4-Ethoxybutan-1-ol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 221255. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-ethoxybutan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-8-6-4-3-5-7/h7H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUOTIJTSNETKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10149439 | |
| Record name | 1-Butanol, 4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
111-73-9 | |
| Record name | 4-Ethoxy-1-butanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=111-73-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Ethoxybutanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111739 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dowanol be | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=221255 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Butanol, 4-ethoxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10149439 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-ethoxybutan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.547 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-ETHOXYBUTANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KF8FNI35PO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What are the physical properties of 4-Ethoxybutan-1-ol?
An In-Depth Technical Guide to the Physical Properties of 4-Ethoxybutan-1-ol
Introduction
This compound (CAS No. 111-73-9) is an organic compound featuring both an ether and a primary alcohol functional group.[1][2] This bifunctional nature imparts a unique set of physical and chemical properties, making it a subject of interest as a solvent, a chemical intermediate in organic synthesis, and potentially as a flavoring agent.[1][3] Structurally, it consists of a four-carbon butane chain with a hydroxyl group at one terminus (position 1) and an ethoxy group at the other (position 4).[1] This guide provides a comprehensive overview of the key physical properties of this compound, grounded in established data and supplemented with detailed experimental protocols for their determination, designed for professionals in research and drug development.
Molecular Structure and its Influence on Physical Properties
The physical characteristics of this compound are a direct consequence of its molecular architecture. The molecule possesses a terminal hydroxyl (-OH) group, which is highly polar and capable of acting as both a hydrogen bond donor and acceptor.[4][5] It also contains an ether linkage (-O-), which can act as a hydrogen bond acceptor.[4][5] These hydrophilic features are counterbalanced by a six-carbon aliphatic backbone (four in the butane chain and two in the ethyl group), which contributes nonpolar, hydrophobic character. This amphiphilic nature—having both polar and nonpolar regions—governs its solubility, boiling point, and solvent capabilities.
Caption: Molecular Structure of this compound.
Summary of Physical Properties
The physical properties of this compound have been reported across various chemical data sources. It is important to note the slight variations in values, which can arise from different experimental conditions or measurement purities.
| Property | Value | Source(s) |
| CAS Number | 111-73-9 | [2][4][5] |
| Molecular Formula | C₆H₁₄O₂ | [1][3][4] |
| Molecular Weight | 118.17 g/mol | [1][2][3] |
| Appearance | Colorless liquid, mild ether-like odor | [1][3] |
| Boiling Point | 171 to 189.6 °C at 760 mmHg | [1][3][4][5] |
| Melting Point | -70 to -90 °C | [1][3] |
| Density | 0.88 to 0.899 g/cm³ | [1][3][4][5] |
| Flash Point | 49 to 56.9 °C | [1][4][5] |
| Vapor Pressure | 0.224 mmHg at 25 °C | [4] |
| Water Solubility | Slightly to moderately soluble | [1][3] |
| logP (Octanol-Water Partition Coefficient) | 0.8 | [2][4] |
Detailed Analysis of Key Physical Properties
Boiling and Melting Points
The boiling point of this compound is significantly higher than that of non-polar alkanes of similar molecular weight due to the strong intermolecular hydrogen bonding afforded by its hydroxyl group. The reported range of 171-189.6 °C reflects a compound with relatively low volatility.[1][3][4][5] Its very low melting point (as low as -90 °C) indicates that the molecule does not pack efficiently into a stable crystal lattice, remaining in a liquid state across a wide temperature range.[1]
Solubility Profile
The solubility of an organic molecule is dictated by the principle of "like dissolves like." this compound provides a classic example of amphiphilic character.
-
In Water: The hydroxyl group can form hydrogen bonds with water molecules, promoting solubility.[3] However, the six-carbon aliphatic chain is hydrophobic and disrupts the water's hydrogen-bonding network. The result is moderate or slight solubility in water.[1][3] As the carbon chain length in similar alcohol-ethers increases, water solubility is expected to decrease.[6]
-
In Organic Solvents: It is miscible with most common organic solvents.[1] Its hydrophobic chain interacts favorably with nonpolar solvents like toluene or hexane via van der Waals forces, while the polar functional groups allow it to dissolve in polar organic solvents like ethanol or acetone. This versatile solubility makes it an effective co-solvent to bridge polar and nonpolar phases.
Density
With a density reported in the range of 0.88 to 0.899 g/cm³, this compound is less dense than water.[1][3][4][5] This is typical for acyclic ethers and alcohols that do not contain heavy atoms.
Flash Point and Safety Considerations
The flash point, ranging from 49 to 56.9 °C, classifies this compound as a flammable liquid.[1][2][4][5] This temperature is the lowest at which its vapors will ignite in the presence of an ignition source. Consequently, proper safety precautions, such as working in a well-ventilated area and avoiding open flames, are essential. The compound is also reported to cause skin and eye irritation.[1][2]
Experimental Methodologies for Property Determination
For researchers requiring precise characterization, standardized protocols are crucial. The following sections detail robust methodologies for determining key physical properties.
Protocol 1: Determination of Boiling Point by Distillation
This method provides a precise boiling point at a given atmospheric pressure and serves as a means of purification.
Causality: The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure. A pure compound exhibits a sharp, stable boiling point range. The use of boiling chips prevents bumping (sudden, violent boiling) by providing nucleation sites for smooth bubble formation.
Methodology:
-
Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a condenser, a thermometer with its bulb placed just below the side-arm of the distillation head, and a receiving flask.
-
Sample Preparation: Add 15-20 mL of this compound and 2-3 boiling chips to the round-bottom flask.
-
Heating: Gently heat the flask using a heating mantle.
-
Equilibration: Observe the vapor rising and condensing. The temperature will stabilize as the vapor continuously bathes the thermometer bulb.
-
Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the receiving flask at a steady rate (e.g., one drop per second). This stable temperature is the boiling point.
-
Pressure Correction: Record the ambient atmospheric pressure and, if necessary, use a nomograph to correct the observed boiling point to the standard pressure of 760 mmHg.
Caption: Workflow for Boiling Point Determination.
Protocol 2: Determination of Density using a Pycnometer
This protocol yields highly accurate and reproducible density values, essential for quantitative analysis and quality control.
Causality: A pycnometer is a flask with a precisely known volume. By measuring the mass of the empty pycnometer, the pycnometer filled with a reference liquid (like deionized water), and the pycnometer filled with the sample liquid, the density of the sample can be calculated with high precision.[7][8] Maintaining a constant temperature is critical because a liquid's volume, and thus its density, is temperature-dependent.[7]
Methodology:
-
Cleaning and Drying: Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).
-
Mass of Empty Pycnometer: Accurately weigh the empty, dry pycnometer with its stopper (m_pyc).
-
Calibration with Water: Fill the pycnometer with deionized water and place it in a constant-temperature water bath (e.g., 20.0 °C) until it reaches thermal equilibrium. Adjust the water level to the calibration mark, stopper the pycnometer, and dry the outside.
-
Mass with Water: Weigh the water-filled pycnometer (m_water).
-
Volume Calculation: Calculate the exact volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at the measurement temperature: V_pyc = (m_water - m_pyc) / ρ_water.
-
Sample Measurement: Empty and dry the pycnometer. Fill it with this compound, equilibrate it at the same temperature, adjust the volume, and dry the exterior.
-
Mass with Sample: Weigh the sample-filled pycnometer (m_sample).
-
Density Calculation: Calculate the density of the sample (ρ_sample): ρ_sample = (m_sample - m_pyc) / V_pyc.
Protocol 3: Qualitative Solubility Assessment
This systematic approach determines the solubility class of a compound, providing insights into its functional groups.[9][10]
Causality: Solubility in different aqueous media (neutral, acidic, basic) can indicate the presence of acidic or basic functional groups.[9] Since this compound is a neutral compound (neither significantly acidic nor basic), it is not expected to show enhanced solubility in 5% HCl or 5% NaOH compared to water. Its solubility in organic solvents is tested to confirm its behavior with polar and nonpolar media.
Methodology:
-
Water Solubility: In a test tube, add ~0.1 mL of this compound to 3 mL of deionized water. Agitate the mixture. Observe if one phase forms (soluble), two distinct layers form (insoluble), or the solution becomes cloudy (partially soluble).
-
Solubility in 5% NaOH: Repeat step 1 using a 5% aqueous sodium hydroxide solution. Observe for any change in solubility compared to water.
-
Solubility in 5% HCl: Repeat step 1 using a 5% aqueous hydrochloric acid solution. Observe for any change in solubility.
-
Solubility in Organic Solvents: Repeat step 1 using various organic solvents, such as ethanol (polar protic), acetone (polar aprotic), and toluene (nonpolar). Record observations.
Conclusion
This compound is a colorless, flammable liquid whose physical properties are defined by the interplay between its hydrophilic hydroxyl/ether groups and its hydrophobic alkyl chain. Its high boiling point and low melting point give it a wide liquid range, while its amphiphilic character makes it a versatile solvent. The methodologies detailed herein provide a framework for the accurate and reliable characterization of these properties, ensuring data integrity for research, development, and quality control applications.
References
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Solubility of Things. This compound. [Link]
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ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]
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Reagecon Knowledge Centre. (n.d.). Density Measurement and Density Standards. [Link]
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Chemistry LibreTexts. (2023, July 1). 3.2: Lab - Density of Solids and Liquids. [Link]
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Mettler Toledo. (n.d.). Density Measurement: All You Need to Know. [Link]
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Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8131, 4-Ethoxybutanol. [Link]
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Carl ROTH. (2024). Safety data sheet. [Link]
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EAG Laboratories. (n.d.). Density Determination of Solids and Liquids. [Link]
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Unknown. (n.d.). MEASUREMENT OF DENSITY. [Link]
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Chemistry LibreTexts. (2019, June 5). 4.4 Solubility. [Link]
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An In-Depth Technical Guide to 4-Ethoxybutan-1-ol for Advanced Research and Development
This guide provides a comprehensive technical overview of 4-ethoxybutan-1-ol (CAS No. 111-73-9), tailored for researchers, scientists, and professionals in the field of drug development and fine chemical synthesis. Moving beyond basic data, this document delves into the practical aspects of its synthesis, purification, reactivity, and application, offering field-proven insights to facilitate its effective use in a laboratory setting.
Core Molecular and Physical Properties
This compound is a bifunctional organic molecule featuring a primary alcohol and an ether linkage. This unique combination imparts a valuable balance of polarity and reactivity, making it a versatile solvent and a key building block in multi-step organic synthesis.[1] Its fundamental properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 111-73-9 | [2][3][4] |
| Molecular Formula | C₆H₁₄O₂ | [2][3] |
| Molecular Weight | 118.17 g/mol | [4] |
| Appearance | Colorless liquid with a mild odor | [1][5] |
| Boiling Point | 183.2 °C at 760 mmHg | [2][3] |
| Density | 0.899 g/cm³ | [3] |
| Flash Point | 56.9 °C | [2] |
| Solubility | Soluble in water and most organic solvents | [1][5] |
Synthesis and Purification: A Practical Approach
The most prevalent and industrially scalable method for synthesizing this compound is the Williamson ether synthesis .[5] This classical Sₙ2 reaction provides a reliable route to this and other ethers.
Causality in Synthetic Route Selection
Two primary disconnection approaches exist for the Williamson synthesis of this compound. The choice between them is critical for maximizing yield and minimizing side reactions, particularly elimination.
-
Route A (Preferred): Reaction of sodium 1,4-butanediolate (or a protected version) with an ethyl halide (e.g., ethyl bromide). This is not the most common lab-scale approach due to the potential for multiple alkylations of the diol.
-
Route B (Common & Effective): Reaction of an ethoxide nucleophile with a 4-halobutan-1-ol derivative. A more controlled approach involves the reaction of sodium ethoxide with 4-bromobutan-1-ol. This pathway is generally favored as it involves a strong nucleophile attacking a primary alkyl halide, which is ideal for the Sₙ2 mechanism and minimizes the competing E2 elimination pathway.[6]
The following protocol details a robust laboratory-scale synthesis based on the principles of the Williamson ether synthesis.
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from 1,4-butanediol and an ethylating agent.
Materials:
-
1,4-Butanediol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
Procedure:
-
Preparation of the Alkoxide: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add 1,4-butanediol (1.0 eq) dissolved in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.1 eq) portion-wise. Causality: Using a strong, non-nucleophilic base like NaH ensures complete and irreversible deprotonation of the alcohol to the more potent alkoxide nucleophile. The reaction is performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas.
-
Allow the mixture to stir at room temperature for 1 hour after the addition is complete.
-
Ether Formation: Cool the resulting alkoxide solution back to 0 °C.
-
Add ethyl iodide (1.1 eq) dropwise via a syringe.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Causality: Refluxing provides the necessary activation energy for the Sₙ2 reaction. Using a primary alkyl halide like ethyl iodide maximizes the yield of the substitution product over the elimination byproduct.
-
Work-up and Isolation: Cool the reaction mixture to room temperature.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator.
Purification by Vacuum Fractional Distillation
The crude product is purified by vacuum fractional distillation to separate the desired this compound from unreacted starting materials and high-boiling point byproducts.
Rationale: this compound has a relatively high boiling point (183.2 °C at atmospheric pressure).[2] Distillation under reduced pressure is essential to prevent thermal decomposition, which can occur at elevated temperatures.[5] The use of a fractionating column is crucial for efficiently separating compounds with close boiling points.
Typical Procedure:
-
Assemble a vacuum fractional distillation apparatus.
-
Place the crude oil in the distillation flask with boiling chips or a magnetic stir bar.
-
Gradually reduce the pressure and begin heating.
-
Collect the fraction that distills at the appropriate temperature and pressure for this compound.
// Nodes A [label="1. Deprotonation\n(1,4-Butanediol + NaH in THF)"]; B [label="2. Alkylation\n(Add Ethyl Iodide, Reflux)"]; C [label="3. Aqueous Work-up\n(Quench, Extract, Dry)"]; D [label="Crude Product"]; E [label="4. Purification\n(Vacuum Fractional Distillation)"]; F [label="Pure this compound", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges A -> B [label="Formation of Alkoxide"]; B -> C [label="Sₙ2 Reaction"]; C -> D [label="Isolation"]; D -> E [label="Separation"]; E -> F [label="Final Product"]; } }
Caption: Synthesis and purification workflow for this compound.
Spectroscopic Characterization
Accurate characterization is paramount for confirming the identity and purity of the synthesized product. Below are the expected spectroscopic signatures for this compound.
¹H NMR Spectroscopy (Predicted)
-
~3.6 ppm (triplet): Protons on the carbon bearing the hydroxyl group (-CH₂OH).
-
~3.4 ppm (triplet): Protons on the carbon adjacent to the ether oxygen (-CH₂-O-CH₂CH₃).
-
~3.3 ppm (quartet): Methylene protons of the ethyl group (O-CH₂CH₃).
-
~1.6 ppm (multiplet): Internal methylene protons of the butane chain (-CH₂-CH₂-).
-
~1.1 ppm (triplet): Methyl protons of the ethyl group (-CH₃).
¹³C NMR Spectroscopy (Predicted)
-
~70 ppm: Carbon adjacent to the ether oxygen (-CH₂-O-Et).
-
~66 ppm: Methylene carbon of the ethyl group (O-CH₂CH₃).
-
~62 ppm: Carbon bearing the hydroxyl group (-CH₂OH).
-
~30 ppm & ~27 ppm: Internal methylene carbons of the butane chain.
-
~15 ppm: Methyl carbon of the ethyl group (-CH₃).
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence of the key functional groups.
-
Broad peak at ~3300-3400 cm⁻¹: O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding.
-
Strong peak at ~1100 cm⁻¹: C-O stretching vibration characteristic of the ether linkage.
-
Peaks in the range of 2850-2950 cm⁻¹: C-H stretching vibrations of the aliphatic chain.
Reactivity and Applications in Drug Development
The bifunctional nature of this compound is its most significant feature for synthetic chemists. The hydroxyl and ether groups exhibit distinct reactivities, allowing for selective transformations.
-
Alcohol Reactivity: The primary alcohol can be readily oxidized to an aldehyde or a carboxylic acid, or undergo esterification. It can also be converted into a good leaving group (e.g., a tosylate) for subsequent nucleophilic substitution reactions.
-
Ether Stability: The ether linkage is generally stable under neutral and basic conditions, making it an effective protecting group for one of the hydroxyls of 1,4-butanediol while the other is manipulated. Cleavage of the ether requires harsh conditions, typically strong acids like HBr or HI.
Role as a Synthetic Building Block
While specific, high-profile applications in blockbuster drugs are not widely documented, this compound and its derivatives serve as valuable intermediates in the synthesis of more complex molecules. Its structure provides a four-carbon spacer with an ether linkage, a motif found in various bioactive compounds. For example, derivatives like 1-(4-ethoxy-butyl)-4-phenyl-piperidine-4-carboxylic acid ethyl ester highlight its use in constructing substituted heterocyclic systems that are common in medicinal chemistry.[2]
The general class of butanediol monoalkyl ethers is important in the synthesis of materials like surfactants and polymers.[7] In drug development, its utility lies in its ability to introduce a flexible, moderately polar chain into a target molecule, potentially improving pharmacokinetic properties such as solubility and membrane permeability.
// Nodes A [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; B [label="Oxidation\n(e.g., PCC, TEMPO)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; C [label="Esterification\n(e.g., Acyl Chloride, Acid Anhydride)", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="Activation\n(e.g., TsCl, MsCl)", fillcolor="#34A853", fontcolor="#FFFFFF"];
B_prod [label="4-Ethoxybutanal or\n4-Ethoxybutanoic Acid", shape=ellipse]; C_prod [label="4-Ethoxybutyl Ester", shape=ellipse]; D_prod [label="4-Ethoxybutyl Tosylate/Mesylate", shape=ellipse]; E_prod [label="Further Nucleophilic\nSubstitution Products", shape=ellipse];
// Edges A -> B; A -> C; A -> D; B -> B_prod; C -> C_prod; D -> D_prod; D_prod -> E_prod [label="React with Nu⁻"]; } }
Caption: Key transformations of this compound in organic synthesis.
Safety and Handling
This compound is classified as a flammable liquid and can cause skin and eye irritation.[4][5]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[4]
-
Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Keep away from heat, sparks, and open flames.
Conclusion
This compound is a valuable and versatile chemical for researchers in organic synthesis and drug development. Its bifunctional nature, coupled with its predictable reactivity, allows for its strategic incorporation into complex molecular architectures. A thorough understanding of its synthesis, purification, and spectroscopic properties, as outlined in this guide, is essential for its effective and safe utilization in the laboratory.
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Human Metabolome Database. 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0003156). Available at: [Link]
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ResearchGate. Proposed configurations for purification of 2,3-butanediol: a conventional distillation (base case). Available at: [Link]
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SpectraBase. 1-Butanol, 4-ethoxy- - Optional[MS (GC)] - Spectrum. Available at: [Link]
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YouTube. (A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product. (R). Available at: [Link]
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Allen. (A) 2- Bromobutane on reaction with sodium ethoxide in ethanol gives 1-butene as a major product. (R) 1-Butene is less stable than 2-butene.. Available at: [Link]
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Filo. 1 bromobutane on reaction with Sodium ethoxide gives but 1 ene as a major product it is true??. Available at: [Link]
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SWGDRUG.org. 1,4-BUTANEDIOL. Available at: [Link]
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Solubility of 4-Ethoxybutan-1-ol in aqueous and organic solvents.
An In-Depth Technical Guide to the Solubility of 4-Ethoxybutan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the solubility characteristics of this compound (CAS No. 111-73-9), a bifunctional organic molecule containing both a hydroxyl and an ether group. We explore the physicochemical properties that govern its behavior in various solvent systems. The document elucidates the compound's moderate aqueous solubility, driven by hydrogen bonding via its terminal alcohol group, and its broad miscibility with organic solvents. Detailed experimental protocols for quantitative solubility determination are presented, alongside a discussion of the key molecular interactions that dictate its solvent profile. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical and chemical industries who utilize this compound as a solvent, intermediate, or component in complex formulations.
Introduction: Understanding this compound
This compound, also known as butylene glycol monoethyl ether, is a colorless liquid with the molecular formula C₆H₁₄O₂.[1][2] Its unique molecular architecture, featuring a primary alcohol (-OH) at one end and an ether linkage (-O-) within its butyl chain, imparts a distinct set of physicochemical properties.[3] This dual functionality makes it a subject of interest for applications requiring a balance of hydrophilic and lipophilic character, such as in solvents, fragrances, and as an intermediate in organic synthesis.[4][5] An in-depth understanding of its solubility is paramount for optimizing its use in drug development, chemical manufacturing, and cosmetic formulations.[4]
Molecular Structure and Physicochemical Properties
The solubility of a compound is fundamentally dictated by its molecular structure. This compound possesses two key functional groups:
-
Hydroxyl (-OH) Group: This terminal alcohol group is polar and capable of acting as both a hydrogen bond donor and acceptor.[6] This is the primary driver of its interaction with polar protic solvents like water.
-
Ether (-O-) Group: The ether linkage introduces a polar, electronegative oxygen atom that can act as a hydrogen bond acceptor, though it lacks a proton to act as a donor.[7][8]
-
Alkyl Chain (C₆H₁₃-): The six-carbon backbone is nonpolar and contributes hydrophobic (lipophilic) character to the molecule, promoting solubility in organic solvents.[6]
The interplay between the hydrophilic head (-OH) and the increasingly hydrophobic alkyl-ether body defines its amphiphilic nature.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 111-73-9 | [1] |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [2] |
| Boiling Point | 171 - 183.2 °C | [1][3] |
| Melting Point | -90 °C | [3] |
| Density | ~0.89 g/cm³ | [1][9] |
| Flash Point | ~57 °C | [1][9] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 2 | [1] |
| LogP (Predicted) | 0.8 |[1] |
Solubility Profile
Solubility in Aqueous Systems
The solubility of this compound in water is a nuanced topic, with sources describing it as ranging from "slightly soluble" to "fully miscible".[3][4] This ambiguity can be resolved by examining its structural analogues. Alcohols with short carbon chains (e.g., methanol, ethanol) are fully miscible with water.[7] As the hydrocarbon chain lengthens, the hydrophobic character increases, reducing water solubility.[10] For instance, 1-butanol (C₄H₉OH) has a limited solubility of approximately 7.3 g/100 mL at 25°C.[11]
This compound, with a six-carbon equivalent chain, exhibits moderate or partial solubility in water. The terminal hydroxyl group readily forms hydrogen bonds with water molecules, facilitating dissolution. However, the larger, nonpolar alkyl-ether portion of the molecule disrupts the hydrogen-bonding network of water, limiting its miscibility. The ether group can accept a hydrogen bond from water, contributing modestly to solubility, but this effect is less significant than the hydrogen bond donation and acceptance capability of the alcohol group.[4][12] Therefore, while not infinitely miscible, it is more soluble than a simple six-carbon alcohol due to the additional polar ether linkage.
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An In-depth Technical Guide to the Thermochemical Data of 4-Ethoxybutan-1-ol
Abstract
This technical guide provides a comprehensive overview of the thermochemical properties of 4-Ethoxybutan-1-ol. Recognizing the scarcity of direct experimental data for this specific ether alcohol, this document focuses on the robust experimental and computational methodologies that can be employed for the precise determination of its thermochemical data. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the energetic properties of such molecules. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative sources.
Introduction: The Significance of Thermochemical Data for this compound
This compound (CAS No. 111-73-9) is a bifunctional organic molecule containing both an ether and a primary alcohol functional group.[1][2][3] This structure imparts unique physicochemical properties, making it a subject of interest in various chemical applications, including as a solvent and a potential intermediate in organic synthesis.[3] The thermochemical data of a compound, such as its enthalpy of formation, heat capacity, and entropy, are fundamental to understanding its stability, reactivity, and behavior in chemical processes.
For researchers in drug development and process chemistry, accurate thermochemical data is critical for:
-
Reaction Engineering: Designing and optimizing synthetic routes by predicting the heat of reaction, which is crucial for safety and efficiency.
-
Safety Analysis: Assessing the thermal hazards associated with the handling, storage, and processing of the compound.
-
Computational Modeling: Providing essential parameters for molecular modeling and simulation studies to predict the behavior of this compound in various systems.
-
Understanding Intermolecular Interactions: The thermochemistry of hydrogen bonding between the hydroxyl group and the ether oxygen, as well as with other molecules, can be elucidated.[4]
Given the limited availability of direct experimental thermochemical data for this compound, this guide will equip the reader with the foundational knowledge and detailed protocols to either determine this data experimentally or predict it with a high degree of confidence using computational methods.
Experimental Determination of Thermochemical Properties
The experimental determination of thermochemical data remains the gold standard for accuracy. The following sections detail the primary techniques applicable to a liquid organic compound like this compound.
Enthalpy of Combustion via Bomb Calorimetry
The standard enthalpy of formation (ΔfH°) of an organic compound is often determined indirectly from its enthalpy of combustion (ΔcH°).[5] Bomb calorimetry is the principal technique for this measurement.[5]
Causality of Experimental Choices:
A constant-volume combustion in a high-pressure oxygen environment is chosen to ensure complete and rapid conversion of the organic compound to its constituent oxides (CO2 and H2O). The use of a "bomb" or a constant-volume vessel allows for the direct measurement of the change in internal energy (ΔcU), which can then be converted to the change in enthalpy.[5]
Self-Validating System:
The protocol's integrity is maintained through calibration with a standard substance of known enthalpy of combustion, typically benzoic acid. This calibration accounts for the heat capacity of the calorimeter system, ensuring the accuracy of the measurements.[6]
Experimental Protocol: Determination of Enthalpy of Combustion
-
Sample Preparation: A precise mass (typically 0.5-1.0 g) of high-purity this compound is placed in a crucible within the combustion bomb.[5]
-
Bomb Assembly: A small, known amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state. The bomb is then sealed and pressurized with high-purity oxygen (typically to 30 atm).
-
Calorimeter Setup: The sealed bomb is submerged in a known mass of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.
-
Ignition and Data Acquisition: The sample is ignited via an electrical fuse. The temperature of the water is monitored and recorded at regular intervals until it reaches a maximum and then begins to cool.
-
Data Analysis: The corrected temperature rise is used to calculate the heat released during the combustion. This value, along with the mass of the sample and the calibration constant of the calorimeter, is used to determine the constant-volume heat of combustion.
-
Corrections: Corrections are applied for the heat of formation of nitric acid (from residual nitrogen in the bomb) and for the heat of combustion of the fuse wire.
-
Conversion to Enthalpy: The standard internal energy of combustion is converted to the standard enthalpy of combustion using the relationship ΔH = ΔU + Δn(gas)RT, where Δn(gas) is the change in the number of moles of gas in the combustion reaction.
Diagram of Experimental Workflow:
Caption: Workflow for determining the enthalpy of combustion.
Heat Capacity and Phase Transitions via Differential Scanning Calorimetry (DSC)
Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[7] It can also be used to determine the enthalpies of phase transitions, such as melting and boiling.
Causality of Experimental Choices:
DSC measures the difference in heat flow required to maintain a sample and a reference at the same temperature as they are heated or cooled at a controlled rate.[8] This differential measurement allows for high sensitivity in detecting thermal events and measuring heat capacity. For ether alcohols, DSC can reveal complex thermal behaviors, including kinetic barriers to crystallization.[7]
Self-Validating System:
The DSC instrument is calibrated for temperature and enthalpy using certified reference materials with well-known melting points and enthalpies of fusion, such as indium.
Experimental Protocol: DSC Analysis of this compound
-
Sample Preparation: A small, accurately weighed sample (typically 5-10 mg) of this compound is hermetically sealed in an aluminum pan. An empty sealed pan is used as a reference.
-
Instrument Setup: The sample and reference pans are placed in the DSC cell. The desired temperature program is set, which typically involves a cooling scan followed by a heating scan at a controlled rate (e.g., 10 K/min).
-
Data Acquisition: The DSC thermogram, a plot of heat flow versus temperature, is recorded.
-
Data Analysis:
-
Heat Capacity: In a region with no thermal transitions, the heat capacity (Cp) is proportional to the difference in heat flow between the sample and the baseline.
-
Phase Transitions: The enthalpy of a phase transition (e.g., melting) is determined by integrating the area of the corresponding peak in the DSC curve. The onset temperature of the peak is typically taken as the transition temperature.
-
Diagram of a Typical DSC Thermogram:
Caption: A representative DSC thermogram showing a melting peak.
Computational Prediction of Thermochemical Data
In the absence of experimental data, or to complement it, computational quantum chemistry provides a powerful tool for predicting thermochemical properties.[9][10] High-level composite methods are particularly effective.
Gaussian-n (G3) and Complete Basis Set (CBS) Methods
Composite methods like Gaussian-3 (G3) theory and the Complete Basis Set-QB3 (CBS-QB3) method are designed to achieve high accuracy by combining the results of several lower-level calculations.[11][12][13] These methods can predict enthalpies of formation with a mean absolute deviation of around 1 kcal/mol from experimental values for a wide range of organic molecules.[11][12]
Causality of Computational Choices:
These methods systematically approximate a very high-level of theory by including corrections for basis set deficiencies, electron correlation, and other effects. This approach provides a balance between computational cost and accuracy. For instance, G3 theory uses a series of calculations with different basis sets and levels of theory to extrapolate to a more accurate energy.[11][12]
Trustworthiness and Validation:
The accuracy of these methods is well-documented through extensive benchmarking against large sets of reliable experimental data.[11][12][14] The G3/99 and G3/05 test sets are examples of such benchmarks.[11][15]
Computational Protocol: Predicting Enthalpy of Formation with G3 or CBS-QB3
-
Geometry Optimization: The 3D structure of this compound is optimized at a specified level of theory (e.g., B3LYP/6-31G(d)).
-
Frequency Calculation: Vibrational frequencies are calculated at the same level of theory to confirm the optimized structure is a true minimum and to obtain the zero-point vibrational energy (ZPVE).
-
Single-Point Energy Calculations: A series of single-point energy calculations are performed at higher levels of theory and with larger basis sets as prescribed by the chosen composite method (G3 or CBS-QB3).
-
Energy Combination: The individual energies are combined according to the specific formula of the G3 or CBS-QB3 method to yield a final, highly accurate total energy.
-
Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method. This involves calculating the total energy of the constituent atoms and subtracting the total energy of the molecule. The result is then converted to the standard enthalpy of formation using known experimental atomic enthalpies of formation.
Diagram of Computational Workflow:
Caption: Workflow for computational prediction of enthalpy of formation.
Summary of Known and Predicted Data for this compound
| Property | Value | Source |
| Molecular Formula | C6H14O2 | [1][2][3] |
| Molecular Weight | 118.17 g/mol | [2] |
| Boiling Point | 183.2 °C at 760 mmHg | [1][16] |
| Density | 0.899 g/cm³ | [1][16] |
| Flash Point | 56.9 °C | [1][16] |
| Standard Enthalpy of Formation (gas, 298.15 K) | To be determined | |
| Standard Molar Heat Capacity (liquid, 298.15 K) | To be determined | |
| Standard Molar Entropy (liquid, 298.15 K) | To be determined |
Conclusion
This technical guide has outlined the critical importance of the thermochemical data of this compound and has provided detailed, robust methodologies for its determination. While direct experimental values are currently lacking in the public domain, the protocols for bomb calorimetry, differential scanning calorimetry, and high-level computational methods such as G3 and CBS-QB3 theory provide a clear pathway for researchers to obtain this vital information. The application of these methods will enable a deeper understanding of the energetic properties of this compound, facilitating its safe and efficient use in research and industrial applications.
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An In-Depth Technical Guide to 4-Ethoxybutan-1-ol: Structure, Properties, and Analysis
Executive Summary: This guide provides a comprehensive technical overview of 4-ethoxybutan-1-ol (CAS No: 111-73-9), a bifunctional organic compound featuring both a primary alcohol and an ether group. We will delve into its core chemical structure, the distinct roles of its functional groups, and the synergistic properties that arise from their combination. This document details its physicochemical characteristics, established synthetic protocols, and modern spectroscopic analysis techniques. It is intended for researchers, chemists, and drug development professionals who require a deep, practical understanding of this versatile molecule.
Molecular Structure and Functional Group Analysis
This compound, with the molecular formula C₆H₁₄O₂, is a linear molecule that possesses two key functional groups which dictate its chemical behavior and physical properties.[1][2] Its unique character stems from the presence of a terminal hydroxyl group and an internal ether linkage on a four-carbon butane chain.
Core Chemical Structure
The IUPAC name, this compound, precisely describes its structure: a butanol backbone where an ethoxy group (-OCH₂CH₃) is attached to the fourth carbon, and a hydroxyl group (-OH) is located on the first carbon.[3]
Caption: 2D chemical structure of this compound.
The Primary Alcohol (-OH) Functional Group
The terminal primary alcohol is the most reactive site on the molecule. Its key contributions include:
-
Polarity and Solubility: The hydroxyl group is highly polar and capable of forming strong hydrogen bonds. This imparts moderate solubility in water and other polar solvents.[4]
-
Reactivity: As a primary alcohol, it can undergo a variety of chemical transformations, including oxidation to form 4-ethoxybutanal or 4-ethoxybutanoic acid, and esterification with carboxylic acids to produce corresponding esters.[4][5] This reactivity makes it a valuable intermediate in organic synthesis.
The Ether (Ethoxy, -OCH₂CH₃) Functional Group
The ethoxy group is an ether linkage (C-O-C) that influences the molecule's properties in a different manner:
-
Solvent Compatibility: While polar, the ether group is less so than the hydroxyl group. It contributes to the molecule's ability to dissolve a range of organic compounds, acting as a non-protic polar component.[1][4]
-
Chemical Stability: Ethers are generally unreactive under many conditions, making this part of the molecule a stable backbone. However, it can undergo ether cleavage when subjected to strong acids like hydrobromic acid (HBr) or hydroiodic acid (HI).[4]
Synergistic Properties
The combination of a hydrophilic alcohol head and a more lipophilic ether-containing carbon chain gives this compound amphiphilic character.[6] This dual nature makes it a versatile solvent, capable of miscibility with both water and many organic solvents, a valuable property in formulations for coatings, cleaners, and pharmaceuticals.[1][4]
Physicochemical Properties
The physical properties of this compound are a direct consequence of its molecular structure. The data below is compiled from various chemical databases.
| Property | Value | Source(s) |
| CAS Number | 111-73-9 | [1][2][3] |
| Molecular Formula | C₆H₁₄O₂ | [1][2][3] |
| Molecular Weight | 118.17 g/mol | [1][3] |
| Appearance | Colorless liquid, mild ether-like odor | [1][4] |
| Boiling Point | 171 - 183.2 °C | [1][2][7] |
| Melting Point | -90 °C | [1] |
| Density | 0.88 - 0.899 g/cm³ | [1][2][7] |
| Flash Point | 49 - 56.9 °C | [1][2] |
| Solubility | Moderately soluble in water; miscible with most organic solvents | [1][4] |
| SMILES | CCOCCCCO | [1][8] |
| InChIKey | QRUOTIJTSNETKW-UHFFFAOYSA-N | [1][3][8] |
Synthesis and Purification
The industrial production of this compound often relies on the Williamson ether synthesis due to its reliability and scalability.[1]
Primary Synthetic Route: Williamson Ether Synthesis
This classic Sₙ2 reaction provides a straightforward route to forming the ether linkage. The mechanism involves the deprotonation of a primary alcohol (1-butanol) to form a potent nucleophile, the butoxide anion. This anion then attacks an ethyl halide (e.g., ethyl iodide or bromide), displacing the halide and forming the ether bond.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative lab-scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Materials:
-
1-Butanol
-
Sodium hydroxide (NaOH) or sodium metal
-
Ethyl iodide (or ethyl bromide)
-
Anhydrous diethyl ether (solvent)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Alkoxide Formation: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 1-butanol to anhydrous diethyl ether. Slowly add an equimolar amount of a strong base like sodium hydroxide to generate the sodium butoxide. Causality: The strong base is required to deprotonate the alcohol, creating the nucleophilic alkoxide necessary for the subsequent Sₙ2 reaction.
-
Nucleophilic Attack: Once the alkoxide formation is complete, slowly add one equivalent of ethyl iodide to the flask.
-
Reaction: Gently heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Causality: Heating provides the necessary activation energy to overcome the energy barrier of the Sₙ2 reaction, increasing the reaction rate.
-
Workup (Quenching): After the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl to neutralize any remaining base.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer twice with diethyl ether. Combine the organic layers. Causality: The desired product is organic-soluble, while the inorganic salts (NaI, excess NaOH) are water-soluble. This step separates the product from byproducts.
-
Drying and Filtration: Dry the combined organic layers over anhydrous magnesium sulfate. Filter to remove the drying agent.
-
Purification: Remove the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.
Caption: Workflow for the synthesis and purification of this compound.
Spectroscopic Characterization and Analysis
Structural confirmation of this compound is achieved through a combination of spectroscopic methods. The expected data provides a fingerprint for the molecule.
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of the key functional groups.[3]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3600 - 3200 (broad) | O-H stretch | Alcohol (-OH) |
| 2960 - 2850 (strong) | C-H stretch | Alkane (C-H) |
| 1150 - 1085 (strong) | C-O stretch | Ether (C-O-C) |
| ~1050 (strong) | C-O stretch | Primary Alcohol (C-OH) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework.[3]
¹H NMR (Predicted):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~3.6 | Triplet | 2H | -CH₂-OH |
| ~3.4 | Triplet | 2H | -O-CH₂-(CH₂)₂- |
| ~3.3 | Quartet | 2H | -O-CH₂-CH₃ |
| ~1.6 | Multiplet | 4H | -CH₂-CH₂-CH₂-CH₂- |
| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ |
| Variable | Singlet (broad) | 1H | -OH |
¹³C NMR (Predicted): There will be six distinct signals corresponding to the six chemically non-equivalent carbon atoms in the molecule.
Mass Spectrometry (MS)
GC-MS analysis confirms the molecular weight and provides structural information through fragmentation patterns.[3][9]
-
Molecular Ion (M⁺): A peak at m/z = 118, corresponding to the molecular weight.
-
Key Fragments: Common fragmentation patterns include the loss of water (M-18), loss of an ethyl group (M-29), and alpha-cleavage adjacent to the ether oxygen, resulting in characteristic fragment ions.
Safety, Handling, and Storage
Proper handling of this compound is crucial for laboratory safety.
-
Hazard Identification: The compound is classified as a flammable liquid and vapor. It is also known to cause skin and serious eye irritation.[1][3]
-
Recommended Handling Procedures: Always handle in a well-ventilated chemical fume hood. Wear appropriate PPE, including safety goggles, nitrile gloves, and a lab coat. Keep away from open flames, sparks, and other ignition sources.[10][11][12]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for flammable liquids.[10][12]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a functionally rich molecule whose utility is derived from the interplay between its primary alcohol and ether groups. Its unique solubility profile, predictable reactivity, and well-established synthetic routes make it a valuable compound in both industrial and research settings. A thorough understanding of its chemical structure, properties, and spectroscopic signatures, as outlined in this guide, is essential for its effective and safe application.
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The Industrial Versatility of 4-Ethoxybutan-1-ol: A Technical Guide for Researchers and Drug Development Professionals
Introduction: Unveiling the Potential of a Unique Ether Alcohol
4-Ethoxybutan-1-ol (CAS No. 111-73-9), a bifunctional organic molecule, presents a compelling case for exploration across a spectrum of industrial applications.[1][2] Structurally, it is characterized by a primary alcohol and an ether linkage, which impart a unique combination of properties that distinguish it from simpler alcohols and ethers.[1] This guide provides an in-depth technical overview of this compound, focusing on its core physicochemical properties and its established and prospective industrial applications, with a particular emphasis on its relevance to researchers, scientists, and professionals in the field of drug development.
The presence of both a hydroxyl group and an ether oxygen atom in its structure allows this compound to exhibit moderate water solubility and good solubility in a wide range of organic solvents.[3] This amphiphilic nature is a key determinant of its versatility as a solvent and coupling agent.[4] This document will delve into its applications as a high-performance solvent in coatings and cleaning formulations, its utility as a versatile intermediate in chemical synthesis, and its emerging potential in the pharmaceutical and fragrance industries.
Physicochemical Properties of this compound
A thorough understanding of the physical and chemical properties of this compound is fundamental to appreciating its industrial potential. The following table summarizes its key characteristics.
| Property | Value | Source |
| Molecular Formula | C₆H₁₄O₂ | [1][2] |
| Molecular Weight | 118.17 g/mol | [1] |
| Appearance | Colorless liquid with a mild, ether-like odor | [1][3] |
| Boiling Point | 171 °C to 183.2 °C at 760 mmHg | [1][2] |
| Melting Point | -90 °C | [1] |
| Flash Point | 49 °C to 56.9 °C | [1][2] |
| Density | Approximately 0.88 - 0.899 g/cm³ | [1][2] |
| Solubility | Moderately soluble in water; miscible with most organic solvents | [1][3] |
| Vapor Pressure | 0.224 mmHg at 25°C | [2] |
Core Industrial Applications
The unique combination of a hydroxyl and an ether group in this compound underpins its utility in a variety of industrial contexts.
High-Performance Solvent in Coatings and Inks
Glycol ethers, the class of solvents to which this compound belongs, are integral to the paints and coatings industry for their ability to enhance product performance and application.[5] These solvents are crucial for dissolving various resins and pigments, controlling drying times, and ensuring a high-quality finish.[5] this compound, with its moderate evaporation rate, can serve as a valuable "tail solvent" in formulations, promoting leveling and preventing surface defects like "orange peel" and blistering.[5]
Its solvency power extends to a wide range of resins used in coatings, including acrylics, epoxies, alkyds, polyesters, and polyurethanes.[6][7] This broad compatibility allows for its use in both water-based and solvent-based systems.[5] In water-based latex paints, it can also function as a coalescing agent, facilitating the formation of a continuous and durable film as the paint dries.[5][6][7]
The workflow for evaluating a new solvent in a coating formulation typically involves several key stages, from initial solubility screening to performance testing of the final coated surface.
Caption: Experimental workflow for evaluating a new solvent in a coating formulation.
-
Preparation of Base Formulation: A standard water-based acrylic latex paint formulation is prepared without any coalescing agent.
-
Addition of Coalescing Agent: To separate batches of the base formulation, add this compound at varying concentrations (e.g., 3%, 5%, and 7% by weight of the latex solids). A control batch with a standard coalescing agent (e.g., 2,2,4-trimethyl-1,3-pentanediol monoisobutyrate) is also prepared.
-
Viscosity Measurement: The viscosity of each formulation is measured using a Brookfield viscometer to ensure it remains within the desired application range.
-
Film Application: The formulated paints are applied to standardized test panels using a drawdown bar to ensure a uniform film thickness.
-
Drying Time Determination: The tack-free time and through-dry time are recorded under controlled temperature and humidity conditions.
-
Minimum Film Formation Temperature (MFFT) Test: The MFFT of each formulation is determined to assess the effectiveness of the coalescing agent at lower temperatures.
-
Film Performance Evaluation: After complete curing, the paint films are tested for hardness (pencil hardness), adhesion (cross-hatch test), gloss (gloss meter), and resistance to cracking and checking.
Versatile Chemical Intermediate
The presence of a primary hydroxyl group makes this compound a valuable intermediate for a range of chemical syntheses.[1] It can undergo typical alcohol reactions, such as esterification, etherification, and oxidation, to produce a variety of downstream products.[1]
One notable application is in the synthesis of esters, which often have applications as plasticizers, solvents, and fragrance components. The reaction with a carboxylic acid or its derivative, such as an acyl chloride or acid anhydride, yields the corresponding ester.
Caption: General reaction scheme for the Fischer esterification of this compound.
A specific example of a downstream product is butylene glycol monoethyl ether acetate, which can be synthesized from this compound.[2] Furthermore, its structure is amenable to the synthesis of more complex molecules, including those with potential pharmaceutical applications, such as 1-(4-ethoxy-butyl)-4-phenyl-piperidine-4-carboxylic acid ethyl ester.[2] The use of functionalized alcohols as building blocks is a common strategy in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).[8][9][10]
Component in Industrial and Household Cleaning Formulations
The dual functionality of this compound makes it an effective component in cleaning agents. Its ether component provides solvency for oils, greases, and other non-polar soils, while the alcohol group enhances its water solubility and allows it to act as a coupling agent, stabilizing mixtures of water and organic solvents.[4][11] This property is particularly valuable in the formulation of heavy-duty degreasers and all-purpose cleaners.[12]
Its performance is analogous to other widely used glycol ethers like 2-butoxyethanol, which are known for their ability to remove both water-soluble and oil-soluble dirt.[11][13][14][15] The formulation of a cleaning agent often involves a synergistic blend of surfactants, builders, chelating agents, and solvents, where this compound can play a key role in enhancing the overall cleaning efficacy.
Emerging and Niche Applications
Beyond its established industrial uses, the unique properties of this compound suggest its potential in more specialized fields.
Potential in Pharmaceutical Formulations
While direct applications of this compound in final drug products are not widely documented, its properties are relevant to pharmaceutical formulation and drug delivery. Solvents are critical in the manufacturing of pharmaceuticals and in the formulation of liquid dosage forms.[4] The moderate polarity and good solvency of this compound could make it a suitable solvent for certain active pharmaceutical ingredients (APIs), particularly those with intermediate solubility. Its potential as a non-covalent interactor with biological molecules, through hydrogen bonding and hydrophobic interactions, also suggests possible applications in drug delivery systems.[16] However, a comprehensive toxicological assessment would be a prerequisite for any such application.
Contributor to Fragrance Formulations
Alcohols are fundamental components of many fragrance formulations, acting as solvents for the aromatic compounds and aiding in their dispersion.[17][18][19] While ethanol is the most common solvent, other alcohols with specific properties are also used.[19][20] this compound possesses a mild, pleasant odor, which could be advantageous in a fragrance formulation, as it is less likely to interfere with the desired scent profile.[1] Its solvency for a wide range of organic molecules is also beneficial for dissolving the complex mixtures of essential oils and aroma chemicals that constitute a fragrance. There is also potential for its use in the synthesis of fragrance alcohol alkoxylates, which are used as solubilizers in various consumer products.[21]
Synthesis of this compound
Several synthetic routes to this compound have been reported, with the Williamson ether synthesis being a common and scalable method.[1] This involves the reaction of an alkoxide with a primary alkyl halide. Greener and more sustainable approaches are also being explored.
Caption: Overview of synthetic routes to this compound.
Recent research has focused on developing more environmentally friendly synthesis methods, such as solvent-free catalytic etherification and photocatalytic C-O coupling, to improve the atom economy and reduce waste.[1]
Safety and Handling
This compound is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[1][22] As with any chemical, it is crucial to handle it with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area.[1][23][24] Storage should be in a cool, dry, and well-ventilated place, away from sources of ignition.[25] While detailed toxicological data is limited, its metabolic pathway is expected to be similar to other alcohols, being metabolized by alcohol dehydrogenase.[1]
Conclusion
This compound is a versatile and industrially significant molecule with a diverse range of current and potential applications. Its unique combination of ether and alcohol functionalities provides a favorable balance of properties, making it a valuable solvent, coupling agent, and chemical intermediate. For researchers and professionals in drug development, its potential as a formulation excipient or a building block for complex molecules warrants further investigation, contingent on more extensive toxicological studies. As industries continue to seek high-performance and more sustainable chemical solutions, the utility of well-characterized and versatile molecules like this compound is likely to expand.
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Reactivity profile of 4-Ethoxybutan-1-ol with common reagents.
An In-depth Technical Guide to the Reactivity Profile of 4-Ethoxybutan-1-ol
Authored by: Gemini, Senior Application Scientist
Abstract
This compound (CAS: 111-73-9) is a bifunctional organic molecule featuring both a primary alcohol and an ether moiety.[1] This unique structural arrangement imparts a versatile reactivity profile, making it a valuable intermediate in organic synthesis and a functional solvent in various industrial applications.[2][3] This guide provides a comprehensive analysis of its reactivity with common classes of reagents, grounded in mechanistic principles and supported by detailed experimental protocols. The insights herein are intended for researchers, scientists, and drug development professionals seeking to leverage the chemical properties of this compound in their work.
Physicochemical Properties and Structural Analysis
This compound is a colorless liquid whose reactivity is dictated by the interplay between its terminal hydroxyl (-OH) group and the internal ether (C-O-C) linkage.[4] The hydroxyl group provides a site for oxidation, esterification, and dehydration, while the ether group, though generally stable, is susceptible to cleavage under harsh acidic conditions.[4][5] Its solubility in both water and common organic solvents is a direct result of these two functional groups.[4]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [1] |
| Molecular Weight | 118.17 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| Boiling Point | 171 - 183.2 °C at 760 mmHg | [2][6] |
| Density | ~0.89 g/cm³ | [6] |
| Flash Point | 56.9 °C | [6] |
| Solubility | Moderately soluble in water; miscible with most organic solvents. | [2][4] |
Reactivity Profile: A Mechanistic Approach
The reactivity of this compound can be systematically understood by examining the reactions characteristic of its constituent functional groups.
Reactions Involving the Hydroxyl Group
The primary alcohol is the more reactive of the two functional groups under most conditions.
The oxidation of this compound can yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent. This selectivity is crucial for synthetic planning.
-
"Weak" Oxidation to 4-Ethoxybutanal: Reagents like Pyridinium Chlorochromate (PCC) or a Swern oxidation will selectively oxidize the primary alcohol to an aldehyde without affecting the ether linkage.[7] These methods are preferred when the aldehyde is the desired product, as they operate under anhydrous conditions that prevent over-oxidation.[7]
-
"Strong" Oxidation to 4-Ethoxybutanoic Acid: More vigorous oxidizing agents, such as chromic acid (H₂CrO₄, often generated in situ from CrO₃ and H₂SO₄ in what is known as the Jones oxidation) or potassium permanganate (KMnO₄), will oxidize the primary alcohol directly to a carboxylic acid.[7][8] The reaction proceeds through an aldehyde intermediate which is rapidly hydrated and further oxidized in the aqueous acidic or basic medium.[9]
Caption: Key stages of the Fischer Esterification reaction.
Under strongly acidic conditions and heat, this compound can undergo dehydration to form an alkene, though this is often less controlled than other reactions and may compete with ether cleavage. [2]
Reactions Involving the Ether Group
Ethers are known for their chemical stability and resistance to most reagents. [5]However, the C-O bond of an ether can be cleaved by strong acids, particularly hydrohalic acids like HBr and HI. [10]The reaction proceeds via protonation of the ether oxygen, converting the alkoxy group into a good leaving group (an alcohol). [10]A nucleophilic halide ion then attacks one of the adjacent carbon atoms. For a primary ether like this compound, this cleavage occurs via an Sₙ2 mechanism. [10][11] Cleavage can occur at two positions:
-
Attack at the ethyl group: Yields ethanol and 4-bromobutan-1-ol.
-
Attack at the butyl group: Yields bromoethane and 1,4-butanediol.
With excess hydrohalic acid, any alcohol products formed will be further converted to their corresponding alkyl halides.
Caption: General mechanism for ether cleavage via Sₙ2.
Selected Experimental Protocols
The following protocols are illustrative and should be adapted based on specific laboratory conditions and safety assessments.
Protocol 1: Oxidation to 4-Ethoxybutanoic Acid (Jones Oxidation)
Objective: To synthesize 4-ethoxybutanoic acid [12]from this compound using a strong oxidizing agent.
Methodology:
-
Setup: In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, dropping funnel, and thermometer. Place the flask in an ice-water bath.
-
Reagents: Dissolve this compound (1.0 eq) in acetone.
-
Preparation of Jones Reagent: Separately, cautiously add chromium trioxide (CrO₃) to a stirred solution of concentrated sulfuric acid, then slowly add water while cooling.
-
Reaction: Slowly add the prepared Jones reagent dropwise from the dropping funnel to the stirred solution of this compound, maintaining the internal temperature below 20 °C. A color change from orange/red to green will be observed.
-
Quenching: After the addition is complete and the reaction has stirred for several hours, quench the excess oxidant by the careful addition of isopropyl alcohol until the orange color disappears completely.
-
Workup: Dilute the mixture with water and extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude 4-ethoxybutanoic acid can be further purified by distillation or chromatography.
Protocol 2: Synthesis of Ethyl 4-ethoxybutanoate (Fischer Esterification)
Objective: To demonstrate the esterification of the hydroxyl group.
Methodology:
-
Setup: Combine this compound (1.0 eq) and acetic acid (1.2 eq) in a round-bottom flask equipped with a reflux condenser.
-
Catalyst: Add a catalytic amount of concentrated sulfuric acid (e.g., 3-5 mol%).
-
Reaction: Heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Workup: Cool the reaction mixture to room temperature. Carefully neutralize the acid with a saturated sodium bicarbonate solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether.
-
Purification: Wash the organic layer with water and then brine. Dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude ester, which can be purified by fractional distillation.
Conclusion
This compound presents a duality in its chemical behavior, attributable to its alcohol and ether functional groups. The primary alcohol offers a readily accessible site for common transformations such as oxidation and esterification, with predictable outcomes based on reagent selection. The ether linkage, while comparatively inert, can be strategically cleaved under forcing acidic conditions. This well-defined reactivity profile makes this compound a versatile and predictable building block for the synthesis of more complex molecules in the pharmaceutical and materials science sectors.
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Methodological & Application
Application Notes and Protocols: 4-Ethoxybutan-1-ol as a Versatile High-Boiling Point Solvent for Organic Reactions
Abstract: This guide provides a comprehensive overview of 4-Ethoxybutan-1-ol, a high-boiling point, bifunctional solvent, and its applications in modern organic synthesis. We delve into its unique physicochemical properties, offering a rationale for its selection over more conventional solvents. Detailed, field-proven protocols for high-temperature nucleophilic substitution and solvothermal nanoparticle synthesis are presented. This document is intended for researchers, chemists, and process development professionals seeking to leverage the distinct advantages of this compound for challenging reaction conditions.
Introduction: Beyond Conventional Solvents
In the landscape of organic synthesis, solvent selection is a critical parameter that dictates reaction kinetics, yield, and safety. While common ethereal solvents like tetrahydrofuran (THF) and 1,4-dioxane are staples in the laboratory, their relatively low boiling points and high volatility can be limiting for reactions requiring significant thermal energy. This compound emerges as a compelling alternative, offering a unique combination of an ether and a primary alcohol functionality within a single molecule.[1][2] Its high boiling point and miscibility with a wide range of organic solvents make it particularly suitable for high-temperature applications where precise thermal control and efficient dissolution of diverse reagents are paramount.[1]
This document explores the technical merits of this compound, moving beyond a simple recitation of properties to explain the causal relationship between its molecular structure and its performance as a reaction medium. We will demonstrate its utility in specific, demanding applications, providing detailed protocols that serve as a validated starting point for laboratory implementation.
Physicochemical Properties and Safety Profile
The utility of this compound stems directly from its molecular architecture: a four-carbon chain providing moderate non-polar character, a terminal hydroxyl group capable of hydrogen bonding, and an ether linkage that enhances its ability to solvate cations.[1][2] This bifunctional nature distinguishes it from simple alcohols or ethers.
Data Presentation: Key Solvent Properties
The following table summarizes the essential quantitative data for this compound.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [3][4] |
| Molecular Weight | 118.17 g/mol | [3] |
| Appearance | Colorless liquid, mild ether-like odor | [1][2] |
| Boiling Point | 171 - 183 °C | [1][4] |
| Melting Point | -90 °C | [1] |
| Density | ~0.89 g/cm³ | [1][2] |
| Flash Point | 49 - 57 °C | [1][4] |
| Solubility | Moderately soluble in water; miscible with most organic solvents. | [1][2] |
Safety and Handling
As a responsible laboratory chemical, proper handling of this compound is crucial. It is classified as a flammable liquid and can cause skin, eye, and respiratory irritation.[3]
-
GHS Hazard Statements: H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]
-
Recommended Precautions:
-
Always handle in a well-ventilated chemical fume hood.[5]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile).[5]
-
Keep away from heat, sparks, open flames, and other ignition sources.[5]
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.
-
Rationale for Use in Organic Synthesis
The decision to employ this compound is driven by specific reaction demands that cannot be met by more common solvents. The following diagram illustrates the connection between its structural features and its ideal applications.
Caption: Causality map linking the structure of this compound to its ideal applications.
Critical Consideration: The Protic Nature of this compound The terminal hydroxyl group is a reactive site. This makes the solvent fundamentally incompatible with reagents that are strong bases or nucleophiles, such as Grignard reagents, organolithiums, or metal hydrides, as it will be deprotonated in a rapid acid-base reaction.[6][7] Therefore, its use is contraindicated for such reactions unless the protic nature is intentionally leveraged or the alcohol is protected beforehand.
Application Protocols
The following protocols are designed to be self-validating and serve as a robust starting point for research and development.
Protocol 3.1: High-Temperature Williamson Ether Synthesis
Rationale: This protocol demonstrates the use of this compound in a classic Sₙ2 reaction that is often slow at lower temperatures. The high boiling point allows the reaction to be conducted at an elevated temperature without the need for a sealed-tube apparatus, driving the reaction to completion. Its ability to dissolve both the ionic sodium phenoxide and the organic alkyl halide promotes a homogeneous reaction environment.
Workflow Diagram:
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- 7. masterorganicchemistry.com [masterorganicchemistry.com]
Application Notes and Protocols: 4-Ethoxybutan-1-ol as a Versatile Precursor in the Synthesis of Esters and Ethers
Introduction: Unveiling the Potential of 4-Ethoxybutan-1-ol
This compound, a bifunctional molecule possessing both a primary alcohol and an ether linkage, serves as a valuable and versatile precursor in modern organic synthesis.[1][2] Its linear C6 backbone, punctuated by an ethoxy group, imparts unique solubility and reactivity characteristics, making it an attractive building block for the synthesis of a diverse range of esters and ethers.[1] These derivatives find applications in various fields, including pharmaceuticals, fragrances, and material science.
This document provides detailed application notes and robust protocols for the synthesis of esters and ethers using this compound as the starting material. The methodologies described herein are designed to be self-validating, with an emphasis on the underlying chemical principles, safety considerations, and thorough product characterization.
Physical and Chemical Properties of this compound:
| Property | Value | Reference |
| Molecular Formula | C6H14O2 | [3][4] |
| Molecular Weight | 118.17 g/mol | [3] |
| Boiling Point | 183.2 °C at 760 mmHg | [2][4] |
| Density | 0.899 g/cm³ | [2][4] |
| Flash Point | 56.9 °C | [2][4] |
| Safety Hazards | Flammable liquid and vapor. Causes skin and serious eye irritation. May cause respiratory irritation. | [3] |
Part 1: Synthesis of 4-Ethoxybutyl Esters via Fischer Esterification
The Fischer esterification is a classic and widely employed method for the synthesis of esters from carboxylic acids and alcohols, catalyzed by a strong acid.[5][6] The reaction is an equilibrium process, and to achieve high yields of the desired ester, the equilibrium must be shifted towards the product side. This is typically accomplished by using an excess of one of the reactants (usually the less expensive one) or by removing water as it is formed.[7]
Causality of Experimental Choices:
-
Acid Catalyst: A strong acid, such as sulfuric acid (H₂SO₄), is essential to protonate the carbonyl oxygen of the carboxylic acid. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol.[8]
-
Excess Reactant: In this protocol, an excess of the carboxylic acid is used to drive the equilibrium towards the formation of the ester, in accordance with Le Châtelier's principle.[6]
-
Reflux Conditions: Heating the reaction mixture to reflux increases the reaction rate by providing the necessary activation energy. The use of a reflux condenser prevents the loss of volatile reactants and products.[5]
-
Work-up Procedure: The work-up is designed to remove the unreacted carboxylic acid and the acid catalyst. Washing with a saturated sodium bicarbonate solution neutralizes the acidic components. A subsequent wash with brine (saturated NaCl solution) helps to remove any remaining water from the organic layer.
-
Purification: Distillation is an effective method for purifying the final ester product, separating it from any remaining starting materials or byproducts based on differences in boiling points.
Experimental Workflow: Fischer Esterification
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- 1. Buy this compound | 111-73-9 [smolecule.com]
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- 7. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 8. Solved 13C NMR Common Name: Butyl ethyl ether IUPAC Name: | Chegg.com [chegg.com]
Analytical methods for the quantification of 4-Ethoxybutan-1-ol.
Application Note: Quantitative Analysis of 4-Ethoxybutan-1-ol
Abstract
This application note provides a comprehensive guide to the quantitative analysis of this compound, a key solvent and chemical intermediate. We present a detailed, validated Gas Chromatography with Flame Ionization Detection (GC-FID) method as the primary approach, chosen for its high sensitivity, specificity, and suitability for volatile organic compounds. An alternative High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID) method is also discussed for scenarios where GC is not available. This document is intended for researchers, quality control analysts, and drug development professionals, offering step-by-step protocols for sample preparation, instrumental analysis, and method validation to ensure data integrity and reproducibility.
Introduction
This compound (CAS No. 111-73-9) is a bifunctional organic compound, featuring both an ether and a primary alcohol functional group.[1] This structure imparts unique solubility characteristics, making it valuable as a solvent in cosmetic and pharmaceutical formulations and as an intermediate in chemical synthesis.[1][2] Accurate and reliable quantification of this compound is critical for quality assurance in manufacturing, stability testing of formulations, and for pharmacokinetic studies in drug development.
This guide is structured to provide both a fundamental understanding of the analytical principles and a practical, actionable protocol for immediate implementation in a laboratory setting.
Physicochemical Properties of this compound
Understanding the physical and chemical properties of an analyte is the foundation for selecting and developing an appropriate analytical method. The properties of this compound, summarized in Table 1, indicate significant volatility and thermal stability, making Gas Chromatography (GC) an ideal analytical technique.
| Property | Value | Source(s) |
| Molecular Formula | C₆H₁₄O₂ | [3] |
| Molecular Weight | 118.17 g/mol | |
| Boiling Point | 183.2 °C at 760 mmHg | [3][4] |
| Flash Point | 56.9 °C | [3][4] |
| Density | 0.899 g/cm³ | [3][4] |
| Solubility | Soluble in water and various organic solvents | [2] |
| Vapor Pressure | 0.224 mmHg at 25°C | [3] |
Table 1: Key physicochemical properties of this compound.
Primary Method: Gas Chromatography (GC) with Flame Ionization Detection (FID)
3.1. Principle of the Method
Gas chromatography is a powerful technique for separating and analyzing volatile compounds.[5][6] The sample is vaporized and injected into the head of a chromatographic column. Elution occurs as the analyte is transported through the column by an inert carrier gas. The separation is achieved based on the differential partitioning of the analyte between the stationary phase coated on the column and the mobile gas phase. The Flame Ionization Detector (FID) is highly sensitive to organic, hydrocarbon-containing compounds. It combusts the eluting analyte in a hydrogen-air flame, producing ions that generate a current proportional to the mass of the analyte, allowing for precise quantification.[7][8] This method is particularly well-suited for this compound due to its volatility and hydrocarbon nature.
3.2. Experimental Workflow
The overall workflow for the GC-FID analysis is depicted below.
3.3. Protocol: Quantification of this compound by GC-FID
3.3.1. Instrumentation and Consumables
| Item | Specification |
| Gas Chromatograph | Agilent 8890, Shimadzu GC-2030, or equivalent, with FID |
| GC Capillary Column | DB-5 (or equivalent 5% Phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Autosampler Vials | 2 mL, amber, with PTFE/silicone septa |
| Syringes | Gas-tight syringes for standard preparation |
| Volumetric Flasks | Class A (various sizes) |
| Pipettes | Calibrated micropipettes |
Table 2: Required instrumentation and consumables.
3.3.2. Reagents and Standards
-
This compound Reference Standard: Purity ≥ 98%
-
Internal Standard (IS): Nonane (C₉H₂₀), Purity ≥ 99%
-
Solvent: Dichloromethane (DCM) or Ethyl Acetate, HPLC or GC grade
3.3.3. Preparation of Solutions
-
Internal Standard (IS) Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of Nonane into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Analyte Stock Solution (10 mg/mL): Accurately weigh approximately 100 mg of this compound into a 10 mL Class A volumetric flask. Dissolve and dilute to volume with Dichloromethane.
-
Calibration Standards: Prepare a series of calibration standards by diluting the Analyte Stock Solution. For each standard, add a constant amount of the IS Stock Solution to maintain a final IS concentration of ~100 µg/mL.
Example for a 5-point calibration curve (e.g., 20 - 500 µg/mL):
Standard Level Volume of Analyte Stock (µL) Volume of IS Stock (µL) Final Volume with DCM (mL) Final Analyte Conc. (µg/mL) 1 20 100 10 20 2 50 100 10 50 3 100 100 10 100 4 250 100 10 250 | 5 | 500 | 100 | 10 | 500 |
Table 3: Example preparation of calibration standards.
3.3.4. Sample Preparation
-
Accurately weigh an amount of sample expected to contain this compound into a volumetric flask.
-
Add the same fixed volume of IS Stock Solution as used for the calibration standards.
-
Dilute with Dichloromethane to a final concentration within the calibration range.[9]
-
Vortex to mix and transfer an aliquot to a 2 mL autosampler vial.
3.3.5. GC-FID Instrument Parameters
| Parameter | Setting | Rationale |
| Carrier Gas | Helium or Hydrogen | Provides inert mobile phase for analyte transport. |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization of the sample. |
| Injection Volume | 1 µL | Standard volume for capillary columns. |
| Split Ratio | 50:1 | Prevents column overloading and ensures sharp peaks. |
| Oven Program | ||
| - Initial Temp | 60 °C, hold for 2 min | Allows for focusing of volatiles at the column head. |
| - Ramp Rate | 15 °C/min | Provides efficient separation of analyte from solvent and IS. |
| - Final Temp | 240 °C, hold for 5 min | Ensures all components are eluted from the column. |
| Detector | FID | |
| - Temperature | 280 °C | Prevents condensation of eluted compounds. |
| - H₂ Flow | 30 mL/min | Fuel for the flame. |
| - Air Flow | 300 mL/min | Oxidant for the flame. |
| - Makeup Gas (N₂) | 25 mL/min | Optimizes peak shape and detector response. |
Table 4: Recommended GC-FID instrument parameters.
3.4. Data Analysis and Calculation
-
Calibration Curve: For each calibration standard, calculate the Response Factor (RF) relative to the internal standard:
-
Response Ratio = Peak Area of Analyte / Peak Area of IS
-
Concentration Ratio = Concentration of Analyte / Concentration of IS
-
Plot the Response Ratio (y-axis) against the Concentration Ratio (x-axis). Perform a linear regression to obtain the equation y = mx + c and the correlation coefficient (R²). An acceptable R² value is typically ≥ 0.995.
-
-
Quantification of Unknown Sample:
-
Calculate the Response Ratio for the unknown sample.
-
Use the regression equation to calculate the Concentration Ratio for the sample.
-
Concentration of Analyte = Sample Concentration Ratio * Concentration of IS
-
Alternative Method: HPLC with Refractive Index Detection (RID)
For laboratories where GC is unavailable or for non-volatile matrices, HPLC with a universal detector like a Refractive Index Detector (RID) can be an alternative.
4.1. Principle and Limitations HPLC-RID is suitable for analytes that do not possess a UV-absorbing chromophore, such as this compound. The RID measures the difference in the refractive index between the mobile phase and the eluent containing the analyte. However, this technique has significant limitations:
-
Lower Sensitivity: RID is typically 100-1000 times less sensitive than FID.
-
Gradient Incompatibility: RID is extremely sensitive to changes in mobile phase composition, making gradient elution impossible. Analysis must be isocratic.
-
Temperature Sensitivity: Strict temperature control of the column and detector is mandatory for a stable baseline.
4.2. Suggested Starting Conditions for Method Development
-
Column: C18, 150 x 4.6 mm, 5 µm
-
Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35 °C
-
RID Temperature: 35 °C
-
Injection Volume: 20 µL
Note: These are starting parameters and will require significant optimization and validation.
Method Validation Protocol (for GC-FID)
A robust analytical method must be validated to ensure it is fit for its intended purpose.[10][11][12] The following protocols are based on International Council for Harmonisation (ICH) guidelines.
5.1. Specificity
-
Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of other components (e.g., impurities, matrix components).[13]
-
Protocol:
-
Inject a blank solvent (Dichloromethane).
-
Inject the internal standard solution.
-
Inject a solution of the analyte.
-
Inject a sample matrix (if applicable) without the analyte.
-
-
Acceptance Criteria: No interfering peaks should be observed at the retention times of this compound and the internal standard.
5.2. Linearity and Range
-
Objective: To verify the method's ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Protocol:
-
Analyze the calibration standards prepared in section 3.3.3 (at least 5 concentration levels) in triplicate.
-
Construct the calibration curve as described in section 3.4.
-
-
Acceptance Criteria: The correlation coefficient (R²) should be ≥ 0.995.
5.3. Accuracy (Recovery)
-
Objective: To determine the closeness of the measured value to the true value.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the analyte to a blank matrix at three concentration levels (low, medium, high), e.g., 80%, 100%, and 120% of the target concentration.
-
Analyze these samples in triplicate (n=9 total).
-
Calculate the percent recovery: Recovery (%) = (Measured Concentration / Spiked Concentration) * 100.
-
-
Acceptance Criteria: Mean recovery should be within 98.0% - 102.0%.
5.4. Precision
-
Objective: To assess the degree of scatter between a series of measurements from the same homogeneous sample.[13]
-
Protocol:
-
Repeatability (Intra-day precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
5.5. Limit of Quantitation (LOQ)
-
Objective: To determine the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Protocol:
-
Prepare a series of low-concentration samples.
-
The LOQ is the concentration that yields a signal-to-noise ratio of approximately 10:1 and meets accuracy (90-110% recovery) and precision (RSD ≤ 10%) criteria.
-
-
Acceptance Criteria: The determined LOQ must be sufficient for the intended application.
Conclusion
This application note details a robust and reliable GC-FID method for the quantification of this compound. The provided protocol, from sample preparation to instrumental analysis and data processing, is designed for straightforward implementation. The comprehensive method validation steps ensure that the results generated are accurate, precise, and fit for purpose in research and quality control environments. While HPLC-RID presents a possible alternative, the GC-FID method is superior in terms of sensitivity and performance for this specific analyte.
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This compound - LookChem. (n.d.). Retrieved from [Link]
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Alcoholic Beverage Analysis by GC - Restek. (n.d.). Retrieved from [Link]
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4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]
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Validation of Analytical Methods | Solubility of Things. (n.d.). Retrieved from [Link]
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How Can You Analyze Alcohol Content Using Gas Chromatography? - Chemistry For Everyone. (2025, July 27). YouTube. Retrieved from [Link]
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2.5F: Sample Preparation for Gas Chromatography - Chemistry LibreTexts. (2022, April 7). Retrieved from [Link]
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Sahoo, C. K., Sudhakar, M., Sahoo, N. K., Rao, S. R. M., & Panigrahy, U. P. (2018). Validation of Analytical Methods: A Review. International Journal of Chromatography and Separation Techniques, IJCST-112. Gavin Publishers. Retrieved from [Link]
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GC Used in Alcohol Profiling to Keep Consumers Safe - Peak Scientific. (2018, March 26). Retrieved from [Link]
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The 6 Key Aspects of Analytical Method Validation - Element Lab Solutions. (n.d.). Retrieved from [Link]
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L. Cuadros-Rodríguez, A. M. García-Campaña, C. Jiménez-Linares, N. G. del-Valle. (2001). Validation of analytical methods. ResearchGate. Retrieved from [Link]
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Getting Analytical Method Validation, Verification & Transfer Right - ComplianceOnline. (n.d.). Retrieved from [Link]
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GENERAL HPLC METHODS. (n.d.). Retrieved from [Link]
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III Analytical Methods. (n.d.). Retrieved from [Link]
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HPLC Method for Flavourings. (n.d.). Food and Agriculture Organization of the United Nations. Retrieved from [Link]
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Using gas chromatography to determine the amount of alcohols in diesel fuels - CABI Digital Library. (n.d.). Retrieved from [Link]
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Analysis of Free Oxirane and 1,4-Dioxane Contents in the Ethoxylated Surface-Active Compounds by Means of Gas Chromatography with Headspace Sample Injection. (n.d.). Retrieved from [Link]
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Analytical Methods - RSC Publishing. (n.d.). Retrieved from [Link]
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Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - Semantic Scholar. (2018, May 2). Retrieved from [Link]
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Analysis and Chromatographic Separation of Oxygenates in yg Hydrocarbon Matrices - Agilent. (n.d.). Retrieved from [Link]
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Physico-Chemical Analysis - Agence Nationale des Plantes Médicinales et Aromatiques. (n.d.). Retrieved from [Link]
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Analytical Methods - RSC Publishing. (2015, April 2). Retrieved from [Link]
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ANALYTICAL METHODS - Toxicological Profile for 1,4-Dioxane - NCBI Bookshelf. (n.d.). National Institutes of Health. Retrieved from [Link]
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Quantitative Analysis of 4-Ethoxybutan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS): An Application Note and Protocol
Abstract
This application note presents a comprehensive guide for the quantitative analysis of 4-Ethoxybutan-1-ol (CAS No. 111-73-9), a glycol ether utilized as a solvent and chemical intermediate, using Gas Chromatography-Mass Spectrometry (GC-MS).[1] We detail a robust methodology, encompassing sample preparation, optimized instrumental parameters, and data analysis protocols tailored for researchers, scientists, and professionals in drug development and chemical analysis. The causality behind experimental choices, such as the selection of a polar stationary phase and the consideration of derivatization, is explained to ensure scientific integrity and facilitate method adaptation. This guide provides a foundation for developing and validating a reliable analytical method for this compound in various matrices.
Introduction: The Analytical Imperative for this compound
This compound, also known as butylene glycol monoethyl ether, is a colorless liquid with a mild odor.[1] Its molecular structure, featuring both an ether and a primary alcohol functional group, imparts a unique combination of polarity and reactivity.[1][2] This bifunctionality makes it a versatile solvent in coatings and cleaning agents, and a valuable intermediate in the synthesis of esters and other ethers.[1] Given its industrial applications and potential for human exposure, the ability to accurately and sensitively quantify this compound is crucial for quality control, environmental monitoring, and toxicological assessments.[1]
Gas Chromatography-Mass Spectrometry (GC-MS) is the analytical technique of choice for volatile and semi-volatile organic compounds due to its exceptional separating power and definitive identification capabilities.[3][4] This guide establishes a detailed protocol for GC-MS analysis, addressing the specific chemical properties of this compound to ensure methodological soundness.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing a successful GC-MS method. Key properties of this compound are summarized below.
| Property | Value | Source |
| CAS Number | 111-73-9 | [5][6] |
| Molecular Formula | C6H14O2 | [5][6] |
| Molecular Weight | 118.17 g/mol | [1][6] |
| Boiling Point | 171 - 183.2 °C | [1][5] |
| Flash Point | 49 - 56.9 °C | [1][5] |
| Solubility | Soluble in water and most organic solvents | [1][2] |
| Density | ~0.89 g/cm³ | [5][7] |
The compound's relatively high boiling point and the presence of a polar hydroxyl group are critical considerations for GC method development. The hydroxyl group can engage in hydrogen bonding, potentially leading to poor peak shape (tailing) and interaction with active sites in the GC system.[8]
Experimental Workflow: From Sample to Result
The overall analytical workflow is designed to ensure reproducibility and accuracy. It encompasses sample preparation, instrumental analysis, and data processing.
Caption: High-level workflow for the GC-MS analysis of this compound.
Detailed Protocols
Sample Preparation
The goal of sample preparation is to produce a clean, liquid sample in a volatile solvent that is compatible with the GC system.[9]
Protocol 1: Direct Analysis
This protocol is suitable for relatively clean samples where the concentration of this compound is expected to be high enough for direct detection.
-
Solvent Selection: Choose a high-purity, volatile organic solvent in which this compound is soluble. Dichloromethane or ethyl acetate are recommended.[9] Avoid protic solvents like methanol if not necessary, as they can exacerbate peak tailing for the analyte.[8]
-
Standard Preparation: Prepare a stock solution of this compound at 1 mg/mL in the chosen solvent. From this stock, create a series of calibration standards ranging from 1 µg/mL to 100 µg/mL.
-
Sample Dilution: Accurately dilute the sample matrix with the chosen solvent to bring the expected concentration of this compound within the calibration range. A starting dilution of 1:10 or 1:100 is often appropriate.
-
Filtration: If the diluted sample contains any particulate matter, filter it through a 0.22 µm PTFE syringe filter to prevent blockage of the GC syringe and contamination of the inlet.[10]
-
Vialing: Transfer the final diluted sample and calibration standards into 2 mL glass autosampler vials.
Protocol 2: Derivatization for Enhanced Performance (Optional)
For trace-level quantification or to overcome poor peak shape, derivatization of the hydroxyl group is highly recommended.[11][12] Silylation is a common and effective method where an active hydrogen is replaced by a trimethylsilyl (TMS) group, increasing volatility and thermal stability.[13]
-
Sample Preparation: Prepare the sample as described in Protocol 1, Steps 1-3, but use an aprotic solvent like hexane or dichloromethane.
-
Reagent: Use a silylating reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[14][15]
-
Reaction:
-
Pipette 100 µL of the diluted sample or standard into a clean, dry reaction vial.
-
Add 100 µL of the silylating reagent (e.g., BSTFA + 1% TMCS).
-
Cap the vial tightly and heat at 60-80°C for 30-60 minutes.[14]
-
-
Analysis: After cooling to room temperature, the derivatized sample is ready for injection. The resulting TMS ether of this compound will be more volatile and exhibit improved chromatographic behavior.[13]
GC-MS Instrumental Method
The choice of GC column and temperature program is critical for achieving good separation of this compound from other matrix components. Given its polarity, a polar or mid-polar column is required.
Causality of Parameter Selection:
-
Column Choice: A polar column, such as one with a polyethylene glycol (PEG) stationary phase (e.g., DB-WAX, SUPELCOWAX), is chosen because its polarity is well-suited to retaining and separating polar analytes like alcohols and ethers.[11][16] This "like-dissolves-like" principle ensures proper interaction and good chromatography.
-
Injector Temperature: The temperature must be high enough to ensure rapid and complete vaporization of the analyte (Boiling Point ~183°C) and solvent, but not so high as to cause thermal degradation.[17] An injector temperature of 220-250°C is a suitable starting point.
-
Oven Program: A temperature ramp is used to first elute more volatile components at lower temperatures and then increase the temperature to elute the less volatile this compound in a reasonable time with good peak shape.
-
MS Parameters: Standard Electron Ionization (EI) at 70 eV is used to generate reproducible fragmentation patterns for library matching and structural elucidation. The mass range is set to scan from a low m/z (e.g., 35) to capture small fragments, up to a value that comfortably includes the molecular ion of the analyte or its derivative.
Table 2: Recommended GC-MS Parameters
| Parameter | Recommended Setting |
| GC System | Agilent GC-MS or equivalent |
| Column | DB-WAX, SUPELCOWAX 10, or similar (30 m x 0.25 mm ID, 0.25 µm film)[16] |
| Carrier Gas | Helium, constant flow at 1.0-1.2 mL/min |
| Injection Volume | 1 µL |
| Injector Temperature | 240 °C |
| Injection Mode | Split (e.g., 20:1) or Splitless for trace analysis |
| Oven Program | 50 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Transfer Line Temp. | 250 °C |
| MS Ion Source Temp. | 230 °C |
| MS Quadrupole Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 35-250) for qualitative, Selected Ion Monitoring (SIM) for quantitative |
Data Analysis and Interpretation
Identification
The identity of this compound is confirmed by two criteria:
-
Retention Time: The retention time of the peak in the sample chromatogram must match that of a known standard analyzed under the same conditions.
-
Mass Spectrum: The mass spectrum of the sample peak must match the reference spectrum from a spectral library (e.g., NIST) or a contemporaneously analyzed standard. PubChem and SpectraBase are resources where mass spectral data for this compound may be found.[6][18]
Expected Mass Spectrum Fragmentation: While a specific library spectrum was not retrieved in the initial search, the fragmentation of this compound under EI can be predicted based on the structure of similar molecules like 4-methoxybutan-1-ol and 4-butoxybutan-1-ol.[19][20]
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Application Note: Structural Elucidation of 4-Ethoxybutan-1-ol using ¹H and ¹³C NMR Spectroscopy
Introduction
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For researchers and professionals in drug development, a precise understanding of a molecule's structure is fundamental to predicting its chemical behavior, reactivity, and biological activity. This application note provides a detailed guide to the interpretation of the ¹H (proton) and ¹³C (carbon-13) NMR spectra of 4-ethoxybutan-1-ol, a bifunctional molecule containing both an ether and a primary alcohol.[1][2][3] Through a systematic analysis of chemical shifts, signal multiplicities, and integration, we will demonstrate how to deduce the complete structural connectivity of this compound.
The causality behind our reliance on NMR lies in its ability to probe the magnetic properties of atomic nuclei, specifically ¹H and ¹³C. The chemical environment surrounding each nucleus influences its resonance frequency, providing a unique fingerprint of its position within the molecule. This sensitivity to the local electronic structure allows for the unambiguous assignment of each proton and carbon atom, making NMR a cornerstone of chemical characterization.
Molecular Structure and Predicted Spectral Features
This compound (C₆H₁₄O₂) possesses a linear six-carbon backbone with an ethoxy group at one end and a primary alcohol at the other.[1][2][4] This structure leads to six unique carbon environments and six distinct sets of non-equivalent protons, excluding the labile hydroxyl proton.
Molecular Structure of this compound:
Caption: Structure of this compound with proton environments labeled 'a' through 'g'.
Based on the functional groups present, we can predict the general regions where signals will appear in the NMR spectra. The protons and carbons adjacent to the electronegative oxygen atoms of the ether and alcohol groups will be deshielded and thus resonate at higher chemical shifts (downfield).[5][6][7][8]
Experimental Protocols
Protocol 1: NMR Sample Preparation
A well-prepared sample is critical for obtaining high-quality NMR spectra. The following protocol ensures a homogenous solution free of particulate matter that could interfere with the magnetic field.
-
Material Weighing: Accurately weigh 10-20 mg of this compound for ¹H NMR or 50-100 mg for ¹³C NMR into a clean, dry vial.[9][10][11]
-
Solvent Selection: Choose a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). Deuterated solvents are used to avoid large solvent signals in the ¹H NMR spectrum and for the spectrometer's lock system.[10]
-
Dissolution: Add approximately 0.6 mL of the chosen deuterated solvent to the vial.[12] Gently swirl the vial to ensure the sample is fully dissolved.
-
Filtration and Transfer: To remove any suspended particles, filter the solution through a Pasteur pipette with a small plug of glass wool into a clean, unscratched 5 mm NMR tube.[9] Solid particles can disrupt the magnetic field homogeneity, leading to broadened spectral lines.
-
Internal Standard (Optional but Recommended): Add a small amount of an internal reference standard, such as tetramethylsilane (TMS), directly to the sample. TMS provides a reference signal at 0.00 ppm for both ¹H and ¹³C spectra, allowing for accurate chemical shift calibration.[9][13]
-
Capping and Labeling: Securely cap the NMR tube and label it clearly. Do not use paper labels or tape on the main body of the tube, as this can affect the spinning and shimming process.[10][11]
Protocol 2: NMR Data Acquisition and Processing
The following is a general workflow for acquiring and processing 1D ¹H and ¹³C NMR spectra. Specific parameters may vary depending on the spectrometer and software used.
Caption: Standard workflow for NMR data acquisition and processing.
-
Data Acquisition: After inserting the sample, the spectrometer's deuterium lock system is engaged. The magnetic field is then shimmed to optimize its homogeneity. The probe is tuned to the correct frequency for the nucleus being observed (¹H or ¹³C). The experiment is then run to acquire the Free Induction Decay (FID), which is the raw time-domain signal.[14]
-
Fourier Transform: The FID is converted from the time domain to the frequency domain via a Fourier Transform (FT) to produce the familiar NMR spectrum.[15]
-
Phase and Baseline Correction: The spectrum is phased to ensure all peaks are in the positive absorptive mode. The baseline is corrected to be flat and at zero intensity across the spectrum.[15][16]
-
Referencing: The chemical shift axis is calibrated by setting the TMS signal to 0.00 ppm.
-
Integration (¹H NMR): The area under each peak in the ¹H NMR spectrum is integrated. The relative ratios of these integrals correspond to the relative number of protons giving rise to each signal.
¹H NMR Spectral Interpretation
The ¹H NMR spectrum of this compound is expected to show six distinct signals, plus a variable signal for the hydroxyl proton.
| Proton Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Rationale |
| a (CH₃) | ~1.2 | Triplet | 3H | Adjacent to a CH₂ group (b). |
| b (OCH₂) | ~3.5 | Quartet | 2H | Adjacent to a CH₃ group (a) and deshielded by the ether oxygen.[5][6] |
| c (OCH₂) | ~3.4 | Triplet | 2H | Adjacent to a CH₂ group (d) and deshielded by the ether oxygen.[5][6] |
| d (CH₂) | ~1.6 | Multiplet | 2H | Adjacent to two different CH₂ groups (c and e). |
| e (CH₂) | ~1.7 | Multiplet | 2H | Adjacent to two different CH₂ groups (d and f). |
| f (CH₂OH) | ~3.6 | Triplet | 2H | Adjacent to a CH₂ group (e) and deshielded by the hydroxyl oxygen.[8][17] |
| g (OH) | Variable (e.g., 1-5) | Broad Singlet | 1H | Labile proton, typically does not couple with adjacent protons. Its chemical shift is concentration and solvent dependent.[8][13] A D₂O shake can confirm this peak as it will disappear upon exchange.[17] |
Key Interpretive Points for ¹H NMR:
-
Chemical Shift: The protons closest to the oxygen atoms (b, c, and f) are found furthest downfield due to the deshielding effect of the electronegative oxygen.[5][8]
-
Integration: The relative areas of the peaks (3:2:2:2:2:2) directly correspond to the number of protons in each unique environment.
-
Multiplicity (Splitting): The n+1 rule is applied to determine the splitting pattern. For example, the methyl protons (a) are split into a triplet by the two adjacent methylene protons (b) (2+1=3). The methylene protons (b) are split into a quartet by the three adjacent methyl protons (a) (3+1=4). The hydroxyl proton (g) is typically a broad singlet and does not couple with adjacent protons due to rapid chemical exchange.[13][17]
¹³C NMR Spectral Interpretation
The broadband proton-decoupled ¹³C NMR spectrum of this compound will show six distinct singlets, as there are six chemically non-equivalent carbon atoms.[18][19]
| Carbon Position | Predicted Chemical Shift (ppm) | Rationale |
| CH₃ (ethoxy) | ~15 | Standard alkyl carbon chemical shift. |
| OCH₂ (ethoxy) | ~66 | Deshielded by the directly attached ether oxygen.[6][20] |
| OCH₂ (butoxy) | ~70 | Deshielded by the directly attached ether oxygen.[6][20] |
| CH₂ (middle) | ~26 | Alkane-like carbon, less affected by the oxygens. |
| CH₂ (adjacent to CH₂OH) | ~30 | Slightly deshielded due to proximity to the hydroxyl group. |
| CH₂OH | ~62 | Deshielded by the directly attached hydroxyl oxygen.[8][21][22] |
Key Interpretive Points for ¹³C NMR:
-
Number of Signals: The presence of six signals confirms the absence of molecular symmetry, with each carbon atom residing in a unique electronic environment.[18][19]
-
Chemical Shift: Similar to the ¹H spectrum, the carbons directly bonded to oxygen atoms (OCH₂, OCH₂, and CH₂OH) are the most deshielded and appear at the highest chemical shifts.[8][20][22] The carbon of the ethoxy group's methylene is typically found in the 50-80 ppm range, while the carbon bearing the hydroxyl group is also expected in a similar region.[6][8] The remaining aliphatic carbons appear in the upfield region, as expected.[23]
Conclusion
The combined analysis of ¹H and ¹³C NMR spectra provides a comprehensive and unambiguous structural determination of this compound. The ¹H NMR spectrum reveals the number of different proton environments, their relative numbers through integration, and their connectivity through spin-spin coupling patterns. The ¹³C NMR spectrum complements this by confirming the number of unique carbon atoms in the molecule. This self-validating system of analysis, grounded in the fundamental principles of magnetic resonance, is an essential tool for chemists in research and industry, ensuring the structural integrity of molecules critical to drug discovery and development.
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Topic: High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of 4-Ethoxybutan-1-ol
An Application Guide by the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This comprehensive technical guide details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Ethoxybutan-1-ol. Due to its molecular structure, this compound lacks a UV-absorbing chromophore, rendering standard UV-Vis detection ineffective. This guide presents a primary method utilizing Reversed-Phase HPLC coupled with an Evaporative Light Scattering Detector (ELSD), a universal detection technique ideal for non-chromophoric analytes. An alternative protocol using a Refractive Index Detector (RID) is also provided. The narrative explains the fundamental principles behind the selection of chromatographic conditions, ensuring technical accuracy and field-proven insights for immediate application in research and quality control environments.
Introduction: The Analytical Challenge of this compound
This compound (CAS No. 111-73-9) is a bifunctional organic compound featuring both an ether and a primary alcohol functional group.[1][2] This structure lends it properties useful as a solvent, a chemical intermediate, and a component in various formulations.[1] In pharmaceutical development and chemical manufacturing, accurate quantification is critical for process control, purity assessment, and stability testing.
The primary analytical hurdle for this compound is its lack of a chromophore, a part of a molecule responsible for absorbing light.[3] Consequently, it is essentially "invisible" to the most common HPLC detector, the UV-Vis spectrophotometer. This guide overcomes this challenge by employing universal detection technologies that do not rely on the optical absorption properties of the analyte.
Causality of Methodological Choices
The Separation Mode: Taming a Polar Analyte with Reversed-Phase HPLC
While this compound is a polar molecule, Reversed-Phase (RP-HPLC) remains the most versatile and widely used separation technique in modern laboratories.[4][5] However, retaining highly polar analytes on traditional non-polar stationary phases (like C18) can be challenging, especially when using highly aqueous mobile phases. Such conditions can lead to a phenomenon known as "phase collapse" or "dewetting," where the mobile phase is expelled from the pores of the stationary phase, resulting in a dramatic loss of retention and reproducibility.[6]
To counteract this, our protocol specifies a polar-embedded stationary phase . These columns incorporate a polar functional group (e.g., an amide or carbamate) near the base of the alkyl chain. This modification enhances the "wettability" of the stationary phase, allowing it to remain fully solvated and functional even in 100% aqueous mobile phases.[7] This ensures robust, reproducible retention of polar analytes like this compound.
The Detection Strategy: Making the Invisible, Visible
ELSD is a powerful technique for detecting any analyte that is less volatile than the mobile phase.[8] Its operation involves three sequential steps:
-
Nebulization: The column eluent is mixed with an inert gas (typically nitrogen) and sprayed to form a fine aerosol of droplets.
-
Evaporation: The aerosol passes through a heated drift tube where the volatile mobile phase evaporates, leaving behind microscopic particles of the non-volatile analyte.
-
Detection: A high-intensity light source illuminates the stream of analyte particles. The scattered light is measured by a photodetector (e.g., a photomultiplier tube) positioned at an angle to the light source. The detector response is proportional to the mass of the analyte.[3][8]
The key advantage of ELSD is its compatibility with gradient elution, which allows for the separation of complex mixtures and faster run times.[9] This makes it a superior choice for methods intended for broad applicability.
The Refractive Index Detector is another universal detector that measures the difference in the refractive index between the mobile phase and the eluent containing the analyte.[10][11] It is a reliable and cost-effective option for detecting compounds like alcohols and sugars.[12][13] However, RID has two significant limitations: it is highly sensitive to temperature and pressure fluctuations, and it is not compatible with gradient elution , as any change in the mobile phase composition will cause a significant baseline drift.[12] Therefore, its use is restricted to isocratic (constant mobile phase composition) methods.
Experimental Workflow and Protocols
The overall process from sample preparation to final data analysis is outlined below. This workflow is designed to ensure accuracy, reproducibility, and data integrity.
Caption: High-level workflow for the HPLC analysis of this compound.
Primary Protocol: HPLC with Evaporative Light Scattering Detection (ELSD)
This method is recommended for its robustness and compatibility with gradient elution, making it suitable for both simple purity assays and complex mixture analysis.
Instrumentation and Reagents
-
HPLC system with a binary or quaternary pump, autosampler, and column oven.
-
Evaporative Light Scattering Detector (ELSD).
-
HPLC-grade Acetonitrile and Water.
-
This compound reference standard.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18, 2.1 x 100 mm, 1.7 µm) | Provides robust retention for polar analytes in highly aqueous mobile phases, preventing phase collapse.[7] |
| Mobile Phase A | HPLC-grade Water | Polar component of the mobile phase. |
| Mobile Phase B | HPLC-grade Acetonitrile | Organic modifier to control elution strength. |
| Gradient | 5% B to 50% B over 5 minutes, hold at 50% B for 2 minutes, return to 5% B and equilibrate for 3 minutes. | Allows for elution of the polar analyte while cleaning the column of any less polar impurities. |
| Flow Rate | 0.3 mL/min | Appropriate for a narrow-bore column to ensure efficient separation. |
| Column Temperature | 40 °C | Improves peak shape and reduces viscosity, leading to better reproducibility. |
| Injection Volume | 5 µL | A small volume is sufficient for a sensitive detector like ELSD. |
| ELSD Drift Tube Temp. | 50 °C | Must be optimized to ensure solvent evaporation without analyte degradation. |
| ELSD Nebulizer Gas | Nitrogen @ 3.0 Bar (or as per manufacturer recommendation) | Facilitates the formation of a fine aerosol for efficient evaporation. |
Step-by-Step Protocol
-
Preparation: Prepare mobile phases A and B. Prepare a 1.0 mg/mL stock solution of this compound in water. From this, create a series of working standards (e.g., 10, 50, 100, 250, 500 µg/mL) by diluting with water. Prepare unknown samples by accurately weighing and dissolving them in water to an expected concentration within the calibration range.
-
System Setup: Set up the HPLC and ELSD with the conditions listed in the table. Allow the system to equilibrate with the initial mobile phase conditions (5% B) until a stable baseline is achieved on the ELSD.
-
System Suitability: Perform five replicate injections of a mid-level standard (e.g., 100 µg/mL).
-
Sequence Run: Once the system suitability criteria are met (see Table below), proceed with running the full sequence of standards (for the calibration curve) and unknown samples.
-
Data Processing: Integrate the peak corresponding to this compound. Generate a calibration curve by plotting the natural log of the peak area versus the natural log of the concentration. Apply a linear regression. Determine the concentration of the analyte in the unknown samples by interpolating from the calibration curve. Note: The ELSD response is often non-linear and follows a power-law relationship, which is linearized by a log-log transformation.
Alternative Protocol: HPLC with Refractive Index Detection (RID)
This isocratic method is suitable for quality control environments where gradient elution is not required.
Chromatographic Conditions
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Column | Polar-Embedded C18 (e.g., Waters Acquity BEH Shield RP18, 4.6 x 150 mm, 5 µm) | Provides robust retention for the polar analyte. A standard bore column is common for RID methods. |
| Mobile Phase | Isocratic: 95:5 (v/v) Water:Acetonitrile | A constant mobile phase composition is mandatory for RID.[12] The ratio must be optimized for desired retention time. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 35 °C | Precise temperature control is crucial for a stable RID baseline.[12] |
| Injection Volume | 20 µL | A larger injection volume may be needed to compensate for the lower sensitivity of RID. |
| RID Temperature | 35 °C (match column temperature) | Minimizes baseline noise and drift. |
Protocol Modifications
-
The system must be thoroughly purged with the isocratic mobile phase. Allow for an extended equilibration time (potentially 1-2 hours) until the RID baseline is stable.
-
Data processing is typically done using a standard external calibration curve (peak area vs. concentration) as the RID response is generally linear over a narrower range.
Trustworthiness: The Self-Validating System
To ensure the reliability of results, a System Suitability Test (SST) must be performed before any sample analysis. The following parameters should be monitored.
| SST Parameter | Acceptance Criteria | Purpose |
| Retention Time (RT) RSD | ≤ 1.0% | Ensures the stability and precision of the pump and column conditions. |
| Peak Area RSD | ≤ 2.0% | Demonstrates the precision of the autosampler and detector response. |
| Theoretical Plates (N) | ≥ 2000 | Measures the efficiency of the separation. A higher number indicates sharper peaks. |
| Tailing Factor (Tf) | 0.8 - 1.5 | Measures peak symmetry. Values outside this range can indicate column degradation or secondary interactions. |
RSD: Relative Standard Deviation
Visualization of the ELSD Principle
The mechanism of the Evaporative Light Scattering Detector is a three-stage process.
Caption: The three-stage operating principle of the Evaporative Light Scattering Detector (ELSD).
Conclusion
The analysis of this compound by HPLC is readily achievable despite its lack of a UV chromophore. The use of a polar-embedded reversed-phase column coupled with a universal detector like ELSD provides a robust, reliable, and gradient-compatible method suitable for a wide range of applications. For isocratic analyses, RID offers a viable alternative. By understanding the causality behind the methodological choices and implementing rigorous system suitability tests, researchers and quality control professionals can generate high-integrity quantitative data for this compound.
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Application Notes & Protocols: 4-Ethoxybutan-1-ol in High-Performance Coatings and Cleaning Agents
Executive Summary & Physicochemical Profile
4-Ethoxybutan-1-ol (CAS No. 111-73-9), also known as butylene glycol monoethyl ether, is an ether alcohol demonstrating significant potential in the formulation of advanced coatings and industrial and household cleaning agents.[1][2] Its molecular structure, featuring both a hydrophilic hydroxyl group and a moderately hydrophobic ether-alkyl chain, imparts a unique balance of properties.[1][3] This amphiphilic character allows it to function as a highly effective solvent, coupling agent, and coalescent.[1][4]
This document serves as a technical guide for researchers and formulators, providing in-depth application notes, mechanistic explanations, and validated experimental protocols for leveraging the benefits of this compound. Its favorable characteristics, such as a moderate evaporation rate and excellent solvency, position it as a high-performance alternative to more traditional solvents like ethylene glycol monobutyl ether (Butyl CELLOSOLVE™), which face increasing regulatory and safety scrutiny.[5][6][7]
Physicochemical Data Summary
The key physical and chemical properties of this compound are summarized below. This data is critical for formulation calculations, safety assessments, and predicting performance characteristics.
| Property | Value | Source(s) |
| CAS Number | 111-73-9 | [2][8] |
| Molecular Formula | C₆H₁₄O₂ | [1][8] |
| Molecular Weight | 118.17 g/mol | [1][2] |
| Appearance | Colorless liquid | [1][3] |
| Boiling Point | 171 - 183.2 °C | [1][8] |
| Flash Point | 49 - 56.9 °C | [1][8] |
| Density | ~0.89 g/cm³ | [8][9] |
| Water Solubility | Moderately soluble / Miscible | [1][3] |
| Vapor Pressure | 0.224 mmHg at 25°C | [8][9] |
| LogP | 0.795 - 0.8 | [2][8] |
Application in Coatings Formulation
In the coatings industry, particularly for water-based latex formulations, the selection of a proper co-solvent is paramount to achieving desired film properties. This compound serves as a highly effective coalescing agent, a critical component for proper film formation.[5][7]
Mechanistic Role: Coalescence and Film Integrity
Water-based coatings consist of discrete polymer particles (the binder) dispersed in water. As water evaporates upon application, these particles must pack together and fuse into a continuous, uniform, and durable film.[5] This process, known as coalescence, requires a temporary plasticizer or "coalescent" to soften the polymer particles, allowing them to deform and merge.[5][10]
This compound excels in this role for several reasons:
-
Optimal Partitioning: It effectively partitions into the polymer phase, reducing the minimum film formation temperature (MFFT) of the latex.
-
Controlled Evaporation: Its moderate evaporation rate is crucial. It remains in the film long enough to facilitate complete particle fusion but evaporates fully afterward, ensuring the final coating achieves its intended hardness and block resistance.[6] A solvent that evaporates too quickly can lead to cracking, while one that evaporates too slowly can result in a soft, tacky film.[11]
-
Improved Leveling: By extending the "wet edge" time of the coating, it allows for better flow and leveling, minimizing brush or roller marks and leading to a smoother final appearance.[6]
Workflow: Water-Based Coating Formulation & Evaluation
The following diagram outlines the typical workflow for incorporating and evaluating a new co-solvent like this compound in a water-based paint formulation.
Caption: Figure 1. Workflow for evaluating this compound in coatings.
Protocol: Evaluating this compound as a Coalescent in a Water-Based Acrylic Coating
Objective: To quantify the performance of this compound as a coalescing solvent in a model water-based acrylic gloss enamel, benchmarking against a standard glycol ether.
Materials & Equipment:
-
Water-based acrylic emulsion (e.g., 45% solids, MFFT ~20°C)
-
Titanium dioxide (TiO₂) pigment
-
Dispersant, defoamer, rheology modifier (thickener)
-
This compound (Test Coalescent)
-
2-Butoxyethanol (Control Coalescent)
-
High-speed disperser
-
Overhead laboratory mixer
-
Drawdown bar (e.g., 3 mil / 76 µm wet film thickness)
-
Glass or steel test panels
-
Drying time recorder
-
Pencil hardness test kit (ASTM D3363)
-
60° Glossmeter (ASTM D523)
Procedure:
-
Grind Phase: a. To a dispersion vessel, add deionized water, dispersant, and defoamer under slow agitation. b. Gradually add TiO₂ pigment while increasing the dispersion speed to ~2,500 rpm. c. Disperse for 20-30 minutes until a Hegman gauge reading of 7+ is achieved, indicating proper pigment dispersion.
-
Let-Down Phase: a. Reduce the mixer speed to ~500 rpm. b. Slowly add the acrylic emulsion to the pigment grind. c. Add the designated coalescent (this compound or control) at a level of 5% based on polymer solids weight. d. Add the rheology modifier and mix until a uniform, desired viscosity (e.g., 85-95 Krebs Units) is reached. e. Allow the formulation to equilibrate for at least 24 hours before testing.[12]
-
Application and Curing: a. Place a test panel on a flat surface. b. Apply the paint using the drawdown bar to create a uniform wet film. c. Immediately place the panel in a controlled environment (25°C, 50% Relative Humidity) for curing.
-
Performance Testing (After 7 days of curing): a. Drying Time: Record Set-to-Touch and Hard-Dry times during the initial curing phase. b. Pencil Hardness: Determine the hardest pencil that does not gouge the film according to ASTM D3363. c. Gloss: Measure the 60° gloss at multiple points on the panel and average the results. d. Adhesion: Perform a cross-hatch adhesion test (ASTM D3359).
Expected Outcome: A formulation with this compound is expected to exhibit comparable or superior gloss and hardness development to the control, demonstrating its efficacy as a coalescent. Its lower volatility may result in slightly longer drying times, which can be beneficial for leveling.
Application in Cleaning Agent Formulation
This compound is a powerful and versatile component in cleaning formulations, from industrial degreasers to household hard surface cleaners.[1][7] Its efficacy stems from its ability to act as both a primary solvent and a coupling agent.
Mechanistic Role: Coupling Agent for Soil Removal
Many cleaning challenges involve removing hydrophobic (oily, greasy) soils from a hard surface using a water-based system. The principle of "like dissolves like" dictates that water alone is ineffective.[13] While surfactants are essential for emulsification, a coupling agent is often required to bridge the gap between the aqueous phase and the oily soil, improving the overall efficiency of the system.[4]
This compound's amphiphilic structure is key.[1][3]
-
The ethoxy-butan- portion of the molecule is lipophilic, allowing it to penetrate and dissolve into greasy soils.
-
The -ol (hydroxyl) group is hydrophilic, maintaining its affinity for the water phase.
This dual nature allows it to reduce the interfacial tension between oil and water, breaking up large grease deposits into smaller, more manageable droplets that can be readily emulsified by surfactants and washed away.[14]
Diagram: Mechanism of Action as a Coupling Agent
The diagram below illustrates how this compound molecules facilitate the removal of an oily soil from a substrate into a water-based cleaning solution.
Caption: Figure 2. This compound as a coupling agent.
Protocol: Performance Testing of a this compound-Based Hard Surface Degreaser
Objective: To measure the cleaning efficiency of a simple hard surface cleaner formulated with this compound on a standardized greasy soil.
Materials & Equipment:
-
Stainless steel test panels (coupons)
-
Analytical balance (4 decimal places)
-
Standardized greasy soil (e.g., 30% mineral oil, 30% vegetable shortening, 30% kerosene, 10% carbon black by weight)
-
Automated scrub tester or similar mechanical agitation device
-
Sponge or brush attachment for scrub tester
-
Oven
-
Test Formulation: 5% Non-ionic surfactant, 3% Tetrapotassium pyrophosphate (builder), 5% this compound, 87% Deionized water.
-
Control Formulation: Same as above, without this compound.
Procedure:
-
Substrate Preparation: a. Clean and dry each stainless steel panel, then record its initial weight (W_initial). b. Apply a consistent amount (~0.5 g) of the standardized greasy soil evenly across the panel surface. c. Record the soiled weight (W_soiled). d. Bake the panels at 60°C for 30 minutes to ensure the soil is well-adhered, then allow to cool to room temperature.
-
Cleaning Process: a. Mount a soiled panel in the scrub tester. b. Dispense a set volume (e.g., 10 mL) of the test or control cleaning solution onto the panel. c. Allow a 1-minute dwell time for the cleaner to penetrate the soil. d. Run the scrub tester for a set number of cycles (e.g., 20 cycles). e. Remove the panel and rinse thoroughly with a gentle stream of deionized water. f. Dry the panel completely in an oven at 100°C for 20 minutes.
-
Quantification: a. Allow the cleaned, dry panel to cool to room temperature in a desiccator. b. Record the final weight (W_final). c. Calculate the Cleaning Efficiency (%) for each panel using the following formula: Cleaning Efficiency (%) = [(W_soiled - W_final) / (W_soiled - W_initial)] * 100
Expected Outcome: The formulation containing this compound will demonstrate significantly higher cleaning efficiency compared to the control, highlighting its crucial role in lifting and removing the greasy soil.
Safety & Handling
As with all chemical products, proper safety protocols must be observed when handling this compound. It is classified as a flammable liquid and can cause skin and serious eye irritation.[2]
-
Personal Protective Equipment (PPE): Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and long-sleeved clothing.[15]
-
Ventilation: Handle in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[15][16]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from heat, sparks, open flames, and other sources of ignition.[16]
-
First Aid: In case of eye contact, rinse immediately with plenty of water for at least 15 minutes. For skin contact, wash off with soap and plenty of water.[16]
Always consult the latest Safety Data Sheet (SDS) for comprehensive safety and handling information before use.[15][16]
References
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Solubility of Things. This compound. Available at: [Link]
-
LookChem. This compound. Available at: [Link]
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Univar Solutions. Dow Solvents and Additives for Coatings. Available at: [Link]
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Vincentz Network. (2015). Coatings Formulation: An International Textbook. Available at: [Link]
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ESP - Ultrasonic. (2022, April 10). Is There A Good Natural Replacement For Toxic Butyl Cellosolve?. Available at: [Link]
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American Coatings Association. Solvent Replacement. Available at: [Link]
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Riddhisiddhi Chemicals. (2023, September 27). BUTYL CELLOSOLVE. Available at: [Link]
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Dow Inc. Butyl CELLOSOLVE™ Solvent. Available at: [Link]
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PCI Magazine. High Performance Waterborne Coatings Based on Dispersions of a Solid Epoxy Resin and an Amine-Functional Curing Agent. Available at: [Link]
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PCI Magazine. Improving Pigment Dispersion and Paint Stability with Versatile Amino Alcohols. Available at: [Link]
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BFK Solutions LLC. (2023, March 14). Cleaning with Organic Solvents, Part 1: Names and Structure. Available at: [Link]
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Ecolink, Inc. (2025, June 27). Discover 4 Safe Solvent Options for Industrial Use. Available at: [Link]
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The Strategic Application of 4-Ethoxybutan-1-ol in Modern Pharmaceutical Synthesis
Abstract
In the landscape of pharmaceutical development, the selection of appropriate chemical intermediates is a critical determinant of synthetic efficiency, scalability, and the ultimate pharmacological profile of an active pharmaceutical ingredient (API). 4-Ethoxybutan-1-ol, a bifunctional molecule featuring both a primary alcohol and an ether linkage, has emerged as a versatile building block in medicinal chemistry. This technical guide provides an in-depth exploration of the role of this compound as a chemical intermediate, offering field-proven insights and detailed protocols for its application. We will delve into its use in the synthesis of potential opioid receptor modulators and explore its prospective role in the development of novel antiviral agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this intermediate in their synthetic strategies.
Introduction: The Physicochemical Merits of this compound
This compound (CAS No. 111-73-9) is a colorless liquid characterized by a linear four-carbon backbone, a terminal hydroxyl group, and an ethyl ether moiety at the opposing end.[1][2] This unique structural arrangement imparts a desirable balance of hydrophilicity and lipophilicity, influencing its reactivity and solubility.[1] The primary alcohol serves as a handle for a variety of chemical transformations, while the ether linkage provides metabolic stability and can modulate the pharmacokinetic properties of a parent molecule.
| Property | Value | Reference |
| Molecular Formula | C₆H₁₄O₂ | [2] |
| Molecular Weight | 118.17 g/mol | [2] |
| Boiling Point | 183.2 °C at 760 mmHg | [3] |
| Density | 0.899 g/cm³ | [3] |
| Flash Point | 56.9 °C | [3] |
| Solubility | Miscible with most organic solvents, slightly soluble in water. | [1] |
The strategic value of this compound lies in its ability to introduce a flexible, moderately polar 4-ethoxybutyl side chain into a target molecule. This can be instrumental in optimizing drug-receptor interactions and improving absorption, distribution, metabolism, and excretion (ADME) profiles.
Application I: Synthesis of 4-Phenylpiperidine Analgesic Precursors
A significant application of this compound is in the synthesis of N-substituted 4-phenylpiperidine derivatives. This class of compounds is of high interest in analgesic research, forming the core structure of potent opioid receptor modulators like meperidine and fentanyl.[4] The introduction of a 4-ethoxybutyl group onto the piperidine nitrogen can influence receptor binding affinity and selectivity, potentially leading to novel pain management therapeutics.[1][3][5]
A key example is the synthesis of 1-(4-ethoxybutyl)-4-phenyl-piperidine-4-carboxylic acid ethyl ester , a direct precursor for further derivatization into potent analgesics.
Synthetic Rationale and Workflow
The primary synthetic strategy involves the N-alkylation of a pre-formed 4-phenylpiperidine-4-carboxylic acid ethyl ester (norpethidine) with an activated form of this compound. This is a classic nucleophilic substitution reaction where the secondary amine of the piperidine ring acts as the nucleophile.
To achieve this, the hydroxyl group of this compound must first be converted into a better leaving group, typically a halide (e.g., bromide) or a sulfonate ester (e.g., tosylate).
Caption: Synthetic workflow for a potential analgesic precursor.
Detailed Experimental Protocol: Synthesis of 1-(4-ethoxybutyl)-4-phenylpiperidine-4-carboxylic acid ethyl ester
Disclaimer: This protocol is a representative example based on established chemical principles for N-alkylation of piperidines and should be adapted and optimized by qualified personnel in a controlled laboratory setting.
Part A: Synthesis of 4-Ethoxybutyl Bromide
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (11.8 g, 0.1 mol). Cool the flask in an ice bath.
-
Reagent Addition: Slowly add phosphorus tribromide (PBr₃) (9.0 g, 0.033 mol) dropwise to the stirred solution over 30 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60 °C for 4 hours.
-
Workup: Cool the mixture to room temperature and carefully pour it onto 100 g of crushed ice. Separate the organic layer and wash it with saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 4-ethoxybutyl bromide as a colorless oil.
Part B: N-Alkylation
-
Setup: In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, dissolve ethyl 4-phenylpiperidine-4-carboxylate (23.3 g, 0.1 mol) in 200 mL of anhydrous acetonitrile.
-
Base Addition: Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution.
-
Alkylation: Add the 4-ethoxybutyl bromide (18.1 g, 0.1 mol) synthesized in Part A to the suspension.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate (150 mL) and wash with water (3 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. The crude product can be purified by column chromatography on silica gel to afford the final product.
Application II: A Building Block for Novel Antiviral Agents
The structural features of this compound also make it an attractive intermediate for the synthesis of novel antiviral compounds. The ether-alkoxy chain can be incorporated into various heterocyclic scaffolds to probe interactions with viral enzymes or proteins. For instance, in the development of inhibitors for viral neuraminidase, an enzyme crucial for the release of influenza virus particles from infected cells, the introduction of diverse side chains is a key strategy for optimizing potency and selectivity.[1]
Rationale for Use in Antiviral Drug Discovery
The 4-ethoxybutyl moiety can serve several functions in an antiviral compound:
-
Modulation of Lipophilicity: The balance of the ether and alkyl chain can enhance cell membrane permeability, allowing the drug to reach its intracellular target.
-
Conformational Flexibility: The four-carbon chain allows the ethoxy group to orient itself within a binding pocket to establish favorable van der Waals or hydrogen bond interactions.
-
Metabolic Stability: The ether linkage is generally more resistant to metabolic degradation than an ester or other functional groups, potentially leading to a longer half-life.
While direct synthesis of a marketed antiviral from this compound is not prominently documented, its utility can be logically extrapolated to scaffolds like dihydrofuropyridinones, which have shown anti-influenza activity.
Caption: Hypothetical workflow for an antiviral candidate.
Protocol Outline: Aldehyde Formation for Knoevenagel Condensation
A common strategy for incorporating side chains onto heterocyclic systems is through a Knoevenagel condensation, which requires an aldehyde functional group. This compound can be readily oxidized to 4-ethoxybutanal.
-
Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a solution of oxalyl chloride (1.2 equivalents) in anhydrous dichloromethane (DCM) and cool to -78 °C (dry ice/acetone bath).
-
Swern Oxidation: Slowly add dimethyl sulfoxide (DMSO) (2.2 equivalents) to the stirred solution. After 15 minutes, add a solution of this compound (1.0 equivalent) in DCM dropwise, ensuring the temperature remains below -60 °C.
-
Reaction: Stir the resulting mixture for 45 minutes at -78 °C.
-
Quenching: Add triethylamine (5.0 equivalents) dropwise, and after 15 minutes, remove the cooling bath and allow the reaction to warm to room temperature.
-
Workup: Add water to the reaction mixture and separate the organic layer. Wash the organic phase sequentially with 1 M HCl, saturated sodium bicarbonate, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation at low temperature to yield the volatile 4-ethoxybutanal. This aldehyde can then be used immediately in subsequent condensation reactions with active methylene compounds present in various heterocyclic cores.
Safety and Handling
This compound is a flammable liquid and may cause skin, eye, and respiratory irritation.[1] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, consult the material safety data sheet (MSDS) provided by the supplier.
Conclusion
This compound is a valuable and versatile chemical intermediate with clear applications in pharmaceutical synthesis. Its utility in constructing the N-alkoxybutyl side chain of potential 4-phenylpiperidine analgesics is a prime example of its strategic importance. Furthermore, its potential as a building block for introducing unique side chains in the discovery of new antiviral agents highlights its broader applicability. The protocols and insights provided herein are intended to empower researchers to effectively integrate this compound into their drug discovery and development programs, paving the way for the creation of novel and improved therapeutics.
References
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LookChem. (n.d.). This compound. Available at: [Link]
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Srulevitch, D. B., & Lien, E. J. (1989). Design, Synthesis and SAR of Analgesics. Prog Clin Biol Res., 291, 377-81. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 8131, 4-Ethoxybutanol. Available at: [Link]
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Gupta, V. K., et al. (n.d.). Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain. Pain Physician, 15(5), 403-10. Available at: [Link]
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Kim, K. H. (n.d.). A Modified Method of Preparing 1-methyl 4-phenyl piperidine 4-carboxylic acid Derivatives and Pharmacological Studies of its Derivatives. The Korean Journal of Internal Medicine, 6(4). Available at: [Link]
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PrepChem.com. (n.d.). Synthesis of 1-ethoxycarbonyl-4-phenoxy-4-phenylpiperidine. Available at: [Link]
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Lee, C. H., et al. (2018). Synthesis and anti-influenza virus activity of 4-oxo- or thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-ones. Bioorganic & Medicinal Chemistry, 26(15), 4475-4483. Available at: [Link]
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da Silva, E. M., Vidal, H. D. A., & Corrêa, A. G. (2021). Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis. Pharmaceuticals, 14(11), 1125. Available at: [Link]
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-
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-
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Ethoxybutan-1-ol
Welcome to the technical support guide for the synthesis of 4-Ethoxybutan-1-ol. This document is designed for chemistry professionals engaged in research and development. It provides in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this synthesis and optimize your yield.
Overview of Synthetic Strategies
This compound possesses both an ether and a primary alcohol functional group, making it a valuable intermediate.[1] While several synthetic routes exist, the most common and versatile laboratory-scale method is a modification of the Williamson Ether Synthesis .[2][3] This approach offers good control and adaptability.
The primary strategy discussed here involves the mono-alkylation of 1,4-butanediol. An alkoxide is formed by deprotonating one of the hydroxyl groups, which then acts as a nucleophile, attacking an ethylating agent.
Core Reaction:
-
Nucleophile Precursor: 1,4-Butanediol
-
Base: Sodium Hydride (NaH), Sodium Hydroxide (NaOH)
-
Electrophile (Ethylating Agent): Ethyl Bromide (EtBr), Ethyl Iodide (EtI), or Ethyl Tosylate (EtOTs)
Alternative, greener approaches are emerging, such as the direct coupling of ethanol and 1,4-butanediol using specific catalysts, but these often require more specialized equipment and conditions.[2]
General Synthesis Workflow
The following diagram outlines the typical workflow for the Williamson ether synthesis approach to obtaining purified this compound.
Caption: General workflow for this compound synthesis.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues that can arise during the synthesis.
Question: My reaction yield is significantly lower than expected. What are the common causes?
Answer: Low yield is a frequent issue stemming from several potential factors. Let's break them down:
-
Cause 1: Incomplete Deprotonation. The formation of the sodium alkoxide from 1,4-butanediol is critical. If this step is inefficient, you will have a low concentration of the required nucleophile.
-
Troubleshooting:
-
Moisture Contamination: Sodium hydride (NaH) reacts violently with water. Ensure your 1,4-butanediol is anhydrous and your solvent (e.g., THF, DMF) is freshly dried over a suitable drying agent.
-
Base Potency: Use fresh, high-quality NaH. Older NaH may have a layer of inactive NaOH/Na2CO3 on its surface. Use NaH as a dispersion in mineral oil for easier and safer handling, and be sure to calculate molar equivalents based on the weight percentage of the dispersion.
-
-
-
Cause 2: Side Reactions. The primary side reaction is the formation of the di-substituted product, 1,4-diethoxybutane . Another possibility, though less common with primary halides, is E2 elimination.
-
Troubleshooting:
-
Control Stoichiometry: To favor mono-alkylation, use 1,4-butanediol as the limiting reagent. A common strategy is to use approximately 0.95 equivalents of NaH and 1.0 equivalent of the ethylating agent relative to the diol.
-
Slow Addition: Add the base portion-wise to a cooled solution of the diol. This helps maintain a low concentration of the di-alkoxide, statistically favoring mono-substitution.
-
Temperature Control: While the SN2 reaction may require some heating to proceed to completion, excessive temperatures can favor elimination or other side reactions.[3] A gentle reflux is typically sufficient.
-
-
-
Cause 3: Poor Leaving Group or SN2 Conditions. The efficiency of the nucleophilic substitution step is paramount.
-
Troubleshooting:
-
Choice of Halide: The reactivity order for the leaving group is I > Br > TsO > Cl.[3] Ethyl iodide will react faster than ethyl bromide but is more costly.
-
Solvent Choice: Use a polar aprotic solvent like THF or DMF. These solvents solvate the sodium cation but not the alkoxide anion, keeping the nucleophile "naked" and highly reactive.[4]
-
-
Question: My final product is contaminated with a higher-boiling impurity. How do I identify and remove it?
Answer: The most likely high-boiling impurity is the byproduct 1,4-diethoxybutane . Unreacted 1,4-butanediol is another possibility, though it can often be removed during the aqueous workup.
-
Identification:
-
Boiling Point: this compound has a boiling point of approximately 183°C.[5][6] 1,4-diethoxybutane will have a lower boiling point (approx. 160-162°C) due to the absence of hydrogen bonding, while 1,4-butanediol has a much higher boiling point (approx. 235°C). Correction: The di-ether lacks the hydroxyl group, so it will have a lower boiling point than the desired product due to the lack of hydrogen bonding. The diol will have the highest boiling point.
-
Spectroscopy: 1H NMR is definitive. The desired product will show a characteristic triplet for the -CH2OH protons, which will be absent in the 1,4-diethoxybutane spectrum. The diol will show symmetry and a higher integral for the hydroxyl protons.
-
-
Removal:
-
Fractional Distillation: This is the most effective method. Use a fractionating column (e.g., Vigreux) and carefully collect the fractions. The lower-boiling 1,4-diethoxybutane will distill first, followed by the desired this compound. Unreacted diol will remain in the distillation flask.
-
Aqueous Workup: Unreacted 1,4-butanediol is highly soluble in water.[1] Thoroughly washing the organic layer with water or brine during the extraction phase will remove the majority of it before distillation.
-
Question: The reaction seems to have stalled and is not proceeding to completion, according to my TLC analysis.
Answer: A stalled reaction typically points to a deactivated reagent or insufficient energy.
-
Troubleshooting:
-
Re-evaluate Reagents: As mentioned, moisture is the primary culprit for deactivating the sodium hydride base. If the reaction stalls after initial progress, it's unlikely to be a moisture issue unless it was introduced later. Check the purity of your ethylating agent.
-
Increase Temperature: If the reaction is being run at room temperature, it may lack the activation energy to proceed at a reasonable rate. Gently heat the reaction mixture to a reflux (for THF, this is ~66°C) and continue to monitor its progress by TLC.[7]
-
Add a Catalyst: For less reactive halides (like ethyl chloride) or if using NaOH as the base, a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can significantly increase the reaction rate by transporting the alkoxide into the organic phase.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which base is superior for this synthesis: Sodium Hydride (NaH) or Sodium Hydroxide (NaOH)?
A1: Both can be used, but they have distinct advantages and disadvantages.
| Feature | Sodium Hydride (NaH) | Sodium Hydroxide (NaOH) |
| Reactivity | Very strong, irreversible deprotonation. | Strong, but equilibrium can be a factor. |
| Solvent | Requires anhydrous aprotic solvents (THF, DMF). | Can be used in aqueous or biphasic systems. |
| Byproducts | H2 gas (must be vented). | Water (can interfere with the reaction). |
| Handling | Flammable solid, water-reactive. Requires inert atmosphere. | Corrosive but easier to handle. |
| Recommendation | Preferred for high yield and control in a laboratory setting.[4][8] | Viable for industrial scale, often requires a phase-transfer catalyst.[2][7] |
Q2: How do I choose the right ethylating agent?
A2: Your choice depends on a balance of reactivity, cost, and safety.
| Agent | Pros | Cons |
| Ethyl Iodide (EtI) | Most reactive, leads to faster reaction times. | Highest cost, light-sensitive. |
| Ethyl Bromide (EtBr) | Good balance of reactivity and cost. The most common choice. | Volatile and requires careful handling. |
| Ethyl Tosylate (EtOTs) | Excellent leaving group, comparable to iodide. | Requires separate preparation, higher molecular weight. |
For most applications, Ethyl Bromide provides the best compromise for efficient synthesis.
Q3: What is the mechanism of the Williamson Ether Synthesis?
A3: It is a classic bimolecular nucleophilic substitution (SN2) reaction.[3][8]
Caption: SN2 mechanism for this compound synthesis.
Q4: What are the critical safety precautions for this reaction?
A4: Safety is paramount.
-
Sodium Hydride: Extremely flammable and reacts violently with water to produce hydrogen gas. Handle only under an inert atmosphere (Nitrogen or Argon) and in a fume hood.[9] Quench any excess NaH slowly and carefully with isopropanol, followed by methanol, and then water in an ice bath.
-
Solvents: THF and DMF are flammable. Ensure there are no ignition sources nearby.[9] Work in a well-ventilated fume hood.
-
Reagents: Ethyl halides are volatile and should be handled in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.[10][11]
Detailed Experimental Protocol
This protocol describes the synthesis of this compound from 1,4-butanediol using NaH and EtBr.
Materials & Reagents:
-
1,4-Butanediol (anhydrous)
-
Sodium Hydride (60% dispersion in mineral oil)
-
Ethyl Bromide
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (aq. NH4Cl)
-
Brine (Saturated aq. NaCl)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Standard laboratory glassware, inert atmosphere setup (N2/Ar), heating mantle, and magnetic stirrer.
Procedure:
-
Reaction Setup:
-
Set up a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser under a nitrogen/argon atmosphere, a thermometer, and a dropping funnel.
-
In the flask, dissolve 1,4-butanediol (1.0 eq) in anhydrous THF (approx. 5-10 mL per gram of diol).
-
-
Deprotonation:
-
Cool the solution to 0°C using an ice bath.
-
Carefully add NaH (0.95 eq) portion-wise to the stirred solution over 20-30 minutes. Caution: Hydrogen gas will evolve. Ensure proper ventilation away from ignition sources.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the mono-alkoxide.
-
-
Alkylation (SN2 Reaction):
-
Cool the reaction mixture back to 0°C.
-
Add ethyl bromide (1.0 eq) dropwise via the dropping funnel over 30 minutes.
-
Once the addition is complete, remove the ice bath and gently heat the reaction mixture to a reflux (~66°C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting diol is consumed (typically 4-6 hours).
-
-
Workup and Isolation:
-
Cool the reaction mixture to 0°C.
-
Carefully and slowly quench the reaction by adding saturated aqueous NH4Cl to neutralize any unreacted NaH.
-
Transfer the mixture to a separatory funnel and add diethyl ether or ethyl acetate to dilute the organic phase.
-
Wash the organic layer sequentially with water (2x) and then with brine (1x) to remove unreacted diol and salts.[4][7]
-
Dry the isolated organic layer over anhydrous MgSO4, filter, and concentrate the solvent using a rotary evaporator.
-
-
Purification:
-
The resulting crude oil will contain the desired product, residual mineral oil (from the NaH dispersion), and potential byproducts.
-
Purify the crude product by fractional distillation under reduced pressure to obtain pure this compound.
-
References
- Smolecule. (2023, August 15). Buy this compound | 111-73-9.
- Sigma-Aldrich.
- Sigma-Aldrich. (2025, November 6).
- Utah Tech University. Williamson Ether Synthesis.
- National Center for Biotechnology Information. PubChem Compound Summary for CID 8131, 4-Ethoxybutanol.
- LookChem. This compound.
- Solubility of Things. This compound.
- University of Richmond. Organic Chemistry Williamson Ether Synthesis.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chemistry LibreTexts. (2021, July 5). 11.8: Williamson Ether Synthesis.
- Angene Chemical. (2024, September 3).
- Alfa Chemistry. CAS 111-73-9 this compound.
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Technical Support Center: A Researcher's Guide to Preventing the Degradation of 4-Ethoxybutan-1-ol
Prepared by the Senior Application Scientist Desk
Welcome to the technical support guide for 4-Ethoxybutan-1-ol. This document is designed for our partners in research, science, and drug development who utilize this versatile ether-alcohol. The stability of this compound is paramount for experimental reproducibility and laboratory safety. This guide provides in-depth, field-proven insights into the causes of its degradation and robust protocols to ensure its integrity during storage and use.
Section 1: Understanding the Core Instability: The Peroxide Formation Pathway
Like many ethers, this compound is susceptible to degradation through a process called autoxidation.[1] This is a spontaneous, slow reaction with atmospheric oxygen that is accelerated by light and heat.[2][3] The primary and most hazardous result of this process is the formation of hydroperoxides and peroxides. These compounds are notoriously unstable and can be shock, heat, or friction-sensitive, posing a significant explosion risk, especially when concentrated.[4][5]
The degradation proceeds via a free-radical chain reaction, as illustrated below. The critical point of attack is the hydrogen atom on the carbon adjacent to the ether oxygen, which is susceptible to abstraction.[1]
Caption: Autoxidation free-radical chain reaction in this compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues and questions encountered by researchers using this compound.
Q1: What are the ideal storage conditions for this compound to minimize degradation?
A: Proper storage is the most effective preventative measure. Store this compound in a cool, dry, and dark location, away from heat and sunlight, which can accelerate peroxide formation.[2][6] The container must be airtight to minimize exposure to atmospheric oxygen.[4] For long-term storage or for material where an inhibitor has been removed, purging the headspace of the container with an inert gas like nitrogen or argon is a highly recommended practice.[2] Always store in the original manufacturer's container if possible, as some containers (e.g., steel cans for diethyl ether) may contain materials that act as inhibitors.[6]
Q2: I see recommendations to date the container upon receipt and again upon opening. Why is this so critical?
A: The formation of peroxides is time-dependent.[2] Dating the container upon receipt and opening creates a clear timeline of the chemical's exposure to atmospheric oxygen. This practice is essential for tracking its potential for peroxide accumulation and adhering to safe storage durations. Many institutions mandate disposal of peroxide-forming chemicals after 3-12 months of being opened, depending on the specific chemical class.[5][7] This rigorous tracking is the first line of defense against using a potentially hazardous, peroxidized solvent.
Q3: What are the visible signs of severe degradation in this compound?
A: Visual inspection is a critical preliminary safety check. Never handle a container that shows any of the following signs without consulting your institution's Environmental Health & Safety (EH&S) office.[2]
-
Crystal Formation: The presence of precipitated crystals, either in the liquid or around the cap/threads, is a sign of dangerous, shock-sensitive peroxide formation.[3] Do not attempt to open a container with crystals around the cap, as the friction can cause detonation.[3]
-
Discoloration: A yellow or brownish tint can indicate the presence of iodine liberated by peroxides reacting with certain inhibitors or impurities, or it may be due to other degradation products.[1][8]
-
Cloudiness or Stratification: The appearance of wisp-like structures or separate layers in the liquid can also indicate significant peroxide accumulation.[2]
Q4: How often should I test my container of this compound for peroxides?
A: The testing frequency depends on the age and storage conditions of the chemical. A general guideline is as follows:
-
Before each use if the container has been open for more than 3 months.
-
Immediately before any distillation or evaporation procedure. Concentrating the solvent will also concentrate the non-volatile peroxides, dramatically increasing the risk of explosion.[4][10]
Q5: How do I perform a qualitative test for peroxides in my lab?
A: A common and effective method is the potassium iodide (KI) test.[1][10] This test is based on the oxidation of iodide (I⁻) to iodine (I₂) by peroxides, which results in a color change. A detailed protocol is provided in Section 3. Commercially available peroxide test strips are also a reliable and convenient semi-quantitative option.[4][11]
Q6: I've tested my solvent and found peroxides. What do the different concentration levels mean for my experiment?
A: The action you take depends on the concentration of peroxides detected.
-
< 20-30 ppm: Generally considered safe for most applications, but caution is still advised.
-
30 - 100 ppm: The solvent should be treated to remove peroxides before use, especially if heating or concentration is involved. Use of the material should be avoided if possible.
-
> 100 ppm: This is considered a hazardous level. The solvent should not be used. Do not attempt to move the container if it has been in storage for a long time. Contact your EH&S department for guidance on safe disposal.[10]
Q7: What is the role of an inhibitor like Butylated Hydroxytoluene (BHT)?
A: Manufacturers often add a small amount of a free-radical scavenger, such as BHT, to peroxide-forming solvents.[3][4] BHT acts as an inhibitor by preferentially reacting with and neutralizing the peroxy radicals, thus interrupting the propagation step of the autoxidation chain reaction.[3] It's important to remember that these inhibitors are consumed over time and their effectiveness decreases.[3] Furthermore, procedures like distillation will remove the inhibitor, leaving the purified solvent highly susceptible to rapid peroxide formation.[9]
Q8: What is the absolute first thing I should do if I find an old, undated container of this compound or one with visible crystals?
A: DO NOT MOVE OR OPEN THE CONTAINER. Secure the area to prevent accidental disturbance. Immediately contact your institution's Environmental Health & Safety (EH&S) or hazardous waste disposal team.[2][4] These containers are potentially shock-sensitive and must be handled only by trained professionals.
Section 3: Standard Operating Procedures (SOPs)
Adherence to standardized protocols is crucial for safety and experimental integrity.
Protocol 1: Safe Storage & Handling Workflow
-
Receipt: Upon receiving a new container of this compound, write the date of receipt directly on the label with a permanent marker.
-
Initial Storage: Store the sealed container in a designated, approved flammable liquids cabinet. Ensure the storage area is cool, dark, and well-ventilated.[12]
-
First Use: When the container is opened for the first time, write the date of opening clearly on the label.[7]
-
Dispensing: Always dispense the liquid inside a certified chemical fume hood to minimize inhalation exposure and control flammable vapors.[12][13] Use appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile or polyvinyl alcohol).[7][13]
-
Resealing: After each use, securely tighten the cap. For high-purity applications or extended storage, consider using a system to backfill the container's headspace with an inert gas like nitrogen.
-
Routine Checks: Adhere to a strict schedule for peroxide testing as outlined in the FAQ section. Record all test dates and results in a logbook or directly on the container's label.
Protocol 2: Peroxide Detection using the Potassium Iodide (KI) Method
This protocol is for qualitative detection and should be performed in a fume hood.
-
Reagent Preparation: Prepare a fresh 10% aqueous solution of potassium iodide (KI).[8]
-
Sample Preparation: In a clean glass test tube, add approximately 1-2 mL of the this compound to be tested.
-
Acidification: Add an equal volume of glacial acetic acid to the test tube. The acidic medium facilitates the reaction.[10]
-
Testing: Add ~0.1 g of solid KI crystals or ~1 mL of the freshly prepared 10% KI solution to the mixture.[8][10]
-
Observation: Stopper the tube, shake vigorously for 30 seconds, and observe the color of the solution against a white background.
Section 4: Troubleshooting Decision Tree
When evaluating a container of this compound, follow this logical workflow to ensure safety and proper handling.
Caption: Decision workflow for handling this compound.
Section 5: Summary of Recommendations
For quick reference, the key parameters for storing and handling this compound are summarized below.
| Parameter | Recommendation | Rationale & Reference |
| Storage Temperature | Cool, ambient (below 30°C / 86°F) | To slow the rate of autoxidation.[12] |
| Storage Atmosphere | Airtight container; Inert gas (N₂/Ar) headspace for long-term/uninhibited | To prevent contact with atmospheric oxygen.[2][4] |
| Light Exposure | Store in opaque or amber containers; keep in a dark cabinet | Light acts as an initiator for the free-radical reaction.[2][6] |
| Inhibitor | Purchase with an inhibitor (e.g., BHT) when possible | Inhibitors scavenge free radicals and slow peroxide formation.[3][4] |
| Labeling | Date upon receipt AND upon first opening | To track chemical age and adhere to shelf-life limits.[6][7] |
| Max Shelf-Life (Opened) | 3-12 months (consult institutional policy) | Peroxides accumulate over time.[2] |
| Testing Frequency | Every 3-6 months and always before distillation/concentration | To ensure peroxide levels are not hazardous.[7][9][10] |
References
-
JoVE Science Education. Autoxidation of Ethers to Peroxides and Hydroperoxides. [Link]
-
Stanford Environmental Health & Safety. Information on Peroxide-Forming Compounds. [Link]
-
The Ohio State University, Department of Chemistry and Biochemistry. Peroxide Formation. [Link]
-
University of California, Riverside, Environmental Health & Safety. Peroxide Forming Chemicals. [Link]
-
University of Louisville, Environmental Health and Safety. Peroxide Forming Chemicals. [Link]
-
Eagle Manufacturing. How to Handle and Store Ethyl Ether. [Link]
-
Allen Institute. How is peroxide in ether detected and removed? [Link]
-
Suzhou InterHaven ChainTech Co., Ltd. Ethyl Ether Storage & Handling: Essential Guidelines for Buyers. [Link]
-
University of St Andrews. Ethers - Handling and control of exposure. [Link]
-
University of California, Berkeley, Environment, Health & Safety. Diethyl Ether. [Link]
-
University of California, Center for Laboratory Safety. Diethyl Ether - Standard Operating Procedure. [Link]
-
National Center for Biotechnology Information, PubChem. 4-Ethoxybutanol. [Link]
-
University of California, Berkeley, Environment, Health & Safety. Safe Handling of Peroxide-Formers (PFs). [Link]
-
WikiEducator. Testing for the Presence of Peroxides. [Link]
-
Vanderbilt University, Office of Clinical and Research Safety. Peroxide-forming chemicals: Management, Retention and Storage. [Link]
-
Analytical Chemistry. Spectrophotometric Determination of Hydroperoxide in Diethyl Ether. [Link]
-
Western Sydney University. Ethers and peroxide forming compounds. [Link]
Sources
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- 4. Information on Peroxide-Forming Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 5. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
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- 13. docs.csg.ed.ac.uk [docs.csg.ed.ac.uk]
Troubleshooting peak tailing in GC analysis of 4-Ethoxybutan-1-ol.
Welcome to the technical support center for the gas chromatography (GC) analysis of 4-Ethoxybutan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, with a specific focus on the prevalent problem of peak tailing. As Senior Application Scientists, we have structured this guide to provide not just procedural steps, but also the underlying scientific reasoning to empower you to make informed decisions in your analytical work.
Understanding this compound
This compound is a polar organic compound containing both an ether and a primary alcohol functional group.[1][2] Its polarity, stemming from the hydroxyl (-OH) group, makes it susceptible to interactions with active sites within a GC system, which is a primary cause of peak tailing.[3][4] Understanding its chemical nature is the first step in effective troubleshooting.
| Chemical Properties | |
| Molecular Formula | C6H14O2 |
| Molecular Weight | 118.17 g/mol [5] |
| Boiling Point | 183.2°C at 760mmHg[6][7] |
| Structure | CCOCCCCO[5] |
| Key Functional Groups | Ether, Primary Alcohol |
| Polarity | Polar |
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: My this compound peak is tailing, but other non-polar compounds in my sample look fine. What is the likely cause?
This is a classic indication of chemical interactions between your polar analyte and active sites within the GC system.[4][8] Non-polar compounds are less likely to be affected by these active sites. The hydroxyl group of this compound can form hydrogen bonds with silanol groups present on the surfaces of the inlet liner, the column, or even contaminants.[9]
Underlying Cause: Active sites, primarily exposed silanol (Si-OH) groups on glass or fused silica surfaces, can interact with polar analytes like alcohols through hydrogen bonding. This secondary interaction causes some of the analyte molecules to be retained longer than others, resulting in a tailing peak.[9][10]
Troubleshooting Protocol:
-
Inlet Liner Deactivation: The inlet liner is a common source of activity.[11]
-
Column Conditioning and Maintenance: The stationary phase at the head of the column can degrade over time, exposing active sites.[14][15]
-
Use of an Inert Column: For routine analysis of polar compounds, using a column specifically designed for inertness is highly recommended.
Q2: All the peaks in my chromatogram, including the solvent peak and this compound, are tailing. What should I investigate first?
When all peaks exhibit tailing, the issue is more likely to be physical or related to the flow path rather than a specific chemical interaction.[8][13][19] This suggests a problem with the setup of the GC system that is affecting all compounds indiscriminately.
Underlying Cause: A non-uniform flow path for the carrier gas can be created by poor column installation, leaks, or dead volumes. This turbulence causes some molecules to take a longer path to the detector, leading to peak tailing for all compounds.[8][13]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for indiscriminate peak tailing.
Step-by-Step Guide:
-
Inspect the Column Cut: A poor column cut is a very common cause of peak tailing.[3][13]
-
Verify Column Installation Depth: Incorrect positioning of the column in the inlet and detector can create dead volumes.[8][13]
-
Action: Consult your instrument manual for the correct column installation depth for both the inlet and the detector.
-
Remedy: Loosen the fittings, adjust the column to the correct depth, and retighten.
-
-
Check for Leaks: Leaks in the system can disrupt the carrier gas flow and introduce oxygen, which can damage the column.[20]
-
Action: Use an electronic leak detector to check for leaks at the inlet septum, column fittings, and gas connections.
-
Q3: My this compound peak shape is inconsistent between injections. Sometimes it tails, and sometimes it's symmetrical. What could be the cause?
Inconsistent peak shape often points to issues with the injection technique or sample introduction.
Underlying Cause: If the sample is not introduced into the column in a tight, uniform band, it can lead to peak shape problems. This can be exacerbated by a mismatch between the sample solvent and the stationary phase polarity, or by using an inappropriate initial oven temperature in splitless injections.[21]
Potential Issues and Solutions:
| Potential Issue | Explanation | Recommended Action |
| Solvent-Phase Polarity Mismatch | If the solvent is not compatible with the stationary phase, it can cause poor sample focusing on the column, leading to peak distortion.[21] this compound is soluble in water and organic solvents.[1] | Ensure your solvent is compatible with your stationary phase. For polar columns like WAX phases, polar solvents are generally acceptable. For non-polar columns, consider a less polar solvent if possible. |
| Initial Oven Temperature Too High (Splitless Injection) | In splitless injection, a low initial oven temperature is required to trap and focus the analytes at the head of the column (the "solvent effect").[22] If the temperature is too high, this focusing is inefficient, leading to broad or tailing peaks, especially for early eluting compounds.[22] | Set the initial oven temperature 10-20°C below the boiling point of your sample solvent.[21][22] |
| Contamination in the Syringe or Autosampler | Residue from previous samples or standards can co-elute with your analyte, causing peak distortion. | Clean the injection syringe thoroughly or replace it. Ensure your wash solvents are clean and appropriate for your analytes. |
Q4: I've tried all the above, but my this compound peak still shows some tailing. What are some more advanced considerations?
If basic troubleshooting doesn't resolve the issue, you may need to consider more subtle or deeply rooted problems within your GC system or method.
Advanced Troubleshooting:
-
Column Contamination: Non-volatile residues from your sample matrix can accumulate at the head of the column, creating active sites and interfering with the partitioning of your analyte.[4][15]
-
Action: A more aggressive bake-out at the column's maximum isothermal temperature limit may be necessary. If this fails, the column may need to be replaced.
-
Prevention: The use of a guard column can trap non-volatile contaminants before they reach the analytical column, significantly extending its life.[15][21]
-
-
System-Wide Activity: Over time, active sites can develop throughout the GC flow path, not just in the liner and column.
-
Consideration: Ensure all components in the sample flow path, such as ferrules and seals, are made of inert materials. Some manufacturers offer complete inert flow path solutions.
-
-
Inlet Temperature Optimization: While the inlet temperature needs to be high enough to ensure complete vaporization of this compound, an excessively high temperature can cause degradation of the analyte or the inlet liner's deactivation layer.
-
Action: Try lowering the inlet temperature in 10-20°C increments to see if peak shape improves, ensuring the temperature remains sufficient for volatilization.
-
Logical Relationship of Troubleshooting Steps:
Caption: Logical progression of troubleshooting peak tailing.
By systematically addressing these potential issues, from the most common and straightforward to the more complex, you can effectively diagnose and resolve peak tailing in your GC analysis of this compound, ensuring the integrity and accuracy of your results.
References
-
The LCGC Blog: GC Diagnostic Skills I | Peak Tailing. (2020-03-10). Available from: [Link]
-
Troubleshooting GC peak shapes - Element Lab Solutions. Available from: [Link]
-
GC Diagnostic Skills I | Peak Tailing - Element Lab Solutions. Available from: [Link]
-
Video Notes GC Troubleshooting Series Part Four: Tailing Peaks - Agilent. Available from: [Link]
-
Alcoholic Beverage Analysis by GC - Restek. Available from: [Link]
-
Fixing GC Peak Tailing for Cleaner Results | Separation Science. (2025-03-06). Available from: [Link]
-
Peak Tailing in GC due to violation of Solvent Effect - YouTube. (2022-07-04). Available from: [Link]
-
TROUBLESHOOTING GUIDE - Phenomenex. Available from: [Link]
-
Gas Chromatography Problem Solving and Troubleshooting. Available from: [Link]
-
GC Troubleshooting—Tailing Peaks - YouTube. (2018-06-14). Available from: [Link]
-
Development and Validation of a Sensitive GC-MS Method for the Determination of Alkylating Agent, 4-chloro-1-butanol, in Active Pharmaceutical Ingredients - PubMed. Available from: [Link]
-
Ultra Inert GC Columns & Consumables - Element Lab Solutions. Available from: [Link]
-
4-Ethoxybutanol | C6H14O2 | CID 8131 - PubChem - NIH. Available from: [Link]
-
Three Peak Shapes You Really Don't Want to See in Your Gas Chromatogram | LCGC International. Available from: [Link]
-
On the problems with quantitative GC analysis - ResearchGate. Available from: [Link]
-
Deactivation of Metal Surfaces: Applications in Gas Chromatography (GC) for the Past 15 Years | American Laboratory. (2012-11-01). Available from: [Link]
-
Best GC Columns for Alcohol Analysis: Methanol, Ethanol, Propanol & More - PharmaGuru. (2025-11-11). Available from: [Link]
-
Gas Chromatography GC Troubleshooting Guide - SCION Instruments. Available from: [Link]
-
Peak Tailing in GC Trace Analysis - LabRulez GCMS. Available from: [Link]
-
GC Column Killers! | LCGC International. (2023-03-06). Available from: [Link]
-
This compound - Solubility of Things. Available from: [Link]
-
Guide to Choosing a GC Column | Phenomenex. (2025-07-24). Available from: [Link]
-
GC Technical Tip: Peak Shape - Negative Peaks - Phenomenex. Available from: [Link]
-
GC Column Troubleshooting Guide - Phenomenex. (2025-08-26). Available from: [Link]
-
This compound - LookChem. Available from: [Link]
-
Troubleshooting GC Retention-Time, Efficiency, and Peak-Shape Problems. (2013-06-01). Available from: [Link]
-
Sol−Gel Column Technology for Single-Step Deactivation, Coating, and Stationary-Phase Immobilization in High-Resolution Capillary Gas Chromatography | Analytical Chemistry - ACS Publications. Available from: [Link]
-
Ultra Inert Liners for GC - Agilent. Available from: [Link]
-
GC Troubleshooting guide Shimadzu FINAL. (2022-11-17). Available from: [Link]
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Technical Support Center: Managing Thermal Decomposition of 4-Ethoxybutan-1-ol
Welcome to the technical support center for managing the thermal decomposition of 4-Ethoxybutan-1-ol. This guide is intended for researchers, scientists, and drug development professionals who utilize this compound at elevated temperatures. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but the underlying scientific principles to empower you to anticipate, troubleshoot, and manage the thermal degradation of this versatile solvent.
Introduction: Understanding the Thermal Stability of this compound
This compound, a glycol ether, is valued for its unique solvency characteristics. However, its utility at high temperatures is often limited by its propensity for thermal decomposition. Understanding the mechanisms of this degradation is paramount for ensuring experimental reproducibility, process safety, and the integrity of your final products. This guide provides a comprehensive resource for addressing common challenges associated with the high-temperature applications of this compound.
Frequently Asked Questions (FAQs)
Here we address some of the most common initial questions regarding the thermal behavior of this compound.
Q1: What are the primary decomposition products of this compound at high temperatures?
A1: At elevated temperatures, this compound primarily decomposes through several pathways, yielding a mixture of volatile organic compounds. Based on studies of structurally similar glycol ethers and alcohols, the expected major decomposition products include butene, ethanol, and diethyl ether [1]. Other potential byproducts, depending on the specific conditions, can include ethanal, ethylene, and ethylene glycol[2][3].
Q2: At what temperature does significant thermal decomposition of this compound begin?
Q3: Can the material of my reactor influence the decomposition of this compound?
A3: Absolutely. The material of your reactor can have a significant catalytic effect on the decomposition of alcohols and ethers. Certain metals, such as nickel and platinum, can enhance the rate of decomposition and alter the distribution of byproducts[5]. For instance, acidic sites on the surface of some materials can catalyze dehydration reactions[6]. It is advisable to use reactors made of inert materials like glass or stainless steel, and to be aware of potential catalytic activity, especially when working with new or uncharacterized reactor systems.
Q4: What are the safety hazards associated with the thermal decomposition of this compound?
A4: The primary safety hazards are twofold. First, the decomposition can lead to the formation of flammable gases, such as butene and diethyl ether, which can create an explosion hazard in the presence of an ignition source[1]. Second, as an ether, this compound has the potential to form explosive peroxides upon exposure to air and light, a risk that is exacerbated at higher temperatures[7]. It is imperative to handle this compound in well-ventilated areas, away from ignition sources, and to regularly test for the presence of peroxides.
Q5: How can I minimize the thermal decomposition of this compound in my experiments?
A5: Minimizing thermal decomposition involves controlling the key process parameters. The most effective strategies include:
-
Operating at the lowest possible temperature that still achieves your desired experimental outcome.
-
Minimizing the residence time of this compound at elevated temperatures.
-
Using an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative decomposition and peroxide formation.
-
Ensuring the purity of your this compound , as impurities can sometimes catalyze degradation.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered during the high-temperature use of this compound.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results or product yields. | Uncontrolled thermal decomposition of this compound leading to variable reaction conditions. | 1. Verify Temperature Control: Ensure your temperature controller is accurately calibrated and maintaining a stable temperature. 2. Monitor for Decomposition: Implement an analytical method (e.g., in-situ FTIR or periodic GC-MS analysis of the headspace) to monitor for the formation of key decomposition products. 3. Optimize Reaction Time: Conduct a time-course study to determine the optimal reaction time that maximizes your desired product formation while minimizing solvent degradation. |
| Pressure buildup in a closed reactor system. | Formation of gaseous decomposition products such as butene and ethylene. | 1. Install a pressure relief valve on your reactor to prevent over-pressurization. 2. Vent the reactor periodically to a safe exhaust system if the process allows. 3. Reduce the operating temperature to lower the rate of gas formation. |
| Discoloration or charring of the reaction mixture. | Severe thermal decomposition leading to the formation of polymeric or carbonaceous materials. | 1. Significantly lower the operating temperature. 2. Investigate for hotspots within your reactor. 3. Consider a different solvent with higher thermal stability if the required temperature is too high for this compound. |
| Positive test for peroxides in stored this compound. | Exposure to air and light. | 1. Do not use the solvent. Peroxides can be explosive, especially upon heating. 2. Follow established protocols for peroxide removal , such as treatment with ferrous sulfate or passing through an alumina column.[3] Caution: This should only be performed by trained personnel with appropriate safety precautions. 3. Implement a strict peroxide testing schedule for all stored ethers. |
In-Depth Technical Methodologies
Experimental Protocol 1: Monitoring Thermal Decomposition via Headspace Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a method for the qualitative and semi-quantitative analysis of volatile decomposition products.
Objective: To identify and monitor the formation of key byproducts from the thermal decomposition of this compound.
Materials:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS)
-
Headspace autosampler
-
Sealed headspace vials (20 mL)
-
Gas-tight syringe
-
This compound sample
-
Inert gas (e.g., Helium or Nitrogen)
Procedure:
-
Place a known volume (e.g., 1 mL) of the this compound sample into a headspace vial.
-
Seal the vial tightly with a septum and crimp cap.
-
Heat the vial in the headspace autosampler at the desired experimental temperature for a set incubation time (e.g., 30 minutes).
-
After incubation, a known volume of the headspace gas is automatically injected into the GC-MS.
-
The GC separates the volatile components, and the MS identifies them based on their mass spectra.
-
Monitor for the characteristic mass fragments of expected decomposition products like butene, ethanol, and diethyl ether.
Data Interpretation:
-
The presence of peaks corresponding to the expected decomposition products confirms thermal degradation.
-
The peak area can be used for semi-quantitative analysis to compare the extent of decomposition under different conditions. For quantitative analysis, calibration with authentic standards is required.
Experimental Protocol 2: In-Situ Monitoring of Decomposition using Fourier Transform Infrared (FTIR) Spectroscopy
This protocol allows for real-time monitoring of changes in the chemical bonding environment during heating.
Objective: To observe the disappearance of reactant functional groups and the appearance of product functional groups in real-time.
Materials:
-
Fourier Transform Infrared (FTIR) spectrometer with an attenuated total reflectance (ATR) probe suitable for high temperatures.
-
Heated reaction vessel compatible with the ATR probe.
-
This compound sample.
Procedure:
-
Set up the reaction vessel with the ATR probe and charge it with this compound.
-
Begin heating the sample to the desired temperature.
-
Collect FTIR spectra at regular intervals as the temperature increases and during the isothermal hold.
-
Process the spectra to identify changes in key vibrational bands.
Data Interpretation:
-
Monitor the decrease in the intensity of the C-O-C ether stretch (around 1100 cm⁻¹) and the O-H alcohol stretch (broad peak around 3300 cm⁻¹) of this compound.
-
Look for the appearance of new peaks corresponding to decomposition products, such as the C=C stretch of alkenes (around 1640 cm⁻¹) or the C=O stretch of aldehydes (around 1730 cm⁻¹).[8][9]
Visualizing Decomposition Pathways
The following diagram illustrates the plausible primary decomposition pathways of this compound based on the chemistry of analogous compounds.
Caption: Troubleshooting workflow for high-temperature applications.
References
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Li, J., Kazakov, A., & Dryer, F. L. (n.d.). Experimental and Numerical Studies of Ethanol Decomposition Reactions. Princeton University. Retrieved from [Link]
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Al-Nahas, A. M., El-Nahas, A. M., Shibl, M. F., & Yoshizawa, K. (2021). Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. ACS Omega, 6(20), 13317–13330. [Link]
-
Al-Nahas, A. M., El-Nahas, A. M., Shibl, M. F., & Yoshizawa, K. (2021). (PDF) Thermal Degradation and Bimolecular Decomposition of 2-Ethoxyethanol in Binary Ethanol and Isobutanol Solvent Mixtures: A Computational Mechanistic Study. ResearchGate. Retrieved from [Link]
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El-Nahas, A. M., Shibl, M. F., Yoshizawa, K., & Al-Hashimi, N. (2019). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. ResearchGate. Retrieved from [Link]
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Western Sydney University. (n.d.). Ethers and peroxide forming compounds. Retrieved from [Link]
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Qi, F., et al. (2012). Experimental and Kinetic Modeling Study of n-Butanol Pyrolysis and Combustion. The Journal of Physical Chemistry A, 116(24), 6185–6201. [Link]
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Simakova, I. L., et al. (2010). Direct Synthesis of Polyesterether from Ethylene Glycol. ACS Catalysis, 1(1), 10–13. [Link]
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Peak Scientific. (n.d.). Analyzing Alcoholic Beverages by Gas Chromatography. Retrieved from [Link]
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UND Scholarly Commons. (2015, August 7). Determination Of Aldehydes In Particulate Matter Using Gas Chromatography-Mass Spectrometry. Retrieved from [Link]
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IEEE Xplore. (n.d.). Monitoring Oxidation in Natural Ester Insulating Liquids Through FTIR Spectroscopy Analysis. Retrieved from [Link]
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Wikipedia. (n.d.). C-4 (explosive). Retrieved from [Link]
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ResearchGate. (2025, October 8). Rheological Study and FTIR Analysis of Thermally Degraded Mineral and Biodegradable Hydraulic Fluids. Retrieved from [Link]
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PubChem. (n.d.). Diethylene Glycol Monoethyl Ether. Retrieved from [Link]
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Pressure Vessel Manufacturer. (2024, June 4). What Temperature Does Glycol Breakdown. Retrieved from [Link]
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Allan, J. D., & Hinshelwood, C. N. (1958). THE PYROLYSIS OF n-BUTANOL. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 245(1241), 251–266. [Link]
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Savchuk, S. A., et al. (2020). Determination of the chemical composition of alcoholic beverages by gas chromatography-mass spectrometry. Journal of Analytical Chemistry, 75(10), 1234–1243. [Link]
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Wikipedia. (n.d.). 2-Butoxyethanol. Retrieved from [Link]
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StatPearls. (2024, March 10). Glycol Ether Toxicology. NCBI Bookshelf. Retrieved from [Link]
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Schultz, R. F., & Kistiakowsky, G. B. (1934). The Thermal Decomposition of Tertiary Butyl and Tertiary Amyl Alcohols. Homogeneous Unimolecular Reactions. Journal of the American Chemical Society, 56(2), 395–403. [Link]
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ResearchGate. (n.d.). of starting temperatures of thermal decomposition of water-alcohols... [Image]. Retrieved from [Link]
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Z-H. Chen, et al. (2018). An Experimental and Theoretical Investigation of 1-Butanol Pyrolysis. Frontiers in Chemistry, 6, 33. [Link]
-
Coralli, C., et al. (2023). Fourier Transform Infrared Spectroscopy to Assess the Degree of Alteration of Artificially Aged and Environmentally Weathered Microplastics. Polymers, 15(4), 896. [Link]
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Al-Rimawi, F., et al. (2023). Determination of Methanol, Acetaldehyde, and Ethyl Acetate in Thousand Folds of Ethanol Sample by Headspace Gas Chromatography with Mass Spectrometry. Preprints.org. [Link]
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ResearchGate. (n.d.). (PDF) 2-Butoxyethanol. Retrieved from [Link]
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Ataman Kimya. (n.d.). DIETHYLENE GLYCOL MONOETHYL ETHER. Retrieved from [Link]
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Evangelista, J. W., Avedisian, C. T., & Tsang, W. (2012). Thermal and catalytic decomposition of aqueous ethylene glycol mixtures by film boiling. International Journal of Heat and Mass Transfer, 55(23-24), 6425–6434. [Link]
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Peak Scientific. (2018, March 26). GC Used in Alcohol Profiling to Keep Consumers Safe. Retrieved from [Link]
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Matt Nicoll. (2015, March 2). Thermal Decomposition Experiment [Video]. YouTube. [Link]
-
University of Cape Town. (n.d.). CHAPTER 2 METHODS FOR DETERMINING ALDEHYDES IN AIR. Retrieved from [Link]
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European Commission. (2006, December 19). Opinion on diethylene glycol monoethyl ether (DEGEE). Retrieved from [Link]
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ResearchGate. (2025, August 9). Experimental and Kinetic Modeling Study of n-Butanol Pyrolysis and Combustion. Retrieved from [Link]
-
AIP Publishing. (n.d.). The Unimolecular Decomposition and H Abstraction Reactions by HO and HO2 from n‐Butanol. Retrieved from [Link]
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Frontiers. (2024, October 29). In-situ FTIR spectroscopy of epoxy resin degradation: kinetics and mechanisms. Retrieved from [Link]
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MDPI. (n.d.). Theoretical Computation-Driven Screening and Mechanism Study of Washing Oil Composite Solvents for Benzene Waste Gas Absorption. Retrieved from [Link]
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MATEC Web of Conferences. (n.d.). Study of natural degradation effect on lignocellulose fibers of archaeological cedar wood: monitoring by Fourier Transform Infrared (FTIR) spectroscopy. Retrieved from [Link]
-
Preprints.org. (2023, November 8). Determination and Quantification of Acetaldehyde, Acetone and Methanol in Hand Sanitizes Using Headspace GC-MS: Effect of Storage Time and Temperature. Retrieved from [Link]
-
ResearchGate. (2006, January 3). (PDF) Determination of Aldehydes and Ketones in Fuel Ethanol by High-Performance Liquid Chromatography with Electrochemical Detection. Retrieved from [Link]
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University of Galway Research. (n.d.). The unimolecular decomposition and H abstraction reactions by HO and HO>2> from n-butanol. Retrieved from [Link]
-
Wikipedia. (n.d.). Ether. Retrieved from [Link]
-
UCL Discovery. (2024). Pyrolytic decomposition of methanol, ethanol, and butanol at various temperatures and residence times in a high-temperature flow reactor. Retrieved from [Link]
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- 9. mdpi.com [mdpi.com]
Technical Support Center: Managing Phase Separation in 4-Ethoxybutan-1-ol Solvent Systems
Introduction: 4-Ethoxybutan-1-ol is a versatile solvent valued in research and pharmaceutical development for its unique combination of ether and alcohol functionalities.[1] This amphiphilic structure, possessing both a hydrophilic hydroxyl group and a more hydrophobic ethoxybutyl chain, allows it to solubilize a wide range of compounds.[1][2] However, this same dual nature can lead to complex phase behavior, particularly phase separation, when mixed with other solvents like water, especially in the presence of a third component such as an active pharmaceutical ingredient (API).[3] This guide provides in-depth troubleshooting advice and foundational knowledge to help researchers anticipate, diagnose, and resolve phase separation issues, ensuring the development of robust and stable formulations.
Part 1: The Science of Phase Separation in this compound Systems
Q1: What is phase separation and why does it occur with this compound?
A1: Phase separation is the phenomenon where a single-phase liquid mixture separates into two or more distinct liquid phases, often observed as cloudiness (turbidity) or the formation of separate layers. This occurs when the Gibbs free energy of the separated system is lower than that of the homogenous mixture. For this compound, its molecular structure is key. The hydroxyl (-OH) group is capable of forming strong hydrogen bonds with polar solvents like water, while the ethoxybutyl group interacts more favorably with non-polar molecules through weaker van der Waals forces.[1][2]
Phase separation is governed by a delicate balance of enthalpy (interactions between molecules) and entropy (disorder of the system).[4] When a solute (e.g., an API) is introduced, it disrupts the existing solvent-solvent interactions. If the energy required to break these interactions is not sufficiently compensated by new, favorable solvent-solute interactions, the system will minimize its energy by separating into phases where components are surrounded by molecules they interact with most favorably.[5]
Q2: What are the critical factors that influence phase separation in my formulation?
A2: Several factors can trigger or prevent phase separation. Understanding these variables is the first step in troubleshooting:
-
Temperature: Temperature directly affects both solubility and the thermodynamics of mixing.[6] Some mixtures exhibit a Lower Critical Solution Temperature (LCST) , where they are miscible at lower temperatures but separate upon heating.[7] Others have an Upper Critical Solution Temperature (UCST) , separating upon cooling.[8][9] It's crucial to characterize the temperature-dependent behavior of your specific system.
-
Composition and Concentration: The relative ratios of this compound, your co-solvent (e.g., water), and the solute are paramount. Even small changes in concentration can cross a miscibility boundary and induce phase separation. This relationship is best visualized using a ternary phase diagram.[10][11]
-
Co-solvent Choice: The properties of the co-solvent mixed with this compound significantly impact the overall polarity and hydrogen-bonding capacity of the solvent system.[12][13]
-
Solute (API) Properties: The hydrophobicity, molecular weight, and functional groups of your dissolved substance dictate how it interacts with the solvent mixture, making it a critical component in the phase-separation equation.[3]
-
Impurities and Additives: Small amounts of impurities or additives (like salts or buffers) can alter the ionic strength and intermolecular interactions, sometimes leading to unexpected "salting out" effects that promote phase separation.
Part 2: Troubleshooting Guide: A-to-Z Workflow
This section addresses common experimental problems in a direct question-and-answer format, providing a logical workflow from diagnosis to resolution.
Q3: My solution with this compound, water, and my API instantly turned cloudy upon mixing. What is happening and how do I fix it?
A3: Instantaneous cloudiness (turbidity) indicates that the composition of your mixture falls within the "two-phase" or "immiscibility" region of its phase diagram at the current temperature. The system is thermodynamically unstable as a single phase.
Immediate Diagnostic Steps:
-
Visual Confirmation: Confirm that you are observing turbidity and not undissolved solid particles. Let the mixture sit undisturbed; if it separates into distinct liquid layers over time, it is liquid-liquid phase separation (LLPS).
-
Temperature Check: Was there any temperature change during mixing (e.g., an exothermic or endothermic dissolution)? A significant temperature shift could be the cause.
-
Review Process: Double-check your calculations and the volumes/masses used. A simple preparation error is a common cause.
Systematic Troubleshooting Workflow:
The following decision tree provides a step-by-step guide to resolving the issue.
Caption: Troubleshooting workflow for a cloudy solution.
Q4: My clear this compound mixture separated into layers after I cooled it down in an ice bath. How can I prevent this?
A4: This is a classic example of a system exhibiting an Upper Critical Solution Temperature (UCST) .[8][9] Above the UCST, the components are fully miscible, but below it, the enthalpic contributions to the free energy dominate, and the unfavorable interactions between components cause them to separate.
Strategies for Prevention:
-
Maintain Temperature: The simplest solution is to ensure the process and storage temperature always remains above the determined UCST for your specific formulation.
-
Formulation Modification: If maintaining a high temperature is not feasible, you must modify the formulation to lower its UCST.
-
Add a Co-solvent: Introducing a suitable co-solvent can improve the mutual solubility of the components, effectively lowering the UCST.[14][15] The goal is to add a substance that favorably interacts with all components of the mixture.
-
Adjust Component Ratios: Shifting the concentration of the primary solvents or the API can move the system's composition away from the peak of the miscibility gap, potentially eliminating the phase separation at your target temperature.
-
The table below lists potential co-solvents that can be screened to mitigate temperature-induced phase separation.
| Co-Solvent | Class | Rationale for Use | Key Considerations |
| Ethanol | Short-chain Alcohol | Highly polar, excellent hydrogen bonding. Can bridge interactions between 4-EBO, water, and many APIs.[16] | Volatile. May affect final product dryness. |
| Propylene Glycol | Glycol | Low volatility, excellent solubilizer. Can increase viscosity. | Can significantly alter the physical properties of the mixture. |
| Dimethyl Sulfoxide (DMSO) | Aprotic Polar Solvent | Strong dipolar interactions, can disrupt water's hydrogen-bonding network and improve solubility of hydrophobic compounds.[17] | High boiling point, can be difficult to remove. Potential for API stability issues. |
| Polyethylene Glycol 400 (PEG 400) | Polymer | Acts as a solubilizer and can sterically hinder the aggregation that leads to phase separation.[15] | Non-volatile. Becomes part of the final formulation matrix. |
Q5: I am observing inconsistent phase separation between different batches of my formulation, even though I follow the same procedure. What are the likely causes?
A5: Batch-to-batch variability points to uncontrolled variables in your materials or process. This is a critical issue in drug development that must be resolved.
Root Cause Analysis:
-
Raw Material Quality:
-
Solvent Purity: Verify the purity and water content of your incoming this compound and other solvents. Certificates of Analysis (CoA) should be reviewed for each batch. Even minor differences in impurities can act as nucleating agents for phase separation.
-
API Polymorph/Purity: Ensure the API batch is consistent. Different polymorphs can have different solubilities, and impurities could affect phase behavior.
-
-
Process Parameter Control:
-
Order of Addition: The order in which you mix components can matter. For example, dissolving the API in the solvent it is most soluble in before adding the anti-solvent can sometimes prevent localized high concentrations that trigger phase separation.
-
Rate of Addition & Mixing Energy: A slow, controlled addition rate with consistent agitation ensures homogeneity and prevents localized supersaturation. Ensure your stirring speed and vessel geometry are consistent.
-
Environmental Control: Are you controlling for ambient temperature and humidity? Water absorption from the atmosphere can alter the composition of hygroscopic solvent mixtures.
-
Self-Validating Protocol Checklist: To ensure consistency, your protocol should explicitly define and control these parameters.[18][19][20]
-
[ ] Raw Materials: Specify supplier, grade, and required CoA specifications for all components.
-
[ ] Environment: Define operating temperature range (e.g., 22 ± 2 °C) and humidity, if critical.
-
[ ] Mixing Order: Document the exact sequence of component addition.
-
[ ] Addition Rate: Specify the rate for liquid additions (e.g., mL/min).
-
[ ] Agitation: Define stirrer type, speed (RPM), and mixing duration.
Part 3: Proactive Strategies & Advanced Protocols
Protocol 1: How to Experimentally Determine a Ternary Phase Diagram
A ternary phase diagram is an essential tool for systematically mapping the phase behavior of a three-component system (e.g., this compound, Water, API) at a constant temperature and pressure.[10][11][21] It allows you to proactively identify formulations that will remain as a single phase.
Objective: To determine the miscibility boundary for the system at a fixed temperature.
Materials:
-
Component A: this compound
-
Component B: Water (or other primary co-solvent)
-
Component C: Solute (API or a suitable surrogate)
-
Glass vials with screw caps
-
Calibrated analytical balance and pipettes
-
Vortex mixer
-
Temperature-controlled environment (e.g., water bath)
Methodology:
-
Prepare Binary Mixtures: In separate vials, prepare a series of binary mixtures of Component A and Component C with varying weight ratios (e.g., 99:1, 95:5, 90:10...).
-
Titration: Place a vial containing a known mass of a binary mixture (e.g., 90:10 A:C) on the balance.
-
Slowly titrate Component B (Water) into the vial, mixing thoroughly after each addition.
-
Identify Cloud Point: The "cloud point" is reached when the clear solution first becomes persistently turbid. Record the mass of Component B added. This point lies on the phase boundary.
-
Repeat: Repeat this titration for all the binary mixtures prepared in step 1.
-
Plot the Data: Convert all mass measurements to weight percentages. Plot these points on a ternary graph. The points where turbidity was observed form the boundary line (binodal curve) that separates the single-phase region from the two-phase region.[22][23]
Caption: Visualizing the experimental workflow for mapping a ternary phase diagram.
Part 4: Frequently Asked Questions (FAQs)
-
Q: Can I use a surfactant to prevent phase separation?
-
A: Yes. Surfactants work by positioning themselves at the interface between the immiscible phases, reducing interfacial tension and promoting the formation of a stable microemulsion. Non-ionic surfactants are often preferred in pharmaceutical formulations. However, this fundamentally changes your system from a simple solvent mixture to a more complex formulation and requires significant additional development and characterization.
-
-
Q: How can I quickly detect the onset of phase separation?
-
Q: What are the ideal storage conditions for this compound?
References
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Title: Methods and Strategies to Quantify Phase Separation of Disordered Proteins Source: PubMed Central - NIH URL: [Link]
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Title: Factors Affecting the Nonsolvent-Induced Phase Separation of Cellulose from Ionic Liquid-Based Solutions Source: ACS Omega URL: [Link]
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Title: Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections Source: PubMed Central - NIH URL: [Link]
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Title: Factors affecting solvent extraction Source: Science Info URL: [Link]
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Title: Solvent mixtures in pharmaceutical development: Maximizing the API solubility and avoiding phase separation | Request PDF Source: ResearchGate URL: [Link]
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Title: GOOD LABORATORY PRACTICES Source: SlideShare URL: [Link]
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Title: Research Methods for Liquid-Liquid Phase Separation of Biological Macromolecules Source: Progress in Chemistry URL: [Link]
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Minimizing impurity formation in the large-scale production of 4-Ethoxybutan-1-ol.
Introduction: The Criticality of Purity in 4-Ethoxybutan-1-ol Production
Welcome to the technical support guide for the large-scale synthesis of this compound. This molecule, valued for its dual functionality as both an ether and an alcohol, serves as a crucial intermediate and solvent in the pharmaceutical and specialty chemical industries.[1] Its performance in these applications is directly contingent on its purity. The presence of impurities, even in trace amounts, can lead to unpredictable side reactions, reduced yields in downstream processes, and potential toxicological concerns.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into preventing, identifying, and troubleshooting common impurities that arise during the large-scale production of this compound. Our focus is on the most industrially relevant method: the Williamson ether synthesis.
Section 1: Understanding the Core Synthesis and Primary Impurities
The industrial production of this compound is predominantly achieved through a modified Williamson ether synthesis.[2] This classic SN2 reaction is valued for its reliability and scalability.[3] The process involves the mono-alkylation of 1,4-butanediol with an ethylating agent.
The generalized reaction is as follows:
HO-(CH₂)₄-OH + Base + CH₃CH₂-X → CH₃CH₂-O-(CH₂)₄-OH + Base-H⁺ + X⁻ (Where X is a halide or other suitable leaving group)
While effective, this pathway is susceptible to side reactions that lead to a predictable set of impurities. Understanding their formation is the first step toward effective control.
Key Impurity Profiles:
-
1,4-Diethoxybutane (Over-alkylation Impurity): This is the most common and often most challenging impurity to separate. It forms when the hydroxyl group of the desired this compound product is also deprotonated and reacts with a second molecule of the ethylating agent.
-
Unreacted 1,4-Butanediol (Starting Material): Incomplete conversion results in the carryover of the starting diol. While easily separable by distillation due to a significant boiling point difference, its presence indicates suboptimal reaction kinetics or stoichiometry.
-
Ethene and Ethanol (Elimination Byproducts): The alkoxide base can also induce an E2 elimination reaction with the ethylating agent (e.g., ethyl bromide), especially at elevated temperatures.[4] This consumes reactants and generates gaseous (ethene) and liquid (ethanol) impurities.
Section 2: Proactive Impurity Control (FAQs)
This section addresses common questions on how to design a robust synthesis process that minimizes impurity formation from the outset.
Q1: What is the most critical parameter for preventing the formation of 1,4-diethoxybutane?
A1: Stoichiometric control is paramount. The key is to use a molar excess of 1,4-butanediol relative to the ethylating agent. A common starting point for process development is a 1.5:1 to 3:1 molar ratio of diol to ethyl halide. This ensures that the ethylating agent is more likely to encounter an unreacted diol molecule than a molecule of the mono-ethoxylated product, statistically favoring the desired reaction. Furthermore, the slow, controlled addition of the ethylating agent to the reaction mixture (rather than adding all at once) maintains a low instantaneous concentration of the alkylating agent, further suppressing the second alkylation step.
Q2: Which base and solvent combination is optimal for large-scale Williamson synthesis of this molecule?
A2: The ideal combination is a strong, non-nucleophilic base in a polar aprotic solvent.
-
Base: Sodium hydride (NaH) is highly effective.[5][6] It deprotonates the alcohol to form the alkoxide and hydrogen gas, which simply exits the reaction vessel.[6] This is superior to bases like sodium hydroxide (NaOH), which produce water as a byproduct, potentially leading to other side reactions.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO) are excellent choices.[5][7] These solvents effectively solvate the cation of the alkoxide, leaving a highly reactive "naked" alkoxide nucleophile, which promotes a rapid SN2 reaction over the competing E2 elimination pathway.[5]
Q3: How does reaction temperature affect the impurity profile?
A3: Temperature is a double-edged sword. Higher temperatures increase the rate of the desired SN2 reaction but disproportionately increase the rate of the competing E2 elimination side reaction.[3] For a primary ethyl halide like ethyl bromide or ethyl iodide, a moderately elevated temperature (e.g., 50-70°C) is typically sufficient to drive the reaction to completion in a reasonable timeframe without significant elimination. It is critical to maintain consistent temperature control, as hotspots within a large reactor can become localized sources of elimination byproducts.
Q4: My reaction is sluggish and results in a high percentage of unreacted 1,4-butanediol. What are the likely causes?
A4: Several factors could be at play:
-
Insufficient Base: Ensure at least one molar equivalent of a strong base (like NaH) is used relative to the ethylating agent to ensure complete formation of the reactive alkoxide.
-
Inactive Reagents: The ethylating agent may have degraded. More commonly, the base (especially NaH) may have been deactivated by exposure to atmospheric moisture. Always use fresh, anhydrous reagents.
-
Low Temperature: If the reaction temperature is too low, the activation energy for the SN2 reaction may not be overcome, leading to a stalled or extremely slow reaction. Consider a modest increase in temperature after verifying reagent quality.
Section 3: Troubleshooting Guide
This guide provides a logical workflow for diagnosing and correcting issues when an in-process control (IPC) analysis reveals a suboptimal impurity profile.
// Branch for Diethoxybutane impurity_diethoxy [label="1,4-Diethoxybutane"]; cause_diethoxy [label="Probable Cause:\n- Poor stoichiometric control\n- Ethylating agent added too quickly\n- Reaction temperature too high", shape=note, fillcolor="#F1F3F4"]; solution_diethoxy [label="Corrective Action:\n- Increase molar excess of 1,4-butanediol\n- Implement slow, controlled addition of ethylating agent\n- Reduce reaction temperature", fillcolor="#4285F4", fontcolor="#FFFFFF"];
impurity_id -> impurity_diethoxy [label="Over-alkylation Product"]; impurity_diethoxy -> cause_diethoxy; cause_diethoxy -> solution_diethoxy;
// Branch for Butanediol impurity_diol [label="Unreacted 1,4-Butanediol"]; cause_diol [label="Probable Cause:\n- Insufficient or inactive base (NaH)\n- Low reaction temperature/time\n- Poor mixing in reactor", shape=note, fillcolor="#F1F3F4"]; solution_diol [label="Corrective Action:\n- Verify activity and stoichiometry of base\n- Increase reaction temperature or extend reaction time\n- Check and optimize agitation speed", fillcolor="#4285F4", fontcolor="#FFFFFF"];
impurity_id -> impurity_diol [label="Unreacted Starting Material"]; impurity_diol -> cause_diol; cause_diol -> solution_diol;
// Branch for Elimination Products impurity_elimination [label="Ethene/Ethanol Peaks"]; cause_elimination [label="Probable Cause:\n- Excessive reaction temperature\n- Use of a sterically hindered or\n secondary ethylating agent", shape=note, fillcolor="#F1F3F4"]; solution_elimination [label="Corrective Action:\n- Reduce reaction temperature\n- Ensure use of a primary ethyl halide\n (e.g., ethyl bromide/iodide)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
impurity_id -> impurity_elimination [label="Elimination Byproducts"]; impurity_elimination -> cause_elimination; cause_elimination -> solution_elimination; } enddot Caption: Troubleshooting workflow for high impurity levels.
Section 4: Key Protocols and Data
Data Table: Physical Properties of Key Compounds
Successful purification by fractional distillation relies on a sufficient difference in boiling points. This table summarizes the key physical properties.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| 1,4-Diethoxybutane | C₈H₁₈O₂ | 146.23 | ~171 |
| This compound | C₆H₁₄O₂ | 118.17 | ~183[8] |
| 1,4-Butanediol | C₄H₁₀O₂ | 90.12 | ~230 |
Data compiled from commercial supplier information and PubChem.
As shown, the boiling points are distinct enough to allow for effective separation via fractional distillation under vacuum. 1,4-Diethoxybutane will distill first, followed by the desired product, leaving the high-boiling 1,4-butanediol behind.
Protocol 1: Generalized Synthesis for Minimized Impurity Formation
This protocol is a representative lab-scale procedure that illustrates the key principles for scale-up.
-
Reactor Preparation: Under an inert atmosphere (Nitrogen or Argon), charge a suitably sized reactor with anhydrous THF.
-
Base Addition: Add sodium hydride (60% dispersion in mineral oil) carefully to the stirred THF.
-
Diol Addition: Slowly add 2.0 molar equivalents of 1,4-butanediol to the NaH suspension. The mixture will gently effervesce (H₂ evolution). Allow the mixture to stir until gas evolution ceases, indicating complete formation of the sodium 4-hydroxybutoxide.
-
Temperature Control: Heat the reaction mixture to a set point of 60°C.
-
Ethylating Agent Addition: Using an addition funnel or syringe pump, add 1.0 molar equivalent of ethyl bromide dropwise over 2-4 hours. Maintain the internal temperature below 65°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 60°C for an additional 4-6 hours. Monitor the reaction's progress by taking aliquots for GC analysis.
-
Quenching: Once the reaction is complete, cool the mixture to 0-10°C and cautiously quench by the slow addition of water to destroy any unreacted NaH.
-
Workup: Proceed with standard aqueous workup and extraction procedures to isolate the crude product.
-
Purification: Purify the crude oil by fractional distillation under reduced pressure.
Protocol 2: In-Process Purity Analysis by Gas Chromatography (GC)
-
System: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Column: A non-polar or mid-polarity column, such as a DB-5 or HP-5 (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Sample Preparation: Dilute a small aliquot of the reaction mixture (e.g., 10 µL) in a suitable solvent (e.g., 1 mL of Dichloromethane or MTBE).
-
GC Conditions (Example):
-
Inlet Temperature: 250°C
-
Detector Temperature: 280°C
-
Carrier Gas: Helium, constant flow of 1.0 mL/min
-
Oven Program:
-
Initial Temperature: 60°C, hold for 2 minutes.
-
Ramp: 15°C/min to 240°C.
-
Final Hold: Hold at 240°C for 5 minutes.
-
-
-
Analysis: The expected elution order will be 1,4-diethoxybutane, followed by this compound, and finally 1,4-butanediol. Calculate the relative peak area percentages to determine the purity profile.[9][10]
Section 5: References
-
Wikipedia. (n.d.). Williamson ether synthesis. Available at: [Link]
-
ChemTalk. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
ILT. (2025, July 22). Alcoholic Beverage Testing: Methods, Requirements, and Applications. Available at: [Link]
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Contract Laboratory. (2023, February 27). ABV Testing: Ensuring Accuracy in Alcohol Content. Available at: [Link]
-
ResearchGate. (2014, August 26). What analytical method(s) are typically used for directly measuring the alcohol content of wine/beer/spirits?. Available at: [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Available at: [Link]
-
Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). 4-Ethoxybutanol. Available at: [Link]
-
LookChem. (n.d.). This compound. Available at: [Link]
-
Francis Academic Press. (2023). Williamson Ether Synthesis: O-Alkylation Reaction Using Halogenated Hydrocarbons as Alkylating Agents. Academic Journal of Materials & Chemistry, 4(4), 41-45. Available at: [Link]
-
PubChem - National Center for Biotechnology Information. (n.d.). This compound. Available at: [Link]
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Solubility of Things. (n.d.). This compound. Available at: [Link]
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Validation & Comparative
A Comparative Analysis of 4-Ethoxybutan-1-ol and Other Glycol Ethers as Solvents for Research and Pharmaceutical Development
In the landscape of solvent selection for research, development, and particularly in the nuanced field of pharmaceutical formulation, the choice of a suitable glycol ether is critical. These versatile molecules, characterized by the presence of both ether and alcohol functional groups, offer a unique balance of hydrophilicity and hydrophobicity. This guide provides an in-depth, objective comparison of the solvent properties of 4-Ethoxybutan-1-ol against other widely utilized glycol ethers: Butyl Glycol (Ethylene Glycol Monobutyl Ether), Butyl Carbitol (Diethylene Glycol Monobutyl Ether), and Propylene Glycol n-Propyl Ether. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary data and insights to make informed decisions for their specific applications.
Unveiling the Contenders: A Structural Overview
The performance of a solvent is intrinsically linked to its molecular structure. The length of the alkyl chain, the nature of the glycol unit (ethylene vs. propylene), and the number of ether linkages all contribute to its solvency, volatility, and safety profile.
Caption: Workflow for Boiling Point Determination.
Methodology:
-
Apparatus: An ebulliometer equipped with a heating element, a condenser, and a calibrated temperature measuring device.
-
Procedure:
-
A precise volume of the solvent is placed in the ebulliometer.
-
The solvent is heated to its boiling point.
-
The temperature of the boiling liquid and the condensing vapor are continuously monitored.
-
The boiling point is recorded when the temperature of the liquid and vapor are in equilibrium and remain constant.
-
-
Causality: This method ensures that the measured temperature corresponds to the true boiling point at the ambient atmospheric pressure by establishing a stable equilibrium between the liquid and vapor phases.
Determination of Viscosity (ASTM D445)
Viscosity is a measure of a fluid's resistance to flow and is a critical parameter in formulations where flowability and spreadability are important.
Methodology:
-
Apparatus: A calibrated glass capillary viscometer (e.g., Ubbelohde type) and a constant temperature bath.
-
Procedure:
-
The viscometer is filled with the solvent and placed in the constant temperature bath until it reaches thermal equilibrium.
-
The time taken for the solvent to flow between two marked points on the capillary is measured.
-
The kinematic viscosity is calculated by multiplying the flow time by the calibration constant of the viscometer.
-
The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the solvent at the same temperature.
-
-
Causality: This method relies on the principle that the time required for a fixed volume of liquid to flow through a capillary is directly proportional to its kinematic viscosity. Maintaining a constant temperature is crucial as viscosity is highly temperature-dependent.
Determination of Polarity: Dielectric Constant
The dielectric constant is a measure of a solvent's ability to separate charge and is a good indicator of its polarity.
Caption: Workflow for Dielectric Constant Measurement.
Methodology:
-
Apparatus: A capacitance meter and a sample cell with two parallel plates.
-
Procedure:
-
The capacitance of the empty sample cell (filled with air, dielectric constant ≈ 1) is measured.
-
The sample cell is then filled with the solvent, and the capacitance is measured again.
-
The dielectric constant of the solvent is the ratio of the capacitance of the cell with the solvent to the capacitance of the empty cell.
-
-
Causality: A solvent with a higher polarity will have a greater ability to align its molecular dipoles in an electric field, resulting in a higher capacitance and thus a higher dielectric constant.
Conclusion and Future Outlook
This compound presents itself as a promising glycol ether solvent with a balanced property profile. Its boiling point and flash point are situated between those of Butyl Glycol and Butyl Carbitol, suggesting a moderate evaporation rate. While a comprehensive comparison of its solvency is hampered by the lack of publicly available Hansen Solubility Parameters and a dielectric constant, its structure implies a versatile solvent capable of dissolving a range of solutes.
For researchers and formulators, the selection of a glycol ether should be guided by the specific requirements of the application. For applications requiring a faster evaporation rate, Butyl Glycol or Propylene Glycol n-Propyl Ether may be more suitable. Conversely, for applications demanding low volatility, Butyl Carbitol is a strong candidate. This compound occupies an interesting intermediate position that could be advantageous in formulations where a balance of these properties is desired.
Further research to determine the Hansen Solubility Parameters and dielectric constant of this compound is crucial to fully elucidate its potential and enable more precise formulation design. Additionally, studies on its application in solubilizing a diverse range of APIs would provide valuable data for the pharmaceutical industry. As the demand for high-performance and safer solvents continues to grow, a thorough understanding of the properties of novel glycol ethers like this compound will be essential for innovation in research and drug development.
References
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Solubility of Things. (n.d.). This compound. Retrieved from [Link]
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LookChem. (n.d.). This compound. Retrieved from [Link]
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PubChem. (n.d.). 4-Ethoxybutanol. Retrieved from [Link]
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Solubility of Things. (n.d.). 4-hexoxybutan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 1-Ethoxybutan-1-ol. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxy-2-butanol. Retrieved from [Link]
-
Hansen, C. M. (n.d.). Hansen Solubility Parameters. Retrieved from [Link]
-
Stenutz, R. (n.d.). Hansen solubility parameters. Retrieved from [Link]
- OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. Paris: OECD Publishing.
- ASTM International. (n.d.).
- National Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids.
- ResearchGate. (2018). Comparative Analysis of Dielectric Constant and Loss Factor of Pure Butan-1-ol and Ethanol.
- MDPI. (2021).
- Semantic Scholar. (n.d.). Influence of particle size on solubility of active pharmaceutical ingredients.
-
Accu Dyne Test. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
- Pirika.com. (n.d.). Consideration of Hansen Solubility Parameters. Part 3.
-
PubChem. (n.d.). Diethylene glycol monobutyl ether. Retrieved from [Link]
-
Scharlab. (n.d.). Diethylene glycol monobutyl ether, for analysis, ExpertQ®. Retrieved from [Link]
-
Stenutz, R. (n.d.). diethylene glycol diethyl ether. Retrieved from [Link]
- ResearchGate. (2010). Characterization of Propylene Glycol n-Propyl Ether.
- ResearchGate. (n.d.). Dielectric constant of dipropylene glycol monomethyl ether.
-
Ataman Kimya. (n.d.). DI(PROPYLENE GLYCOL) METHYL ETHER. Retrieved from [Link]
- MDPI. (2023). Hansen Solubility Parameters Applied to the Extraction of Phytochemicals.
- PubMed. (2022).
A Senior Application Scientist's Guide to the Purity Analysis of Commercially Available 4-Ethoxybutan-1-ol
For researchers, scientists, and drug development professionals, the purity of reagents is a cornerstone of reproducible and reliable experimental outcomes. In this comprehensive guide, we delve into the critical analysis of 4-Ethoxybutan-1-ol, a versatile solvent and chemical intermediate. This document provides an in-depth comparison of analytical methodologies to assess the purity of commercially available this compound, complete with experimental protocols and supporting data. Our focus is on empowering you with the expertise to validate the quality of this crucial reagent for your applications.
The Significance of this compound Purity
This compound (CAS No. 111-73-9) is a glycol ether utilized in a range of applications, from a solvent in coatings and cleaning agents to a precursor in the synthesis of more complex molecules.[1] Given its role in sensitive processes like drug formulation and organic synthesis, the presence of impurities can have significant consequences. Potential impurities, stemming from its synthesis via methods like the Williamson ether synthesis, can include unreacted starting materials such as 1-butanol, byproducts like diethyl ether, or isomers like 4-ethoxybutan-2-ol.[1][2][3] Water is another ubiquitous impurity that can interfere with moisture-sensitive reactions.[4][5] Therefore, a multi-faceted analytical approach is essential to comprehensively characterize the purity of commercially available this compound.
A Multi-Pronged Approach to Purity Verification
To obtain a complete purity profile of this compound, we recommend a combination of chromatographic and spectroscopic techniques, complemented by a specific method for water content determination. This orthogonal approach ensures that different types of impurities are detected and quantified with high confidence.
Our recommended analytical workflow consists of:
-
Gas Chromatography-Mass Spectrometry (GC-MS): For the separation and identification of volatile organic impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the main component and identify and quantify structurally similar impurities.
-
Karl Fischer Titration: The gold standard for accurate determination of water content.[5]
Below, we provide a visual overview of this integrated analytical workflow.
Caption: Integrated workflow for the comprehensive purity analysis of this compound.
Comparative Analysis of Commercial Samples
To illustrate the importance of in-house purity verification, we present a comparative analysis of three hypothetical commercial batches of this compound. The data in the table below is representative of what a researcher might encounter and highlights the variability between suppliers and even between different lots from the same supplier.
| Parameter | Supplier A (Lot #1) | Supplier B (Lot #1) | Supplier C (Lot #1) | Acceptance Criteria |
| Purity by GC (% Area) | 99.5% | 98.7% | 99.8% | > 99.0% |
| 1-Butanol (% Area by GC) | 0.2% | 0.8% | < 0.1% | < 0.5% |
| Diethyl Ether (% Area by GC) | < 0.1% | 0.3% | Not Detected | < 0.1% |
| Isomeric Purity by ¹H NMR | > 99.9% | > 99.9% | > 99.9% | > 99.5% |
| Water Content (Karl Fischer, ppm) | 350 | 1200 | 200 | < 500 ppm |
| Appearance | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid | Clear, colorless liquid |
Analysis of the Data:
-
Supplier A: Meets all acceptance criteria, representing a high-quality reagent suitable for most applications.
-
Supplier B: Fails on purity by GC, 1-butanol content, and water content. The high water content could be particularly problematic for moisture-sensitive reactions.
-
Supplier C: Demonstrates the highest purity among the three, making it the ideal choice for demanding applications where trace impurities could impact results.
This comparative data underscores the necessity of not relying solely on the certificate of analysis provided by the supplier and performing independent verification.
Detailed Experimental Protocols
To ensure the integrity of your analysis, we provide detailed, step-by-step methodologies for each of the recommended analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is a powerful technique for separating and identifying volatile compounds in a mixture.[6][7] Its high sensitivity and the structural information provided by the mass spectrometer make it ideal for detecting trace impurities.
Caption: Step-by-step workflow for GC-MS analysis of this compound.
Protocol:
-
Sample Preparation: Prepare a 1:100 (v/v) dilution of the this compound sample in high-purity methanol.
-
GC-MS Parameters:
-
Column: Use a mid-polarity capillary column, such as one with a cyanopropylphenyl stationary phase, which is effective for separating glycol ethers.[8][9]
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 40 °C (hold for 2 minutes), ramp to 240 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
MS Detector: Operate in electron ionization (EI) mode with a scan range of m/z 35-350.
-
-
Data Analysis:
-
Integrate the peaks in the total ion chromatogram.
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a reference library (e.g., NIST).
-
Calculate the percentage area of each impurity relative to the total area of all peaks.
-
¹H NMR Spectroscopy for Structural Confirmation and Isomeric Purity
¹H NMR spectroscopy provides detailed information about the chemical structure of a molecule and can be used to confirm the identity of this compound and to detect and quantify any isomeric impurities.[10][11]
References
- 1. Buy this compound | 111-73-9 [smolecule.com]
- 2. Buy 4-Ethoxy-2-butanol (EVT-13388808) | 53892-34-5 [evitachem.com]
- 3. 4-Ethoxy-2-butanol | C6H14O2 | CID 23083539 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mt.com [mt.com]
- 5. researchgate.net [researchgate.net]
- 6. galvestonjustice.com [galvestonjustice.com]
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- 8. Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi-1301Sil MS Column [discover.restek.com]
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- 11. azom.com [azom.com]
A Multi-Modal Spectroscopic Approach to Validating the Structure of Synthesized 4-Ethoxybutan-1-ol
Introduction: The Imperative of Structural Validation in Synthesis
In the realm of chemical synthesis, the creation of a target molecule is only half the battle; rigorous confirmation of its structure is a critical, non-negotiable step. For researchers, scientists, and drug development professionals, absolute certainty in a molecule's identity is paramount for ensuring reproducibility, biological activity, and safety. This guide provides an in-depth, field-proven framework for validating the structure of a synthesized target, 4-Ethoxybutan-1-ol (Molecular Formula: C₆H₁₄O₂, Molecular Weight: 118.17 g/mol [1][2]), using a synergistic combination of spectroscopic techniques: Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy, and Mass Spectrometry (MS).
The logic underpinning this multi-modal approach is one of self-validation. Each technique provides a unique piece of the structural puzzle, and together, they create a comprehensive and corroborative dataset that leaves little room for ambiguity. We will move beyond a simple recitation of data to explain the causality behind our experimental choices and interpretive reasoning, establishing a trustworthy and authoritative protocol for structural elucidation.
The Target Molecule: this compound
This compound is a bifunctional molecule containing both a primary alcohol and an ether functional group. This structure dictates the specific spectroscopic signatures we expect to observe. Our goal is to confirm the precise arrangement of its carbon backbone, the location of the hydroxyl group, and the placement of the ethoxy group.
Part 1: Functional Group Identification via FT-IR Spectroscopy
Expertise & Causality: FT-IR spectroscopy is the ideal first-pass technique for rapidly identifying the functional groups present in a molecule.[3] By measuring the absorption of infrared radiation, we can detect the characteristic vibrational frequencies of specific bonds. For this compound, we are looking for definitive evidence of both the alcohol (-OH) and ether (C-O-C) functionalities and, just as importantly, the absence of functional groups from potential starting materials or byproducts (e.g., C=O from an aldehyde or ketone).[4]
Expected Spectral Data:
| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Peak Characteristics |
| Alcohol | O-H Stretch | 3600 - 3300 | Strong, Broad |
| Ether & Alcohol | C-O Stretch | 1150 - 1050 | Strong, Sharp |
| Alkane | C-H Stretch | 3000 - 2850 | Strong, Sharp |
Data Interpretation: The most telling feature will be the strong, broad absorption band centered around 3400 cm⁻¹, which is the hallmark of a hydrogen-bonded O-H stretch in an alcohol.[5][6] Its breadth is a direct consequence of intermolecular hydrogen bonding.[4] Additionally, a strong, sharp peak in the 1150-1050 cm⁻¹ region will confirm the presence of C-O single bonds, characteristic of both the primary alcohol and the ether group.[7][8]
Part 2: Mapping the Carbon-Hydrogen Framework with NMR Spectroscopy
Expertise & Causality: While FT-IR confirms what functional groups are present, NMR spectroscopy reveals how they are connected by providing a detailed map of the carbon and hydrogen atoms. ¹H NMR elucidates the electronic environment, quantity, and connectivity of protons, while ¹³C NMR provides a count of unique carbon environments.[9]
¹H NMR Spectroscopy
The proton NMR spectrum gives the most detailed structural information. Each unique proton environment produces a distinct signal, with its chemical shift (δ) indicating its proximity to electronegative atoms (like oxygen), its integration value corresponding to the number of protons it represents, and its splitting pattern revealing the number of adjacent protons (the n+1 rule).[10][11]
Expected ¹H NMR Data for this compound:
| Proton Assignment | Label | Expected Chemical Shift (δ, ppm) | Integration | Splitting Pattern |
| H O-CH₂- | a | ~2.5 - 4.0 (variable) | 1H | Singlet (broad) |
| HO-CH ₂- | b | ~3.65 | 2H | Triplet |
| -CH₂-CH ₂-CH₂OH | c | ~1.60 | 2H | Multiplet |
| -O-CH₂-CH ₂-CH₂- | d | ~1.70 | 2H | Multiplet |
| -O-CH ₂-CH₂- | e | ~3.45 | 2H | Triplet |
| CH₃-CH ₂-O- | f | ~3.50 | 2H | Quartet |
| CH ₃-CH₂-O- | g | ~1.20 | 3H | Triplet |
Data Interpretation: The key diagnostic signals are the downfield shifts of protons on carbons directly attached to an oxygen atom (protons b, e, and f), which typically appear between 3.4 and 4.5 ppm.[5][12][13] The quartet-triplet pattern for protons f and g is the classic signature of an ethyl group. The disappearance of the broad singlet (proton a) upon adding a drop of D₂O to the NMR sample provides an unambiguous confirmation of the -OH proton.[6]
¹³C NMR Spectroscopy
¹³C NMR provides complementary information by showing the number of non-equivalent carbon atoms in the molecule. Given the asymmetry of this compound, we expect to see six distinct signals.
Expected ¹³C NMR Data for this compound:
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale |
| C H₃-CH₂-O- | ~15 | Most upfield signal, standard alkyl C. |
| -O-CH₂-C H₂-C H₂- | ~26 - 30 | Alkane-like methylene carbons. |
| HO-C H₂- | ~62 | Deshielded by adjacent -OH group. |
| CH₃-C H₂-O- | ~66 | Deshielded by adjacent ether oxygen. |
| -O-C H₂-CH₂- & -C H₂-O-CH₂- | ~70 - 71 | Deshielded by adjacent ether oxygen. |
Data Interpretation: The carbons directly bonded to oxygen atoms are significantly deshielded and appear furthest downfield (50-80 ppm range).[13][14] The presence of four signals in this region (~62-71 ppm) strongly supports the proposed structure containing four carbons attached to oxygen. The most upfield signal (~15 ppm) corresponds to the terminal methyl carbon of the ethoxy group.
Part 3: Confirming Molecular Weight and Fragmentation with Mass Spectrometry
Expertise & Causality: Mass spectrometry provides the definitive molecular weight of the compound via the molecular ion peak (M⁺·). Furthermore, the fragmentation pattern offers corroborating evidence for the structure, as the molecule breaks apart in predictable ways based on the location of functional groups and bond strengths.[15]
Expected Mass Spectrometry Data:
| m/z Value | Ion/Fragment Identity | Fragmentation Pathway |
| 118 | [C₆H₁₄O₂]⁺· (Molecular Ion) | Electron Ionization |
| 100 | [M - H₂O]⁺· | Dehydration (loss of water) |
| 73 | [CH₂OCH₂CH₃]⁺ | Alpha-cleavage at the ether |
| 45 | [OCH₂CH₃]⁺ | Cleavage of C-O ether bond |
| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol |
Data Interpretation: The observation of a molecular ion peak at m/z = 118 confirms the molecular formula C₆H₁₄O₂. Alcohols are known to undergo characteristic fragmentation through dehydration (loss of water, M-18) and alpha-cleavage (cleavage of the C-C bond adjacent to the oxygen).[5][16] The presence of a prominent peak at m/z = 31 is a powerful indicator of a primary alcohol, as it corresponds to the stable [CH₂OH]⁺ fragment.[17] Peaks at m/z = 73 and 45 would further support the presence and location of the ethoxy group.
Visualizing the Validation Workflow
A systematic approach ensures all necessary data is collected and cross-referenced for a conclusive structural assignment.
Caption: Workflow for the spectroscopic validation of this compound.
Detailed Experimental Protocols
Trustworthiness: These protocols are standardized to ensure reproducibility and data quality.
1. FT-IR Spectroscopy (Neat Liquid Film)
-
Ensure the ATR crystal (e.g., diamond or ZnSe) of the FT-IR spectrometer is clean by wiping with isopropanol and performing a background scan.
-
Apply one drop of the purified this compound directly onto the center of the ATR crystal.
-
Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-650 cm⁻¹.
-
Process the data by performing an ATR correction and baseline correction.
-
Clean the crystal thoroughly with isopropanol after analysis.
2. NMR Spectroscopy (¹H and ¹³C)
-
Prepare the sample by dissolving ~10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if the solvent does not already contain it.
-
Place the NMR tube in the spectrometer and allow it to equilibrate to the magnet's temperature.
-
Tune and shim the instrument to optimize magnetic field homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters.
-
Acquire the ¹³C NMR spectrum. This will require a longer acquisition time than the ¹H spectrum due to the lower natural abundance of ¹³C.
-
Process the spectra (Fourier transform, phase correction, baseline correction, and integration for ¹H). Calibrate the chemical shift scale to the solvent peak or TMS (0.00 ppm).
3. Mass Spectrometry (Electron Ionization - EI)
-
Tune the mass spectrometer using a known calibration standard (e.g., PFTBA).
-
Prepare a dilute solution of this compound in a volatile solvent (e.g., methanol or dichloromethane).
-
Introduce the sample into the ion source, typically via a direct insertion probe or by injection into a gas chromatograph (GC-MS).
-
Acquire the mass spectrum using standard EI conditions (e.g., 70 eV electron energy). The mass range should be set to scan from a low m/z (e.g., 25) to a value greater than the expected molecular weight (e.g., 150).
-
Analyze the resulting spectrum to identify the molecular ion and key fragment ions.
Conclusion: A Self-Validating System for Structural Certainty
By integrating the results from FT-IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry, we construct a self-validating case for the structure of synthesized this compound.
Caption: Summary of corroborating evidence from multiple spectroscopic techniques.
FT-IR confirms the presence of the required alcohol and ether functional groups. NMR spectroscopy provides the unambiguous carbon-hydrogen framework, showing the precise connectivity of the ethoxy and hydroxybutyl fragments. Finally, mass spectrometry validates the overall molecular weight and provides fragmentation data consistent with the structure deduced from NMR and IR. This logical, multi-faceted approach ensures the highest degree of confidence in the identity of the synthesized compound, a cornerstone of scientific integrity and successful research and development.
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A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for 4-Ethoxybutan-1-ol Determination
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is a cornerstone of regulatory compliance and product quality. This guide provides an in-depth, experience-driven comparison of two robust analytical methods for the determination of 4-Ethoxybutan-1-ol, a key solvent and intermediate. We will delve into the cross-validation of a Gas Chromatography-Flame Ionization Detection (GC-FID) method and a High-Performance Liquid Chromatography-Refractive Index Detection (HPLC-RID) method, offering not just protocols, but the scientific rationale behind the experimental design.
The objective of validating an analytical procedure is to demonstrate its suitability for the intended purpose. Cross-validation, in this context, serves as a vital process to ensure that two distinct methods yield equivalent, reliable, and accurate results, providing a high degree of confidence in the data generated. This is particularly critical when transferring methods between laboratories or updating existing procedures.
The Importance of Method Validation
Regulatory bodies, including the U.S. Food and Drug Administration (FDA), mandate that analytical methods are validated to ensure they are accurate, specific, reproducible, and reliable.[1] The International Council for Harmonisation (ICH) provides comprehensive guidelines, such as ICH Q2(R1) and the more recent Q2(R2), which outline the necessary validation parameters.[2][3][4] These parameters typically include accuracy, precision, specificity, linearity, range, and limits of detection and quantitation.[5]
Experimental Design: A Head-to-Head Comparison
This guide details the cross-validation of two orthogonal analytical techniques for the determination of this compound:
-
Gas Chromatography with Flame Ionization Detection (GC-FID): A classic and robust technique for volatile and semi-volatile compounds. Given that standard test methods from organizations like ASTM often employ GC for alcohol content determination, this is a logical primary method.[6][7]
-
High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID): An alternative approach suitable for non-volatile or thermally labile compounds, and for analytes lacking a strong UV chromophore.
The cross-validation will be performed by analyzing three independent batches of a simulated drug product matrix spiked with this compound at three concentration levels: 80%, 100%, and 120% of the target analytical concentration.
Visualizing the Cross-Validation Workflow
The following diagram illustrates the logical flow of the cross-validation process, from method development to the final comparative analysis.
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A Comparative Guide to the Synthesis of 4-Ethoxybutan-1-ol: Benchmarking Etherification Methodologies
This guide provides an in-depth comparison of synthetic routes to 4-ethoxybutan-1-ol, a key intermediate in various chemical manufacturing processes. We will delve into the classic Williamson ether synthesis, analyze its efficiency, and benchmark it against alternative etherification strategies, including phase-transfer catalysis. This document is intended for researchers, scientists, and professionals in drug development and process chemistry who require a robust understanding of optimal synthetic pathways for selectively modifying polyfunctional molecules.
Introduction: The Strategic Importance of this compound
This compound serves as a versatile bifunctional building block in organic synthesis, finding applications in the development of pharmaceuticals, specialty polymers, and as a solvent.[1] Its structure, containing both a primary alcohol and an ether, allows for a wide range of subsequent chemical transformations. The primary challenge in its synthesis from butane-1,4-diol lies in achieving high selectivity for the mono-etherified product over the di-ether byproduct, 1,4-diethoxybutane. The efficiency and selectivity of its synthesis are therefore critical factors in the economic viability and environmental impact of many larger-scale manufacturing processes.
Pillar 1: The Williamson Ether Synthesis - A Foundational Approach
The Williamson ether synthesis is a stalwart of organic chemistry for forming the ether linkage. The reaction proceeds via an SN2 mechanism, where an alkoxide nucleophile displaces a halide from an alkyl halide.[2][3] For the synthesis of this compound from butane-1,4-diol, the diol is first partially deprotonated to form a mono-alkoxide, which then reacts with an ethylating agent.
Causality Behind Experimental Choices & Challenges
The primary challenge in applying the Williamson synthesis to symmetrical diols is controlling selectivity. After the first etherification, the resulting mono-ether (this compound) is still capable of being deprotonated and reacting with another equivalent of the ethylating agent to form the diether.
Several factors influence the ratio of mono- to di-etherification:
-
Stoichiometry: Using a stoichiometric excess of the diol relative to the base and the alkylating agent favors the formation of the mono-ether.
-
Basicity: A strong, non-nucleophilic base like sodium hydride (NaH) is often used to generate the alkoxide. The amount of base is critical; using one equivalent or slightly less favors mono-deprotonation.
-
Solvent: A polar aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF) is typically chosen to solvate the cation of the alkoxide, leaving the oxygen anion more nucleophilic.[2]
Even with careful control, achieving high selectivity can be difficult because the mono-alkoxide of this compound is often more soluble in the organic phase than the initial diol mono-alkoxide, potentially leading to faster subsequent reaction to the diether.[4]
Experimental Protocol: Williamson Ether Synthesis
Objective: To synthesize this compound from butane-1,4-diol and iodoethane.
Materials:
-
Butane-1,4-diol (HO(CH₂)₄OH)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil
-
Iodoethane (CH₃CH₂I)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: Under an inert atmosphere (Nitrogen or Argon), add butane-1,4-diol (2.0 equivalents) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel. Dissolve the diol in anhydrous THF.
-
Alkoxide Formation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.0 equivalent) portion-wise to the stirred solution. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature for 1 hour, or until hydrogen gas evolution ceases.
-
Etherification: Cool the resulting alkoxide suspension back to 0 °C. Add iodoethane (1.0 equivalent) dropwise via the dropping funnel over 30 minutes.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]
-
Quenching: Once the reaction is complete, cool the flask to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of water.
-
Workup: Add saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract three times with diethyl ether.
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Isolation: Purify the crude product via fractional distillation or column chromatography on silica gel to separate this compound from unreacted diol and the 1,4-diethoxybutane byproduct.
Workflow Diagram: Williamson Ether Synthesis
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Assessing the environmental impact of 4-Ethoxybutan-1-ol compared to alternative solvents.
A-Comparative-Guide-to-the-Environmental-Impact-of-4-Ethoxybutan-1-ol
A Senior Application Scientist's Assessment of 4-Ethoxybutan-1-ol Versus Alternative Solvents in Pharmaceutical and Research Applications
Executive Summary
The imperative of sustainable chemistry necessitates a rigorous evaluation of the environmental footprint of solvents used in research and drug development.[1] This guide provides a comparative environmental impact assessment of this compound against common traditional and greener alternative solvents. By examining key metrics such as biodegradability, aquatic toxicity, and life cycle emissions, this document serves as a technical resource for scientists to make informed, environmentally responsible solvent selections. While this compound presents a moderate profile, alternatives like 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME) often exhibit more favorable environmental credentials, particularly concerning their derivation from renewable sources and reduced waste generation.[2] Conversely, traditional solvents like Toluene, while effective, carry a significant environmental and health burden, reinforcing the need for substitution.[3][4] This guide synthesizes available data, outlines standardized testing methodologies, and offers a decision-making framework to balance performance with planetary health.
Introduction: The Critical Role of Solvent Selection in Green Chemistry
Solvents are foundational to countless chemical processes, yet they constitute a major source of the chemical industry's environmental impact, from resource depletion to pollution and waste generation.[1][5] The principles of green chemistry compel us to seek alternatives that are safer, more efficient, and environmentally benign.[6] The choice of a solvent can dramatically influence the overall sustainability of a process, affecting everything from reaction efficiency and energy consumption to the toxicity and persistence of waste streams.[1]
This guide focuses on this compound, a glycol ether, and compares its environmental attributes to a spectrum of alternatives:
-
Traditional Solvent: Toluene, a widely used but hazardous aromatic hydrocarbon.[3][7]
-
Greener Alternatives: 2-Methyltetrahydrofuran (2-MeTHF) and Cyclopentyl Methyl Ether (CPME), which are increasingly adopted for their improved environmental and safety profiles.[2][8][9]
The assessment is grounded in key environmental, health, and safety (EHS) metrics, providing a logical framework for solvent selection.
Comparative Analysis of Environmental Impact Parameters
The environmental impact of a solvent is multifaceted. A holistic assessment requires consideration of its entire life cycle, from production to disposal.[1][10][11] Key quantitative parameters include biodegradability, aquatic toxicity, and life cycle emissions.
Data Summary
The following table summarizes key environmental impact data for this compound and the selected alternative solvents. Data has been aggregated from safety data sheets, chemical databases, and green chemistry literature.
| Parameter | This compound | Toluene | 2-Methyltetrahydrofuran (2-MeTHF) | Cyclopentyl Methyl Ether (CPME) |
| Source | Petrochemical | Petrochemical | Primarily Renewable (Biomass)[12] | Petrochemical |
| Biodegradability | Data not readily available; expected to be biodegradable. | Readily biodegradable. | Readily biodegradable.[12] | Not readily biodegradable (~2% in 28 days, OECD 301C).[13] |
| Aquatic Toxicity (Daphnia magna, 48h EC50) | Data not readily available. | Moderate (LC50: 3.78 mg/L) | Low (LC50: >100 mg/L) | Moderate (EC50: 48 mg/L) |
| Life Cycle CO2 Emissions (kg CO2/kg solvent) | Data not readily available. | High (production is energy-intensive)[14] | Low (0.150 kg for bio-based)[15][16] | Lower than THF.[15] |
| Key Hazards | Flammable, Skin/Eye Irritant.[17] | Flammable, Toxic, Carcinogen (suspected), VOC.[3][18][19] | Flammable, Forms peroxides.[20] | Flammable, Low peroxide formation.[8][13] |
Interpretation of Findings
-
This compound: While specific, comprehensive environmental data for this compound is sparse in publicly available literature, its structure as a glycol ether suggests it is likely biodegradable.[21] However, its petrochemical origin means its production is associated with fossil fuel consumption. Its primary hazards are flammability and irritation.[17]
-
Toluene: Represents a classic case of a highly effective but environmentally detrimental solvent. It is a volatile organic compound (VOC) that contributes to air pollution and smog formation.[3][4][19] While readily biodegradable, its high toxicity to aquatic life and significant health risks to humans make it a prime candidate for substitution.[3][7][18]
-
2-Methyltetrahydrofuran (2-MeTHF): Stands out as a strong green alternative. Often derived from renewable biomass like corn cobs, it boasts a significantly lower carbon footprint compared to petrochemical solvents like THF.[12][16] Its ready biodegradability and low aquatic toxicity further enhance its favorable environmental profile.
-
Cyclopentyl Methyl Ether (CPME): Offers a compelling mix of performance and improved environmental characteristics over traditional ethers like THF.[8][13] Its key advantages include high stability, low peroxide formation, and hydrophobicity, which simplifies recovery and reduces wastewater.[8][15] However, it is not readily biodegradable, indicating potential persistence in the environment.[13]
Methodologies for Environmental Impact Assessment
To ensure data is robust and comparable, standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD), are crucial.
Experimental Protocol: Ready Biodegradability - OECD 301F (Manometric Respirometry)
This test evaluates the potential for a chemical to be rapidly biodegraded by microorganisms.
-
Causality: The principle lies in measuring the oxygen consumed by a microbial population while metabolizing the test substance in a closed system.[22] This oxygen consumption is proportional to the amount of substance biodegraded. A substance is deemed "readily biodegradable" if it reaches 60% of its theoretical oxygen demand (ThOD) within a 10-day window during the 28-day test period.[22][23][24] This indicates it will not persist in the environment.[24]
-
Step-by-Step Methodology:
-
Preparation of Mineral Medium: Prepare a mineral salt medium containing essential nutrients for microbial growth (e.g., potassium, magnesium, calcium, and iron salts) in purified water.
-
Inoculum Preparation: The microbial source is typically activated sludge from a wastewater treatment plant.[25] This provides a diverse microbial community. The sludge is washed and aerated before use.
-
Test Setup: Add the mineral medium, inoculum, and the test substance (at a typical concentration of 100 mg/L) to sealed respirometer flasks.[25]
-
Controls: Run parallel flasks for:
-
Blank Control: Inoculum and medium only (to measure endogenous respiration).
-
Reference Control: A readily biodegradable substance like sodium benzoate or aniline (to verify the viability of the inoculum).[23]
-
-
Incubation: Incubate the flasks at a constant temperature (e.g., 22±1°C) in the dark for 28 days, with continuous stirring.[25]
-
Measurement: Monitor the oxygen consumption in each flask over the 28-day period using a manometer or pressure sensor.
-
Calculation: Calculate the percentage of biodegradation by comparing the oxygen consumed by the test substance (corrected for the blank) to its Theoretical Oxygen Demand (ThOD).
-
Experimental Protocol: Aquatic Toxicity - Daphnia magna Acute Immobilisation Test (OECD 202)
This test assesses the short-term toxicity of a substance to an aquatic invertebrate.
-
Causality: Daphnia magna (a water flea) is a standard indicator species for ecotoxicology.[26] The test determines the concentration of a substance that immobilizes 50% of the daphnids within 48 hours (the EC50 value).[27][28] A lower EC50 value indicates higher toxicity.
-
Step-by-Step Methodology:
-
Test Organisms: Use juvenile Daphnia magna that are less than 24 hours old.
-
Test Solutions: Prepare a series of dilutions of the test substance in a suitable culture water. A control group with only culture water is mandatory.
-
Exposure: Introduce a set number of daphnids (e.g., 20) into each test concentration and the control.
-
Incubation: Incubate the test vessels for 48 hours under controlled conditions (e.g., 20±2°C, specific light cycle).
-
Observation: At 24 and 48 hours, count the number of immobilized daphnids in each vessel. Immobilization is defined as the inability to swim within 15 seconds after gentle agitation.
-
Calculation: Use statistical methods (e.g., probit analysis) to calculate the EC50 value and its confidence limits.
-
Visualization of Decision-Making and Workflows
Solvent Selection Framework
The selection of a solvent should be a systematic process, prioritizing environmental and safety factors alongside performance requirements.
Caption: A decision framework for sustainable solvent selection.
Workflow for OECD 301F Biodegradability Test
Visualizing the experimental workflow helps in understanding the sequence and critical control points of the protocol.
Caption: Experimental workflow for the OECD 301F test.
Conclusion and Future Outlook
The assessment reveals a clear hierarchy in the environmental desirability of the evaluated solvents. While This compound may serve as a functional solvent, the lack of comprehensive, publicly available environmental data makes a definitive assessment challenging and highlights a critical need for further research.
Toluene represents a legacy solvent whose significant environmental and health hazards advocate strongly for its replacement in all non-essential applications.[3][4]
In contrast, 2-MeTHF and CPME emerge as superior choices from a green chemistry perspective.[2][8] 2-MeTHF , particularly when derived from biomass, offers an excellent profile with low toxicity, biodegradability, and a reduced carbon footprint.[12][16] CPME provides unique process advantages, such as stability and ease of recovery, which contribute to waste reduction, although its persistence is a factor to be managed.[13][15]
For researchers and drug development professionals, the path forward involves a conscious and data-driven approach to solvent selection. Prioritizing solvents with comprehensive EHS data, preferring renewable feedstocks, and designing processes that minimize solvent use and facilitate recycling are essential steps toward a more sustainable scientific enterprise. The continued development and characterization of novel bio-based solvents will be paramount in transitioning away from our reliance on petrochemical resources.
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Safety Operating Guide
A Senior Scientist's Guide to the Safe Disposal of 4-Ethoxybutan-1-ol
As researchers and scientists, our focus is often on discovery and innovation. However, the integrity of our work extends to the entire lifecycle of the materials we use, including their safe and responsible disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 4-Ethoxybutan-1-ol (CAS No. 111-73-9), ensuring the safety of laboratory personnel and compliance with environmental regulations. The procedures outlined here are grounded in established safety principles and regulatory standards, designed to be a trusted resource for your laboratory's chemical hygiene plan.
Hazard Identification and Risk Assessment
Before any disposal procedure can begin, a thorough understanding of the compound's hazards is paramount. This compound is not benign; it is a flammable liquid that poses several health risks. A failure to appreciate these risks is the first step toward a laboratory accident.
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents the following hazards[1]:
| Hazard Class & Category | GHS Pictogram | Hazard Statement | Implication for Disposal |
| Flammable Liquid, Category 3 | 🔥 | H226: Flammable liquid and vapor | Waste must be stored away from ignition sources (heat, sparks, open flames). Use non-sparking tools and ground containers during transfer[2][3]. |
| Skin Irritation, Category 2 | ❗ | H315: Causes skin irritation | Avoid direct skin contact. Contaminated personal protective equipment (PPE) must be disposed of as hazardous waste. |
| Serious Eye Irritation, Category 2A | ❗ | H319: Causes serious eye irritation | Eye protection is mandatory. In case of a splash, immediate and prolonged rinsing is critical. |
| Specific Target Organ Toxicity (Single Exposure), Category 3 | ❗ | H335: May cause respiratory irritation | All handling and transfers must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent vapor inhalation[2][4]. |
The flash point of this compound is approximately 49-57°C[4][5][6], classifying it as a flammable liquid. This means that at a relatively low temperature, it can produce enough vapor to form an ignitable mixture with air. This property is the primary driver for the strict handling and storage requirements during waste accumulation.
Pre-Disposal Safety Protocols
Proper disposal is an active process that begins with rigorous preparation and the use of appropriate safety controls.
Engineering Controls
-
Chemical Fume Hood: All transfers of this compound waste must be performed inside a certified chemical fume hood. This is non-negotiable. The hood provides critical ventilation to dilute and exhaust flammable and irritating vapors, protecting the user from respiratory exposure[7].
-
Segregated Storage: Waste containers must be stored in a designated "Satellite Accumulation Area" (SAA)[8][9]. This area should be clearly marked, under the direct control of laboratory personnel, and situated away from heat sources and incompatible chemicals[8][10]. Specifically, store this waste in a dedicated flammable liquids safety cabinet[11].
Personal Protective Equipment (PPE)
The correct PPE serves as the last line of defense. For handling this compound waste, the following are mandatory:
-
Hand Protection: Wear nitrile rubber gloves. Disposable nitrile gloves offer sufficient splash resistance but should be changed immediately upon contamination[7][12]. For tasks involving larger volumes or prolonged handling, consider heavier-duty gloves.
-
Eye Protection: Chemical safety goggles are required to protect against splashes[13]. A face shield should be worn in conjunction with goggles when transferring large volumes.
-
Skin and Body Protection: A flame-resistant lab coat must be worn and fully buttoned. Ensure clothing fully covers the arms and legs.
Disposal Decision Workflow
The appropriate disposal path depends on the nature and quantity of the waste. This workflow provides a logical framework for making the correct choice.
Caption: Decision workflow for segregating and handling this compound waste.
Step-by-Step Disposal Procedures
Adherence to a standardized procedure is critical for safety and regulatory compliance. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), and these steps are designed to meet those requirements[10][14].
Procedure for Liquid Waste Accumulation
-
Select the Correct Container: Use a chemically compatible container designated for flammable organic waste[8][14]. High-density polyethylene (HDPE) or a safety can designed for flammable liquids are appropriate choices[11]. The container must have a secure, leak-proof screw cap[8][14]. Never use metal containers for acidic waste or glass for hydrofluoric acid waste [10].
-
Label the Container: Before adding any waste, affix a hazardous waste label. The EPA requires the label to include the words "Hazardous Waste," the full chemical name ("this compound"), and a clear indication of the hazards (e.g., "Flammable," "Irritant")[9].
-
Transfer the Waste: Working inside a chemical fume hood, carefully pour the waste this compound into the designated container using a funnel. Ground the container and receiving equipment to prevent static discharge, which can ignite flammable vapors[2][3].
-
Secure and Store: Do not fill the container beyond 90% capacity to allow for vapor expansion[8][10]. Tightly close the cap. Wipe the exterior of the container clean of any drips. Place the container in secondary containment (e.g., a chemical-resistant tray) within your designated flammable waste storage cabinet.
-
Await Pickup: The waste must be transported from the lab by a licensed hazardous waste disposal company[10]. Follow your institution's specific procedures for scheduling a waste pickup.
Procedure for Decontaminating Empty Containers
An "empty" container that held hazardous waste is often still considered hazardous waste unless properly decontaminated.
-
Triple Rinse: In a chemical fume hood, rinse the empty this compound container three times with a suitable solvent (e.g., ethanol or acetone).
-
Collect Rinsate: The rinsate from the first rinse is considered hazardous waste. Collect it and add it to your flammable organic waste container. Subsequent rinses may be considered non-hazardous depending on institutional policy, but collecting all rinsate as hazardous waste is the most conservative and recommended approach.
-
Air Dry: Allow the rinsed container to air dry completely in the back of the fume hood.
-
Deface and Dispose: Once thoroughly dry, deface or remove the original chemical label to prevent confusion. The container can now typically be disposed of in the regular trash or recycling, but you must confirm this is compliant with your institution's specific waste management plan.
Emergency Procedures
In the event of a spill or exposure, immediate and correct action is vital.
-
Spill Response:
-
For small spills (<100 mL) inside a fume hood, use a chemical spill kit with an absorbent suitable for flammable solvents. Collect the absorbed material in a sealed bag or container, label it as hazardous waste, and dispose of it accordingly.
-
For large spills, or any spill outside a fume hood, evacuate the immediate area. Alert your colleagues and contact your institution's Environmental Health & Safety (EHS) department immediately. Do not attempt to clean it up yourself.
-
-
Exposure Response:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids. Seek immediate medical attention[2][13].
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water[2].
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek medical attention[13].
-
By integrating these scientifically-grounded procedures into your laboratory's standard operating protocols, you contribute to a culture of safety, ensure regulatory compliance, and uphold your professional responsibility to protect yourself, your colleagues, and the environment.
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Mastering the Safe Handling of 4-Ethoxybutan-1-ol: A Comprehensive Guide for Laboratory Professionals
For researchers and scientists in the fast-paced world of drug development and chemical synthesis, a deep understanding of the reagents we handle daily is paramount. 4-Ethoxybutan-1-ol, a versatile solvent and intermediate, is no exception. This guide moves beyond generic safety data sheets to provide a practical, in-depth framework for its safe handling, grounded in scientific principles and field-proven best practices. Our objective is to empower you with the knowledge to not only protect yourself and your colleagues but also to ensure the integrity of your research.
Understanding the Hazard Profile of this compound
Before implementing any handling protocols, it's crucial to understand the inherent risks associated with this compound. According to its Globally Harmonized System (GHS) classification, this compound is recognized as a flammable liquid and can cause significant irritation to the skin, eyes, and respiratory system.[1] While comprehensive toxicological data is limited, its chemical structure—possessing both ether and alcohol functionalities—warrants a cautious and well-informed approach to its handling.[2]
| Property | Value | Source |
| Molecular Formula | C6H14O2 | [1] |
| Boiling Point | 171 °C | [2] |
| Flash Point | 49 °C | [2] |
| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not merely a box-ticking exercise; it is a critical risk mitigation strategy. The following recommendations are based on the known hazards of this compound and general best practices for handling flammable and irritant organic compounds.
Eye and Face Protection
-
Rationale: The high potential for serious eye irritation necessitates robust protection.
-
Recommendation: Always wear chemical splash goggles that conform to ANSI Z87.1 or an equivalent standard. In situations with a higher risk of splashing, such as when transferring large volumes, a face shield should be worn in addition to goggles.
Skin Protection
-
Rationale: this compound is a known skin irritant. Prolonged or repeated contact can lead to dermatitis.
-
Protective Clothing: A chemically resistant lab coat should be worn at all times. For tasks with a significant splash potential, a chemically resistant apron over the lab coat is recommended. Ensure that clothing is made of a material that will not readily ignite.
Respiratory Protection
-
Rationale: Inhalation of vapors can cause respiratory tract irritation.[1] Engineering controls should be the primary method of exposure reduction.
-
Recommendation: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large spill, respiratory protection is necessary. A NIOSH-approved respirator with an organic vapor (OV) cartridge is appropriate.[2][4] A cartridge change-out schedule must be implemented to ensure continued protection.[2]
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a standardized operational procedure minimizes the risk of exposure and accidents.
Preparation and Handling
-
Pre-use Checklist: Before handling, ensure that a compatible fire extinguisher (e.g., dry chemical or carbon dioxide) is readily accessible.[5] Confirm that the chemical fume hood is functioning correctly and that all necessary PPE is available and in good condition.
-
Container Inspection: Inspect the container for any signs of damage or leakage before moving it.
-
Grounding and Bonding: To prevent the buildup of static electricity, which can ignite flammable vapors, ensure that containers are properly grounded and bonded during transfer of the liquid.[6]
-
Dispensing: Use only compatible and properly labeled containers for dispensing. Avoid pouring from a height to minimize splashing and vapor generation.
-
Heating: If heating is required, use a water bath, heating mantle, or another controlled heating source. Never use an open flame.[7]
Storage
-
Location: Store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents.[8]
-
Cabinets: Flammable liquid storage cabinets are highly recommended.[6][9]
-
Container Integrity: Keep containers tightly closed when not in use to prevent the escape of vapors.[8][10]
Caption: Workflow for Safe Handling of this compound.
Emergency Response: Spill Management Plan
In the event of a spill, a swift and organized response is crucial to prevent escalation.
Small Spills (Less than 200 mL and contained within the fume hood)
-
Alert Personnel: Immediately alert others in the vicinity.
-
Containment: Use a spill kit absorbent material to create a dike around the spill to prevent it from spreading.[11]
-
Absorption: Apply a chemical absorbent pad or a loose absorbent material suitable for organic solvents. Avoid using combustible materials like paper towels.[12]
-
Cleanup: Once the liquid is absorbed, use non-sparking tools to carefully collect the material.
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropyl alcohol), followed by soap and water.
-
Disposal: Place all contaminated materials, including gloves and absorbent, in a sealed, properly labeled hazardous waste container.
Large Spills (Greater than 200 mL or outside of a fume hood)
-
Evacuate: Immediately evacuate the laboratory, closing the doors behind you to contain the vapors.
-
Isolate: Prevent entry to the affected area.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department and follow their emergency procedures.
-
Ventilate: If it is safe to do so without entering the contaminated area, increase ventilation to the space.
-
Do Not Re-enter: Await the arrival of trained emergency responders.
Caption: Decision Tree for this compound Spill Response.
Disposal Plan: Ensuring Environmental Responsibility
Improper disposal of this compound and its associated waste can have serious environmental and regulatory consequences.
-
Waste Identification: this compound waste is classified as hazardous waste due to its flammability.[10] It may fall under EPA hazardous waste codes such as D001 for ignitability.[13]
-
Waste Segregation: Do not mix this compound waste with non-hazardous waste. Keep it separate from incompatible waste streams, such as strong oxidizers.[14]
-
Containerization: Use a designated, chemically compatible, and leak-proof container for waste collection. The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name.[15][16]
-
Accumulation: Store the waste container in a designated satellite accumulation area within the laboratory.[17] The container must be kept closed except when adding waste.[10][14]
-
Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup from the EHS department or a licensed hazardous waste disposal company.
By implementing these comprehensive safety and handling protocols, you can confidently and responsibly utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence within your laboratory.
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Hazardous Waste Experts. (2022, January 19). Guidelines for Solvent Waste Recycling and Disposal. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2023, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories. Retrieved from [Link]
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The City University of New York. (2023, May). Laboratory Chemical Spill Cleanup and Response Guide. Retrieved from [Link]
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Occupational Safety and Health Administration. (n.d.). 1926.152 - Flammable liquids. Retrieved from [Link]
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University of California, Berkeley Environmental Health & Safety. (n.d.). OSHA Glove Selection Chart. Retrieved from [Link]
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University of Tennessee Knoxville Environmental Health & Safety. (n.d.). Guidance for Hazardous Waste Spill Cleanup in Laboratories. Retrieved from [Link]
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Justrite. (2023, February 27). The Ultimate Guide to OSHA Regulations & Environmental Concerns for Hazardous Liquids. Retrieved from [Link]
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Retrosynthesis Analysis
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| Model | Template_relevance |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
